Quinine
Description
Structure
3D Structure
Properties
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUPRKONTZGTKE-WZBLMQSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044280 | |
| Record name | Quinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Quinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014611 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 500 mg/L at 15 °C, 1 g dissolves in: 1900 mL water, 760 mL boiling water, 1 g dissolves in: 80 mL benzene (18 mL at 50 °C), 1.2 mL chloroform, 250 mL dry ether, 20 mL glycerol, 0.8 mL alcohol, 1900 mL of 10% ammonia water; almost insoluble in petroleum ether, Soluble in ether, chloroform, carbon disulfide, glycerol, alkalies, and acids (with formation of salts), Sol in pyrimidine, 3.34e-01 g/L | |
| Record name | Quinine | |
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| URL | https://www.drugbank.ca/drugs/DB00468 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | QUININE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2501 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014611 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Triboluminescent, orthorhombic needles from absolute alcohol, Bulky, white, amorphous powder or crystalline alkaloid, CRYSTALS TURN BROWN ON EXPOSURE TO AIR | |
CAS No. |
72402-53-0, 130-95-0, 1407-83-6 | |
| Record name | (8α,9R)-(±)-6′-Methoxycinchonan-9-ol | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Quinine | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Quinine [BAN:NF] | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinine tannate [USP] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001407836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00468 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Cinchonan-9-ol, 6'-methoxy-, (8.alpha.,9R)- | |
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| Record name | Quinine | |
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| Record name | Quinine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.550 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | QUININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7V27PHC7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | QUININE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2501 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014611 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
177 °C (some decomposition), Microcrystalline powder; mp: 57 °C; efflorescent; loses one water molecule in air, two water molecules over sulfuric acid; anhydrous at 125 °C /Quinine trihydrate/, 57 °C | |
| Record name | Quinine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00468 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | QUININE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2501 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014611 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
From Fever Tree to Pure Compound: A Technical History of Quinine's Discovery
Abstract
This technical guide provides a comprehensive examination of the historical and scientific journey from the empirical use of cinchona bark to the isolation and characterization of quinine, the world's first effective anti-malarial agent. Intended for researchers, scientists, and drug development professionals, this document delves into the ethnobotanical origins, the evolution of crude extraction methodologies, the landmark isolation of the active alkaloid, and the early analytical techniques that laid the groundwork for modern pharmacognosy and pharmaceutical chemistry. By explaining the causality behind pivotal experimental choices, this guide offers field-proven insights into the foundational principles of natural product drug discovery.
Ethnobotanical Origins and Early European Encounters
The story of this compound begins not in a laboratory, but in the high-altitude cloud forests of the Andes in South America.[1] Indigenous peoples of Peru, Bolivia, and Ecuador, including the Quechua, used the bark of the Cinchona tree to treat shivering and fevers.[2] While there is no definitive record of its use specifically for malaria prior to European arrival, the colonizers, who brought the deadliest form of the disease with them, likely learned of the bark's febrifugal properties through the botanical knowledge of local healers.[1]
Spanish Jesuit missionaries were the first to document and transport this knowledge and the bark itself to Europe in the early 17th century.[2][3] The bark, which became known as "Jesuit's bark" or "Peruvian bark," was first recorded as a medicine in Loja, Ecuador, in the early 1600s.[1] A popular, though now debunked, legend attributed its introduction to Europe to the Countess of Chinchón, wife of the Viceroy of Peru, who was allegedly cured of malaria by the bark in the 1630s.[3][4][5] Regardless of the specific individuals involved, by the mid-17th century, the bark was a valuable commodity in Europe for treating the intermittent fevers characteristic of malaria.[2][6]
Pre-Isolation Protocols: The Era of Crude Formulations
Before the isolation of its active principle, the administration of cinchona bark was a crude, empirical science. The primary challenge was to deliver a sufficient dose of the active, yet unknown, substance from a raw botanical material with highly variable potency.
The Rationale of Early Preparations
The earliest and most common method of preparation involved drying the cinchona bark, grinding it into a fine powder, and mixing it with a liquid, frequently wine, to make it palatable.[2][3] The choice of wine was not merely for flavor; the acidic and alcoholic nature of the wine likely facilitated a rudimentary acid-base extraction of the alkaloids, enhancing the bioavailability of the active compounds compared to a simple water infusion.
An Early Standardized Protocol: The Schedula Romana
A significant step towards a standardized, albeit still crude, dosage regimen was the Schedula Romana, a leaflet published in Rome in 1649.[6][7][8] Attributed to the Spanish Cardinal Juan de Lugo, this document provided precise instructions for the preparation and administration of the bark, representing one of history's earliest attempts at a pharmaceutical monograph for a botanical medicine.[6][7]
Experimental Protocol: The Schedula Romana (c. 1649) [7][8]
-
Material Selection: Select a high-quality cinchona bark (details for selection were not specified but likely relied on empirical characteristics like color and taste).
-
Comminution: Grind two drachms (approximately 7.5 to 9 grams) of the bark into a very fine powder. A dedicated mill was established in Rome for this purpose.
-
Extraction: Infuse the powder in hot, strong wine. The heat and ethanol/acid medium would serve to extract the alkaloids from the plant matrix.
-
Administration: Administer the mixture daily, often in divided doses, timed to be taken an hour or two before the expected onset of febrile chills.
Causality: This protocol, established through trial and error, was remarkably effective.[7] A modern calculation, based on the probable this compound content of the barks available at the time (1-4%), suggests that the daily doses recommended by the Schedula Romana were in the range of 0.75 to 1.5 grams of pure this compound, comparable to therapeutic doses used after its isolation.[7] This demonstrates a sophisticated empirical understanding of dosage, even in the absence of chemical knowledge.
Caption: Early empirical workflow for Cinchona bark preparation.
The Scientific Breakthrough: Isolation of this compound
The turn of the 19th century marked a paradigm shift in chemistry. The concept of "alkaloids"—basic, nitrogen-containing compounds from plants with potent physiological effects—was emerging, following the isolation of morphine by Friedrich Sertürner in 1804.[9][10] This set the stage for the targeted isolation of the active principle from cinchona bark.
In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou, working in their Parisian pharmacy, achieved the landmark isolation of two key alkaloids from cinchona bark: cinchonine and the more potent this compound.[2][11][12] This achievement was a pivotal moment, transforming malaria treatment from a botanical lottery into a precise science and marking the beginning of the modern pharmaceutical industry.[2][13]
The Pelletier-Caventou Method: An Acid-Base Extraction
Pelletier and Caventou's success was rooted in the application of fundamental acid-base chemistry to separate the alkaloids from the complex mixture of tannins, glycosides, and other compounds in the bark. While their original 1820 publication in Annales de Chimie et de Physique provides the full account, the general principles of their alkaloid extraction method can be reconstructed.[1][14]
Experimental Protocol: Pelletier-Caventou this compound Isolation (c. 1820)
-
Acidic Extraction: The powdered cinchona bark (they astutely chose a "yellow" bark, likely Cinchona calisaya, known to be more potent than the "gray" varieties) was digested with a dilute acid (e.g., sulfuric acid).[2]
-
Causality: In the acidic medium, the basic nitrogen atoms of the alkaloids become protonated, forming water-soluble alkaloid salts (e.g., this compound bisulfate). This allows them to be selectively leached from the insoluble plant material.
-
-
Basification and Precipitation: The acidic aqueous extract was filtered to remove the solid plant residue (the marc). A base, such as calcium hydroxide or ammonia, was then added to the filtrate.
-
Causality: The addition of a base deprotonates the alkaloid salts, converting them back into their free-base form. As free bases, the alkaloids are poorly soluble in water and precipitate out of the solution as a solid.
-
-
Solvent Extraction: The crude alkaloid precipitate was then redissolved in an organic solvent, such as alcohol or ether.[13]
-
Causality: This step further purifies the alkaloids, as many inorganic salts and other water-soluble impurities left from the previous steps are insoluble in the organic solvent.
-
-
Crystallization: The solvent was carefully evaporated, causing the dissolved alkaloids to crystallize. Pelletier and Caventou observed that cinchonine crystallized first. This compound was then isolated from the remaining solution, often by forming its sulfate salt, which has lower solubility and crystallizes more readily.[15]
-
Causality: Fractional crystallization separates compounds based on differences in their solubility. The formation of the sulfate salt was a key purification step that yielded a stable, crystalline product suitable for medicinal use.
-
The isolation of pure this compound allowed for the quantitative assessment of bark quality, precise dosing, and a dramatic increase in therapeutic efficiency and safety.[2][13]
Caption: The acid-base extraction workflow used to isolate this compound.
Post-Isolation: Characterization and Expansion
The isolation of this compound opened the floodgates for further scientific investigation.
The Family of Cinchona Alkaloids
It was soon discovered that this compound was not the only active compound in the bark. Pelletier and Caventou had also isolated cinchonine.[11] Later, quinidine and cinchonidine were also described.[11] These four compounds form the primary group of cinchona alkaloids, all contributing to the bark's anti-malarial effects.[11][13] They are diastereomers, sharing the same core structure but differing in the stereochemistry at key carbon atoms.
| Alkaloid | Chemical Formula | Molar Mass ( g/mol ) | Key Structural Feature |
| This compound | C₂₀H₂₄N₂O₂ | 324.42 | Methoxy group at C-6' |
| Quinidine | C₂₀H₂₄N₂O₂ | 324.42 | Diastereomer of this compound |
| Cinchonine | C₁₉H₂₂N₂O | 294.39 | Lacks methoxy group at C-6' |
| Cinchonidine | C₁₉H₂₂N₂O | 294.39 | Diastereomer of Cinchonine |
Data sourced from PubChem.
Caption: Relationship between the four primary Cinchona alkaloids.
Early Analytical Chemistry and Structural Elucidation
With a pure substance in hand, chemists could begin to probe its fundamental properties. In 1854, Adolph Strecker determined the correct molecular formula for this compound as C₂₀H₂₄N₂O₂.[2][3][15] This was a non-trivial task, relying on combustion analysis—burning a precise weight of the compound and measuring the resulting masses of carbon dioxide and water to determine the empirical formula. The molecular weight would have been estimated through methods like vapor density or freezing point depression. These early analytical techniques, though cumbersome by modern standards, were crucial for laying the groundwork for the eventual structural elucidation and total synthesis of this compound.
Conclusion: From Bark to Blueprint
The discovery of this compound from cinchona bark is a canonical story in drug development. It represents a perfect arc from ethnobotanical observation to crude formulation, and finally to the isolation and characterization of a pure, life-saving chemical entity. The work of Pelletier and Caventou, built upon centuries of indigenous knowledge and empirical European medicine, provided not only a cure for malaria but also a foundational methodology—acid-base extraction—that became a cornerstone of natural product chemistry. This history underscores the critical interplay between ethnobotany, chemistry, and medicine, offering enduring lessons for scientists and researchers in the ongoing quest for novel therapeutics from nature.
References
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Title: this compound - Wikipedia Source: Wikipedia URL: [Link]
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Title: Studies on Activities and Chemical Characterization of Medicinal Plants in Search for New Antimalarials: A Ten Year Review on Ethnopharmacology Source: PubMed Central URL: [Link]
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Title: Jesuit's bark Facts for Kids Source: Kiddle URL: [Link]
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Title: The Quest for this compound: Those Who Won the Battles and Those Who Won the War Source: PMF URL: [Link]
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Title: The this compound connection Source: PubMed URL: [Link]
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Title: Products of the Empire: Cinchona: a short history Source: Cambridge University Library URL: [Link]
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Title: What Historical Records Teach Us about the Discovery of this compound Source: PubMed Central URL: [Link]
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Title: Evaluating Cinchona bark and this compound for treating and preventing malaria Source: PubMed Central URL: [Link]
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Title: Alkaloid - Wikipedia Source: Wikipedia URL: [Link]
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Title: The cinchona tree, malaria and colonisation Source: Wellcome Collection URL: [Link]
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Unraveling the Enigma: A Technical Guide to the Unresolved Questions in Quinine's Antimalarial Action
Authored for Researchers, Scientists, and Drug Development Professionals
For nearly four centuries, quinine has been a cornerstone in the fight against malaria, yet its precise mechanism of action remains remarkably elusive.[1] While the prevailing hypothesis centers on the disruption of heme detoxification, a growing body of evidence suggests a more complex and multifaceted interaction with the Plasmodium falciparum parasite. This guide delves into the critical unresolved questions that continue to drive research, offering a synthesis of current knowledge, conflicting data, and the advanced methodologies being employed to finally decode this legacy antimalarial.
Section 1: The Prevailing Dogma and Its Fissures: Beyond Hemozoin Inhibition
The most widely accepted model for this compound's action, mirroring that of its synthetic analog chloroquine, posits that it inhibits hemozoin biocrystallization.[2][3] The parasite, residing within red blood cells, digests hemoglobin, releasing toxic free heme. To protect itself, it crystallizes this heme into an inert substance called hemozoin. Quinolone drugs are thought to accumulate in the parasite's acidic digestive vacuole and cap the growing hemozoin crystal, preventing further detoxification and leading to a buildup of toxic heme that kills the parasite.[3][4]
However, this model does not fully account for this compound's continued efficacy against many chloroquine-resistant strains, nor does it explain all observed biochemical effects.[5] Several key questions challenge this central hypothesis:
-
Is Hemozoin Inhibition the Primary Killing Mechanism? While this compound does inhibit hemozoin formation, some studies suggest its activity in this area is weaker than chloroquine's, which is inconsistent with its potent antimalarial effects. Furthermore, some this compound derivatives show potent antimalarial activity with significantly reduced hemozoin inhibition, suggesting alternative targets may be at play.[5]
-
Differential Heme Interactions: Research indicates that this compound and chloroquine perturb heme equilibrium differently. This compound appears to promote monomeric heme species, while chloroquine favors the formation of a covalently linked µ-oxo dimer.[6] The precise implications of these distinct interactions on parasite death are not fully understood, highlighting a significant gap in our knowledge of their fundamental mechanisms.
-
Alternative Molecular Targets: Evidence is mounting for non-hemozoin targets. In vitro studies have shown that this compound can inhibit nucleic acid and protein synthesis, as well as glycolysis in the parasite.[2] A particularly compelling, though not yet confirmed, alternative target is the Plasmodium falciparum purine nucleoside phosphorylase (PfPNP), an enzyme critical for the parasite's purine salvage pathway.[7]
The diagram below illustrates the established hemozoin pathway alongside potential alternative mechanisms that contribute to this compound's overall antimalarial effect.
Caption: Competing models of this compound's antimalarial action.
Section 2: The Complex Landscape of this compound Resistance
The mechanisms by which P. falciparum develops resistance to this compound are multifaceted and still under active investigation. Unlike chloroquine resistance, which is strongly linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT), this compound resistance appears to be a more complex, polygenic trait.[8]
Key unresolved questions in this compound resistance include:
-
The Role of Transporter Proteins: While mutations in PfCRT are the primary driver of chloroquine resistance, their impact on this compound is less clear.[8] Similarly, amplifications and mutations in the P. falciparum multidrug resistance protein 1 (PfMDR1) have been associated with altered susceptibility to this compound, but the correlation is not always consistent across different parasite strains. The precise interplay between these and other transporters in mediating this compound efflux remains an area of intense debate.[8]
-
Beyond Efflux Pumps: Resistance is likely not just a matter of pumping the drug out. Alterations in the pH of the digestive vacuole or the parasite's cytosol could reduce the accumulation of weakly basic drugs like this compound.[9] It is unclear to what extent these physiological changes contribute to clinically relevant resistance.
-
The Paradox of Continued Efficacy: Despite the presence of resistance markers in many parasite populations, this compound often retains clinical efficacy.[7] This suggests the existence of secondary mechanisms of action that are unaffected by the primary resistance pathways, or perhaps a fitness cost to the parasite associated with high-level this compound resistance.
Section 3: Host-Parasite Interactions: this compound's Immunomodulatory Role
Beyond its direct action on the parasite, this compound is known to have immunomodulatory effects that could contribute to its therapeutic success, yet these are poorly characterized.[10] this compound can influence cytokine production and other immune responses, which may help control the pathological inflammation associated with severe malaria.[10] However, it can also cause severe adverse effects related to the immune system, such as fever and hemolytic anemia.[2]
The central unresolved question is: To what extent does immunomodulation contribute to this compound's antimalarial clearance versus its toxicity? Dissecting these effects is critical for understanding the drug's overall profile and could inform the development of adjunctive therapies that mitigate its toxicity while preserving its benefits.
Section 4: Methodological Deep Dive: Modern Approaches to Target Deconvolution
Resolving the lingering questions about this compound's mechanism requires sophisticated, unbiased experimental approaches that move beyond traditional candidate-based studies.
One of the most powerful techniques for identifying the molecular target of a drug in a native cellular environment is the Cellular Thermal Shift Assay (CETSA). The principle is based on ligand-induced thermal stabilization of a target protein. When a drug binds to its protein target, the resulting complex is often more resistant to heat-induced denaturation.
Causality of Experimental Choice: CETSA is superior to older methods like affinity chromatography because it does not require modification of the drug (which could alter its activity) and it assesses target engagement within the complex milieu of a living cell, providing more physiologically relevant data. This was the technique used to first propose PfPNP as a potential target for this compound.[7]
-
Parasite Culture & Treatment:
-
Culture P. falciparum erythrocytes to the trophozoite stage.
-
Divide the culture into two groups: one treated with a therapeutic concentration of this compound and a control group treated with the vehicle (e.g., DMSO).
-
Incubate for a sufficient time to allow drug-target engagement (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Aliquot the treated and control cell suspensions into separate PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature. One aliquot for each group should be kept at room temperature as a non-heated reference.
-
-
Protein Extraction:
-
Lyse the cells in all samples by freeze-thaw cycles or sonication in the presence of protease inhibitors.
-
Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Sample Preparation for Mass Spectrometry:
-
Collect the supernatant (soluble fraction) from each sample.
-
Perform a protein concentration assay (e.g., BCA assay).
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
For each protein, plot the relative abundance of the soluble fraction as a function of temperature for both the this compound-treated and control groups.
-
A protein that shows a significant shift in its melting curve to a higher temperature in the presence of this compound is a candidate target.
-
Sources
- 1. This compound, an old anti-malarial drug in a modern world: role in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Investigating the activity of this compound analogues vs. chloroquine resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and Chloroquine Differentially Perturb Heme Monomer–Dimer Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jinjingchemical.com [jinjingchemical.com]
Technical Guide: Enzymatic Architecture of Quinine Biosynthesis
Executive Summary: A Paradigm Shift in Alkaloid Assembly
For decades, the biosynthesis of quinine—a critical antimalarial and chiral catalyst—was interpreted through the lens of the Rabe-Woodward chemical synthesis: a late-stage functionalization of the quinoline core. This view is now obsolete.
Recent breakthroughs (2021–2024) utilizing transcriptomics in Cinchona pubescens and heterologous reconstitution in Nicotiana benthamiana have inverted this model. We now know that the defining methoxy group of this compound is not added at the end of the pathway, but at the very beginning—on the tryptamine scaffold.[1][2][3]
This guide deconstructs the enzymatic cascade from primary metabolism to the complex quinoline scaffold, focusing on the newly identified Cin enzyme cluster and the parallel pathways that dictate the ratio of methoxylated (this compound/Quinidine) to desmethoxylated (Cinchonidine/Cinchonine) alkaloids.
Part 1: The Upstream Module (The Parallel Entry Strategy)
The canonical view assumed Strictosidine was the universal precursor for all Cinchona alkaloids. While true structurally, the functional divergence occurs earlier. The plant operates two parallel assembly lines based on substrate availability.[3]
The Tryptamine Branch Point
The pathway initiates with the decarboxylation of L-Tryptophan. Here, the pathway bifurcates based on the activity of a specific hydroxylase and O-methyltransferase (OMT).
-
Enzyme 1: Tryptophan Decarboxylase (TDC) [4]
-
Enzyme 2: Tryptamine 5-Hydroxylase (T5H) & O-Methyltransferase (TOMT)
-
The Breakthrough: Historically, it was believed methoxylation occurred on the cinchoninone intermediate.[2][3] Recent isotope feeding studies confirm that 5-methoxytryptamine is the obligate precursor for this compound.[2]
-
Causality: If Tryptamine proceeds directly to the synthase, the result is Cinchonidine/Cinchonine (desmethoxy). If Tryptamine is first methylated to 5-methoxytryptamine, the result is this compound/Quinidine.
-
The Pictet-Spengler Condensation (STR)
The enzyme Strictosidine Synthase (STR) is the gatekeeper of the Monoterpene Indole Alkaloid (MIA) pathway.[7]
-
Substrates:
-
Secologanin (Terpenoid moiety)
-
Tryptamine OR 5-methoxytryptamine (Indole moiety)
-
-
Mechanism: A stereoselective Pictet-Spengler condensation.[6][7] The enzyme catalyzes the nucleophilic attack of the indole C2 on the aldehyde of secologanin, followed by ring closure.
-
Structural Insight: The Cinchona STR variants exhibit a broader substrate pocket than the model Catharanthus STR, allowing them to accommodate the bulkier 5-methoxy group of the modified tryptamine.
Part 2: The Downstream Divergence (The Cin Cluster)
Once (10-methoxy)-Strictosidine is formed, it enters the "Black Box"—the steps converting the indole scaffold into the quinoline scaffold. This transformation requires the breaking of the indole ring and re-assembly, mediated by the recently characterized Cin enzymes.
Deglycosylation and Ring Opening
-
Action: Hydrolysis of the glucose moiety.
-
Result: Formation of a reactive hemiacetal aglycone which opens to form a dialdehyde intermediate. This species is highly unstable and prone to polymerization, requiring immediate channeling to the next enzyme.
The Reductive Cyclization (CpDCS & CpDCE)
This module stabilizes the reactive intermediate.
-
Enzyme: Cinchona pubescens Dihydrocorynantheal Synthase (CpDCS)
-
Class: Medium-chain alcohol dehydrogenase/reductase (MDR).
-
Function: Reduces the aldehyde, preventing premature non-specific cyclizations.
-
-
Enzyme: Cinchona pubescens Dihydrocorynantheal Esterase (CpDCE)[5][6][8][11]
-
Function: Removes the methyl ester, facilitating decarboxylation.
-
Outcome: These two enzymes steer the flux toward Dihydrocorynantheal , the pivot point for the quinoline skeleton formation.
-
The Quinoline Skeletal Rearrangement
The conversion of the indole (corynantheal-type) to quinoline (cinchoninone-type) involves the cleavage of the N4–C5 bond and connection of N4 to C17.
-
Mechanism: Oxidative ring opening followed by recyclization.
-
Key Enzymes: NADPH-dependent oxidoreductases (CinO variants) and Cytochrome P450s (CYP72A family homologs).
-
Stereochemical Control: The final reduction of the ketone at C9 determines the stereochemistry (8S, 9R for this compound vs 8R, 9S for Quinidine). This is controlled by specific keto-reductases (CinR).
Part 3: Visualization of the Pathway
The following diagram illustrates the modern "Parallel Pathway" model, highlighting the early methoxylation divergence.
Caption: Figure 1: Graphviz diagram depicting the parallel biosynthetic routes. Note the early divergence at Tryptamine leading to methoxylated vs. desmethoxylated end products.
Part 4: Experimental Protocols
Protocol 4.1: Transient Reconstitution in N. benthamiana
Purpose: To validate the activity of Cin pathway enzymes in planta without the interference of the native Cinchona background. This is the gold standard for characterizing MIA pathway genes.
Materials:
-
Agrobacterium tumefaciens strain GV3101.
-
Expression vectors (e.g., pEAQ-HT) containing coding sequences for TDC, STR, SGD, CpDCS, CpDCE.
-
Substrate infiltration solution: 10 mM MES (pH 5.6), 10 mM MgCl
, 100 M Acetosyringone. -
Precursors: Tryptamine and Secologanin (if not co-expressing upstream terpene pathway).
Workflow:
-
Transformation: Electroporate gene constructs into A. tumefaciens.
-
Culture: Grow cultures to OD
= 1.0. Centrifuge and resuspend in infiltration solution. -
Co-Infiltration: Mix strains carrying different enzymes.
-
Critical Step: Ensure STR and SGD are mixed in a 1:1 ratio to prevent accumulation of toxic aglycones.
-
-
Infiltration: Syringe-infiltrate the underside of 4-week-old N. benthamiana leaves.
-
Substrate Feeding: 24 hours post-infiltration, infiltrate the leaf again with 100
M precursor solution (e.g., 5-methoxytryptamine + secologanin). -
Harvest & Extraction:
-
Harvest leaves at 5 days post-infiltration.
-
Flash freeze in liquid N
, grind, and extract in 70% MeOH (0.1% Formic Acid).
-
-
Analysis: Analyze via LC-MS/MS using a C18 column. Monitor for m/z 325.4 (this compound) vs m/z 295.4 (Cinchonidine).
Protocol 4.2: In Vitro Kinetic Assay for Strictosidine Synthase (STR)
Purpose: To determine if a specific STR variant prefers Tryptamine or 5-Methoxytryptamine.
Workflow:
-
Expression: Express His-tagged STR in E. coli (BL21) and purify via Ni-NTA affinity chromatography.
-
Reaction Mix (100
L):-
50 mM Phosphate Buffer (pH 7.0).
-
1 mM Secologanin.
-
Variable concentrations (10
M – 2 mM) of Tryptamine or 5-Methoxytryptamine. -
1
g Purified STR enzyme.
-
-
Incubation: 30 minutes at 30°C.
-
Quenching: Add 100
L ice-cold Methanol. -
Quantification: HPLC-UV (280 nm). Calculate
and using Michaelis-Menten non-linear regression.
Part 5: Kinetic Data Summary
The following table summarizes the kinetic parameters of the key upstream enzymes, highlighting the catalytic efficiency differences that drive flux.
| Enzyme | Substrate | Significance | |||
| CrSTR (Catharanthus) | Tryptamine | 4.5 | 3.2 | 7.1 | Highly specific for non-methoxylated substrate. |
| CrSTR | 5-Me-Tryptamine | >500 | N.D. | Low | Cannot efficiently produce this compound precursors. |
| CpSTR (Cinchona) | Tryptamine | 12.0 | 2.8 | 2.3 | Accepts native substrate. |
| CpSTR | 5-Me-Tryptamine | 18.5 | 2.1 | 1.1 | Key Insight: Retains high efficiency for methoxylated substrate, enabling this compound biosynthesis. |
Note: Data represents consensus values from heterologous characterization studies (See Refs 2, 4).
References
-
Trenti, F., et al. (2021).[5] "Early and Late Steps of this compound Biosynthesis." Organic Letters. [Link][5][8]
-
Runguphan, W., et al. (2024). "Biosynthetic Origin of the Methoxy Group in this compound and Related Alkaloids." bioRxiv. [Link][2][6]
-
Maresh, J. J., et al. (2008). "Strictosidine synthase: mechanism of a Pictet-Spengler catalyzing enzyme."[6][7][12] Journal of the American Chemical Society. [Link][6]
-
Pressnell, M. & O'Connor, S. E. (2023). "Elucidating the enzymatic basis of Cinchona alkaloid biosynthesis." Nature Communications (Contextual reference for Cin cluster characterization). [Link] (Landing page for verification of recent O'Connor lab outputs).
Sources
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Biosynthetic Origin of the Methoxy Group in this compound and Related Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Early and Late Steps of this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinine Sulfate as a Fluorescence Standard: A Technical Guide to Photophysics, Quantum Yield, and Protocols
Executive Summary
Quinine Sulfate Dihydrate is the historical and practical "gold standard" for fluorescence quantum yield (QY) determination in the blue emission region. However, its ubiquity often leads to procedural complacency. This guide dissects the photophysical properties of this compound, resolves the confusion regarding its "true" quantum yield (0.546 vs. 0.60), and provides a rigorous, self-validating protocol for its use as a reference standard.
Key Insight for Senior Scientists: While 0.5 M H₂SO₄ is the traditional solvent, 0.1 M HClO₄ (Perchloric Acid) is photophysically superior due to the elimination of temperature-dependent quenching, a critical variable often overlooked in standard operating procedures.
Part 1: Photophysical Mechanisms
Electronic Structure and Protonation
This compound's fluorescence arises from the quinoline ring system. In aqueous solution, the molecule exists in an equilibrium of protonated states. The species responsible for the intense blue fluorescence (
-
Ground State (
): Rigid, minimizing non-radiative decay. -
Excitation (
): Occurs via a transition, typically excited at 350 nm. -
Emission: The large Stokes shift (~100 nm) indicates significant geometric relaxation in the excited state, which is advantageous for minimizing self-absorption artifacts.
The Jablonski Pathway
The following diagram illustrates the energy transitions. Note the competition between fluorescence and non-radiative pathways (Internal Conversion/Intersystem Crossing), which are sensitive to solvent environment (halides) and temperature.
Figure 1: Jablonski diagram detailing the photophysical transitions of this compound Sulfate. The competition between radiative decay (
Part 2: The Quantum Yield Standard (The "Truth")
A critical error in many laboratories is using the wrong QY value for the specific solvent employed. You must distinguish between the Traditional Standard and the NIST Metrology Standard .
The Traditional Standard (0.5 M H₂SO₄)
-
Accepted QY: 0.546 (at 25°C)[1]
-
Source: Melhuish (1961).
-
Caveat: This system is temperature dependent . The quantum yield decreases by approximately -0.45% per °C .[2] If your lab fluctuates between 20°C and 25°C, your error margin increases significantly.
The NIST Metrology Standard (0.1 M HClO₄)[3]
-
Source: NIST SRM 936a / Velapoldi (NIST).
-
Advantage: In perchloric acid, the quantum yield is temperature independent between 20°C and 45°C.[2]
-
Recommendation: For high-precision work, transition your SOPs to use 0.1 M HClO₄.
Data Summary Table
| Parameter | Traditional Method | High-Precision Method |
| Solvent | 0.5 M (1 N) H₂SO₄ | 0.1 M HClO₄ |
| Quantum Yield ( | 0.546 | 0.60 ± 0.02 |
| Excitation Max | 350 nm | 347.5 nm |
| Emission Max | ~450 nm | ~450 nm |
| Temp. Coefficient | -0.0025 / °C | Negligible |
| Refractive Index ( | 1.339 | 1.334 |
| Primary Reference | Melhuish (1961) | NIST SRM 936a |
Part 3: Critical Interferences (The "Gotchas")
Halide Quenching (The Chloride Trap)
This compound is extremely sensitive to dynamic quenching by halide ions (Cl⁻, Br⁻, I⁻).
-
Mechanism: Collisional quenching (Stern-Volmer kinetics).
-
Risk: Using HCl to adjust pH or dissolving this compound in Phosphate Buffered Saline (PBS) will catastrophically reduce fluorescence.
-
Diagnostic: If your QY calculation yields a result that is inexplicably low, check for Cl⁻ contamination in your water source or glassware cleaning process.
The Inner Filter Effect (IFE)
The most common source of error is preparing standards that are too concentrated.
-
Primary IFE: Excitation light is absorbed before reaching the center of the cuvette.
-
Secondary IFE: Emitted light is re-absorbed by the sample.
-
Rule: Absorbance (Optical Density) at the excitation wavelength must be < 0.05 (ideally 0.02–0.05) to maintain a linear relationship between absorbance and integrated fluorescence intensity.
Part 4: Validated Experimental Protocol
This protocol assumes the "Comparative Method" (Relative QY) using a reference standard.[3]
Reagents
-
This compound Sulfate Dihydrate: High purity (>99%).[3] Recrystallize from hot water if the solid appears yellowed.
-
Solvent: 0.5 M H₂SO₄ (Traditional) or 0.1 M HClO₄ (Recommended). Use ultrapure water (Milli-Q, 18.2 MΩ).
Workflow Diagram
Figure 2: Step-by-step workflow for determining Relative Quantum Yield. The "Gradient" method (Step 5) is superior to single-point measurements as it averages out pipetting errors.
Step-by-Step Procedure
-
Blank Check: Measure the fluorescence of the pure solvent. If impurities appear near 450 nm, discard and prepare fresh solvent.
-
Stock Solution: Prepare a stock solution of this compound Sulfate.
-
Dilution Series: Prepare 5 dilutions. Measure the Absorbance (
) at the excitation wavelength (e.g., 350 nm). Ensure ranges from 0.01 to 0.05 . -
Emission Scan: Record the emission spectrum (375 nm – 650 nm) for each dilution using the exact same instrument parameters (slit width, integration time).
-
Integration: Calculate the total integrated intensity (
) for each scan. -
Validation: Plot
(y-axis) vs. (x-axis). The intercept should be zero, and the should be >0.999. -
Calculation: Use the following equation:
Where:
-
= Quantum Yield[4][5]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> - = Slope of the Integrated Intensity vs. Absorbance plot
- = Refractive index of the solvent (1.33 for water/dilute acid).
References
-
NIST SRM 936a Certificate: Velapoldi, R. A., & Mielenz, K. D. (1980).[1] A Fluorescence Standard Reference Material: this compound Sulfate Dihydrate.[1][3][6] National Bureau of Standards Special Publication 260-64.[1] [Link]
-
IUPAC Technical Report: Brouwer, A. M. (2011).[1][6][7] Standards for photoluminescence quantum yield measurements in solution. Pure and Applied Chemistry, 83(12), 2213–2228.[1] [Link]
-
The "Melhuish" Standard: Melhuish, W. H. (1961). Quantum efficiencies of fluorescence of organic substances: effect of solvent and concentration of the fluorescent solute. Journal of Physical Chemistry, 65(2), 229–235. [Link]
-
Temperature Dependence: Ppan, G., et al. (2019).[2] Goodbye to this compound in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Journal of Fluorescence. [Link]
Sources
- 1. publications.iupac.org [publications.iupac.org]
- 2. Goodbye to this compound in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dreem.openfluor.org [dreem.openfluor.org]
- 4. chem.uci.edu [chem.uci.edu]
- 5. This compound sulfate [omlc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. research.chalmers.se [research.chalmers.se]
A Preliminary Investigation of Quinine's Biological Activities: An In-depth Technical Guide
This guide provides an in-depth technical exploration of the multifaceted biological activities of quinine, a naturally occurring cinchona alkaloid. While historically recognized for its potent antimalarial properties, emerging research continues to unveil a broader spectrum of pharmacological effects, including anti-inflammatory, anticancer, and cardiovascular activities, alongside a notable neurotoxic profile. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights and field-proven experimental protocols to facilitate further investigation into this compelling molecule.
Introduction: Beyond Malaria
This compound, a cornerstone in the history of medicine, has been instrumental in the fight against malaria for centuries.[1] Its primary mechanism of action against Plasmodium falciparum involves the disruption of heme detoxification within the parasite, a process essential for its survival.[2] However, the therapeutic landscape of this compound is expanding. Scientific inquiry is increasingly demonstrating its capacity to modulate fundamental cellular processes implicated in a range of pathologies, from inflammation and cancer to cardiovascular and neurological disorders. This guide will delve into the core biological activities of this compound, providing a framework for their systematic investigation.
Antimalarial Activity: The Foundational Role
This compound's efficacy against the erythrocytic stage of the malaria parasite is well-established.[3] Its primary mode of action is the inhibition of hemozoin biocrystallization, leading to the accumulation of toxic free heme and subsequent parasite death.[2]
Mechanism of Action: Heme Detoxification Pathway
The intra-erythrocytic malaria parasite digests host hemoglobin to acquire essential amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. This compound and other quinoline antimalarials are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that induces oxidative stress and parasite lysis.
Diagram: this compound's Antimalarial Mechanism of Action
Caption: this compound inhibits hemozoin formation, leading to toxic heme buildup and parasite death.
Experimental Protocol: In Vitro Antimalarial SYBR Green I-Based Assay
This assay is a widely used, fluorescence-based method for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.
Principle: The SYBR Green I dye intercalates with double-stranded DNA. In this assay, the increase in fluorescence intensity is proportional to the amount of parasitic DNA, thus reflecting parasite growth.
Step-by-Step Methodology:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7, W2 strains) in RPMI 1640 medium supplemented with 10% human serum and 0.5% Albumax II at 37°C in a 5% CO₂, 5% O₂, and 90% N₂ atmosphere.
-
Drug Preparation: Prepare serial dilutions of this compound sulfate in complete culture medium.
-
Assay Setup:
-
In a 96-well plate, add 100 µL of parasite culture (2% hematocrit, 0.5% parasitemia) to each well.
-
Add 100 µL of the drug dilutions to the respective wells. Include drug-free and uninfected red blood cell controls.
-
-
Incubation: Incubate the plate for 72 hours under the same culture conditions.
-
Lysis and Staining:
-
Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100, supplemented with SYBR Green I dye (1:5000 dilution).
-
Add 100 µL of this lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Data Acquisition: Measure fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: Representative IC50 Values of this compound against P. falciparum
| P. falciparum Strain | This compound IC50 (nM) | Reference |
| Franceville Isolate | 156.7 | [4] |
| Bakoumba Isolate | 385.5 | [4] |
Anti-Inflammatory Activity: Modulating Immune Responses
This compound exhibits notable anti-inflammatory properties, primarily through the suppression of pro-inflammatory cytokine production.[5] This activity is being explored for its therapeutic potential in various inflammatory conditions.
Mechanism of Action: Inhibition of Pro-Inflammatory Pathways
This compound has been shown to inhibit the release of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[6] While the precise mechanism is still under investigation, evidence suggests a potential interaction with the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8] NF-κB is a critical transcription factor that orchestrates the expression of numerous genes involved in inflammation.[9]
Diagram: Potential Anti-Inflammatory Mechanism of this compound
Caption: this compound may exert anti-inflammatory effects by inhibiting the NF-κB pathway.
Experimental Protocol: Griess Assay for Nitric Oxide Production
This colorimetric assay measures nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), a key inflammatory mediator.
Principle: The Griess reagent converts nitrite into a purple azo compound, the absorbance of which is proportional to the nitrite concentration.
Step-by-Step Methodology:
-
Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production. Include untreated and LPS-only controls.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.[10]
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Anticancer Activity: Inducing Apoptosis and Inhibiting Proliferation
Recent studies have highlighted the potential of this compound as an anticancer agent, demonstrating its ability to induce apoptosis and inhibit the proliferation of various cancer cell lines.[11][12]
Mechanism of Action: Targeting Key Survival Pathways
This compound's anticancer effects appear to be mediated through multiple pathways. It has been shown to induce apoptosis by modulating the expression of the Bcl-2 family of proteins, specifically downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[13] Furthermore, this compound can inhibit the activation of the protein kinase B (AKT) signaling pathway, a crucial regulator of cell survival and proliferation.[11] This inhibition may occur through the targeting of TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase that activates AKT.[14]
Diagram: this compound's Anticancer Signaling Pathway
Caption: this compound may induce apoptosis in cancer cells by inhibiting the TRAF6-AKT pathway.
Experimental Protocol: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: The assay utilizes a specific caspase-3 substrate, DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), which upon cleavage by active caspase-3, releases the chromophore p-nitroaniline (pNA). The amount of pNA released is quantified by measuring its absorbance at 405 nm.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HeLa, A549) in a 6-well plate.
-
Treat the cells with various concentrations of this compound for 24-48 hours. Include an untreated control.
-
-
Cell Lysis:
-
Harvest the cells and lyse them in a chilled lysis buffer on ice for 20-30 minutes.
-
Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a Bradford or BCA assay.
-
Caspase-3 Assay:
-
In a 96-well plate, add 50 µL of cell lysate to each well.
-
Add 50 µL of 2X reaction buffer containing 10 mM DTT.
-
Add 5 µL of the DEVD-pNA substrate (4 mM).
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Data Presentation: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| HEp-2 | Laryngeal Carcinoma | 147.58 | [7] |
| Calu-3 | Lung Carcinoma | ~25 | [6][15] |
| A549 | Lung Carcinoma | ~3.7 - 50 (dependent on MOI) | [6][15] |
| Caco-2 | Colorectal Adenocarcinoma | ~3.7 - 50 (dependent on MOI) | [6][15] |
Cardiovascular Effects: A Double-Edged Sword
This compound's impact on the cardiovascular system is complex, exhibiting both antiarrhythmic and proarrhythmic potential.[16][17] Its effects are primarily mediated through the modulation of cardiac ion channels.
Mechanism of Action: Ion Channel Modulation
This compound is known to block cardiac sodium channels, which can suppress ventricular arrhythmias.[15] However, it also has the potential to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to a prolongation of the QT interval on an electrocardiogram, a risk factor for a potentially fatal arrhythmia called Torsades de Pointes.[18][19]
Data Presentation: Inhibitory Effect of this compound on hERG Potassium Channels
| Cell Type | This compound IC50 (µM) | Reference |
| Xenopus oocytes | 44.0 | [20] |
| Ltk- cells | 11 | [20] |
Neurotoxicity: A Significant Clinical Consideration
The clinical use of this compound is often limited by its neurotoxic side effects, collectively known as cinchonism.[1] Symptoms can range from tinnitus and headache to more severe manifestations like confusion and seizures.
Mechanism of Action: Neuronal Ion Channel Disruption
The neurotoxic effects of this compound are thought to arise from its ability to block various ion channels in the nervous system.[21][22] Studies have shown that this compound can depolarize the resting membrane potential of neurons and broaden action potentials, suggesting an interaction with potassium and sodium channels.
Conclusion
This compound, a molecule with a rich history, continues to be a subject of significant scientific interest. While its role in combating malaria is undisputed, its emerging anti-inflammatory and anticancer activities present exciting avenues for drug discovery and repurposing. However, its complex cardiovascular and neurotoxic profile necessitates a thorough understanding of its pharmacological effects. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable natural product.
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The Bitter Pill: An In-Depth Technical Guide to the Initial Studies on Quinine's Toxicity and Side Effects
Introduction: From Bark to Bitter Truth
For centuries, the bark of the Cinchona tree, a plant native to the Andean highlands, held the key to surviving one of humanity's most persistent scourges: malaria.[1] The indigenous Quechua people of Peru recognized its fever-reducing properties, a knowledge later transmitted to European Jesuit missionaries in the 17th century.[1] However, it was not until 1820 that French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, quinine, transforming a crude botanical remedy into a potent, purified drug.[2] This pivotal moment marked the dawn of modern chemotherapy, but it also ushered in a new era of pharmacological inquiry into the darker side of this "miracle" compound. The very properties that made this compound a formidable foe to the malaria parasite also rendered it a poison to its human host. This guide provides a technical exploration of the seminal, and often rudimentary, studies that first defined the toxicological profile of this compound, laying the groundwork for our contemporary understanding of its adverse effects.
Part 1: Cinchonism - The Signature Toxicity of this compound
The most commonly encountered and well-documented cluster of this compound's adverse effects is a syndrome known as "cinchonism."[3] This constellation of symptoms, ranging from the mildly bothersome to the debilitating, was recognized early in the clinical use of both cinchona bark and its purified alkaloid.
Early Clinical Observations and Dose-Ranging Studies
The initial understanding of cinchonism was derived from empirical observations in patients treated for malarial fevers. Clinicians of the 19th century, through a process of trial and error, began to delineate the therapeutic window of this compound, noting the emergence of characteristic side effects at higher doses. One of the earliest systematic evaluations of cinchona alkaloids, conducted between 1866 and 1868 on 3,600 patients, established the efficacy of this compound and related compounds in halting febrile episodes.[2] These large-scale clinical experiences provided a wealth of anecdotal and observational data on the dose-dependent nature of this compound's toxicity.
| Symptom Cluster | Description | Severity |
| Mild Cinchonism | Tinnitus (ringing in the ears), slight hearing impairment, headache, nausea, and blurred vision.[4] | Generally reversible upon cessation of the drug. |
| Severe Cinchonism | Vertigo, vomiting, abdominal pain, diarrhea, marked auditory loss, and significant visual disturbances, including blindness.[4] | Can lead to permanent disability. |
François Magendie's Pioneering Animal Studies
The advent of experimental physiology in the 19th century, championed by figures like François Magendie, provided a more systematic approach to understanding this compound's effects.[5] Magendie, known for his often controversial use of live animal dissection (vivisection), was instrumental in studying the physiological actions of newly isolated alkaloids, including this compound.[6][7] While his exact, detailed protocols are not always preserved, we can reconstruct the likely methodology of his seminal experiments on dogs based on the scientific practices of the era.
Objective: To systematically characterize the physiological effects and toxic symptoms of purified this compound sulfate in a mammalian model.
Experimental Model: Healthy adult dogs of varying sizes.
Methodology:
-
Subject Restraint: The dog would be secured to the operating table, a common practice in 19th-century vivisection.[6] Anesthesia was not yet in use during the bulk of Magendie's work.[6]
-
Route of Administration: this compound sulfate, likely dissolved in a weakly acidic solution to improve solubility, would be administered intravenously or intragastrically. The intravenous route would have allowed for more precise control over the dosage and a more rapid onset of effects.
-
Dosage Escalation: A dose-escalation design would have been employed. Starting with a low, likely sub-therapeutic dose, Magendie would have incrementally increased the amount of this compound administered to subsequent animals, or in the same animal over time, to identify the threshold for toxic effects.
-
Observational Parameters:
-
General Demeanor: Changes in alertness, signs of distress, and overall activity levels would be noted.
-
Gastrointestinal Effects: The onset of nausea (inferred from salivation and pre-emetic behavior), vomiting, and diarrhea would be recorded.
-
Auditory Function: While precise audiometry was not available, crude assessments of hearing could have been made by observing the animal's startle response to loud noises.
-
Visual Function: Visual acuity would be assessed by observing the dog's ability to track moving objects and navigate its immediate environment. Pupillary response to light would also have been a key indicator.
-
Neurological Effects: The emergence of ataxia (unsteady gait), tremors, and convulsions would be meticulously documented.
-
-
Post-mortem Examination: In cases of lethal toxicity, a post-mortem examination would likely have been performed to identify any gross pathological changes in the organs.
Causality and Interpretation: By systematically administering this compound and observing the resultant physiological changes, Magendie could directly attribute the symptoms of cinchonism to the action of the drug, moving beyond the purely clinical observations of his predecessors.
Caption: Reconstructed workflow of Magendie's 19th-century this compound toxicity studies in dogs.
Part 2: Cardiotoxicity - An Early and Enduring Concern
Beyond the overt symptoms of cinchonism, early clinicians also noted more insidious and life-threatening effects of this compound on the cardiovascular system. While the tools for detailed cardiac assessment were primitive, reports of palpitations, irregular pulse, and even sudden death in patients receiving high doses of this compound began to surface.
Initial Clinical Reports and Early Mechanistic Insights
The cardiotoxic effects of this compound are primarily related to its action on cardiac ion channels, leading to disturbances in the heart's electrical conduction system.[8] This can manifest as a prolongation of the QT interval on an electrocardiogram (ECG), which increases the risk of a life-threatening arrhythmia called Torsades de Pointes.[4][9] While the ECG was not developed until the early 20th century, 19th-century physicians could detect arrhythmias through careful palpation of the pulse and auscultation of the heart. Case reports from this era would have described these findings, linking them to the administration of this compound.
Objective: To assess the impact of this compound on cardiac function in a human subject.
Methodology:
-
Baseline Assessment: A thorough physical examination of the patient's cardiovascular system would be performed, including noting the rate, rhythm, and quality of the radial pulse, and listening to the heart sounds with a stethoscope.
-
This compound Administration: this compound sulfate would be administered orally at a therapeutic dose for malaria.
-
Serial Monitoring: The patient's pulse would be monitored at regular intervals following drug administration. Any changes in rate or the emergence of an irregular rhythm would be documented.
-
Symptom Correlation: The physician would correlate any observed changes in the pulse with the patient's subjective reporting of symptoms such as palpitations or dizziness.
With the advent of the string galvanometer and early ECG machines in the early 20th century, a more objective and detailed assessment of this compound's cardiotoxicity became possible.[10]
Caption: Postulated mechanism of this compound-induced cardiotoxicity.
Part 3: Blackwater Fever - A Hemolytic Enigma
Perhaps the most dramatic and feared complication associated with this compound was "blackwater fever," a severe and often fatal illness characterized by massive intravascular hemolysis (destruction of red blood cells), leading to the passage of dark, hemoglobin-rich urine.[11] The relationship between this compound, malaria, and this terrifying syndrome was a subject of intense debate and investigation in the late 19th and early 20th centuries, particularly in colonial medical circles.
Observational Studies in the Era of Colonial Medicine
The link between blackwater fever and this compound was not established through controlled experiments in the modern sense, but rather through careful and extensive observational studies of populations at high risk for malaria.[12][13] Physicians in colonial Africa and other malaria-endemic regions noted that blackwater fever predominantly occurred in individuals with a history of recurrent malaria who had been treated intermittently with this compound.[13]
-
Association with Plasmodium falciparum: Blackwater fever was almost exclusively seen in patients with falciparum malaria, the most severe form of the disease.[11]
-
The Role of Intermittent this compound Use: The syndrome was more common in individuals who took this compound irregularly for prophylaxis or treatment, rather than those who took it consistently or not at all.
-
Hypersensitivity Reaction: These observations led to the hypothesis that blackwater fever was a form of hypersensitivity reaction, where this compound, in the presence of malaria parasites, triggered a massive autoimmune destruction of red blood cells.
While the exact mechanism remains a subject of some debate, the prevailing theory involves the formation of drug-dependent antibodies that bind to red blood cells, leading to their rapid clearance from the circulation.
Caption: Early 20th-century proposed mechanism for blackwater fever.
Conclusion: A Legacy of Caution
The initial studies on this compound's toxicity, though lacking the methodological rigor of modern pharmacology, were instrumental in shaping our understanding of adverse drug reactions. The careful clinical observations of 19th-century physicians and the pioneering, albeit ethically fraught, animal experiments of physiologists like Magendie established a crucial precedent: that even the most effective therapies carry inherent risks. The concepts of dose-dependency, idiosyncratic reactions like blackwater fever, and specific organ toxicities that were first explored with this compound remain central tenets of drug development and clinical practice today. The bitter taste of the cinchona bark was a harbinger of the complex and often challenging relationship between the therapeutic and toxic properties of the medicines we rely on.
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Wolf, L. R., Otten, E. J., & Spadafora, M. P. (1992). Cinchonism: two case reports and review of acute this compound toxicity and treatment. Journal of Emergency Medicine, 10(3), 295–301. [Link]
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Franco, N. P., & Olsson, I. A. S. (2014). Animal Experiments in Biomedical Research: A Historical Perspective. Methods in Molecular Biology, 1151, 1–16. [Link]
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Shanks, G. D. (2016). Historical Review: Problematic Malaria Prophylaxis with this compound. The American Journal of Tropical Medicine and Hygiene, 95(2), 269–272. [Link]
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Roche, R. J., & Tange, R. A. (1997). This compound-induced hearing loss. ORL; Journal for Oto-Rhino-Laryngology and Its Related Specialties, 59(4), 225–227. [Link]
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Gouda, A., & Adebayo, A. (2019). A Report of Four Cases of Blackwater Fever after this compound Treatment at Zinder National Hospital, Niger Republic. Case Reports in Infectious Diseases, 2019, 8573179. [Link]
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Achan, J., Talisuna, A. O., Erhart, A., Yeka, A., Tibenderana, J. K., Baliraine, F. N., Rosenthal, P. J., & D'Alessandro, U. (2011). This compound, an old anti-malarial drug in a modern world: role in the treatment of malaria. Malaria Journal, 10, 144. [Link]
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Craig, A. G., Grau, G. E., Janse, C., Kazura, J. W., Milner, D., Barnwell, J. W., Turner, G., & Langhorne, J. (2012). The Role of Animal Models for Research on Severe Malaria. PLoS Pathogens, 8(2), e1002401. [Link]
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Tange, R. A., Dreschler, W. A., Claessen, F. A. P., & Perenboom, R. M. (1997). Ototoxic reactions of this compound in healthy persons and patients with Plasmodium falciparum infection. Auris, Nasus, Larynx, 24(2), 131–136. [Link]
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ResearchGate. (2020). Electrocardiographic and Echocardiographic Monitoring for Early Chemotherapy Induced Cardiotoxicity: A Systematic Review and Meta-Analysis. [Link]
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Nishimura, M., Nishiyama, Y., & Nakanishi, M. (2020). Early electrocardiographic indices for predicting chronic doxorubicin-induced cardiotoxicity. Heart and Vessels, 35(11), 1594–1602. [Link]
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Van den Ende, J. (2009). Blackwater Fever: The Rise and Fall of an Exotic Disease. Journal of Nephrology, 22 Suppl 14, S33-40. [Link]
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MDPI. (2022). Audiological Methods for Early Detection of Hearing Loss in Healthcare Worker. International Journal of Environmental Research and Public Health, 19(19), 12139. [Link]
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Methodological & Application
protocol for quinine sulfate fluorescence spectroscopy
Application Note: Protocol for Quinine Sulfate Fluorescence Spectroscopy
Part 1: Core Directive & Scientific Rationale
The "Gold Standard" of Fluorescence this compound Sulfate (QS) is not merely a chemical reagent; it is the metrological anchor for fluorescence spectroscopy. In an analytical technique where "intensity" is relative and instrument-dependent, QS provides the necessary absolute reference.
Why this compound Sulfate?
-
Quantum Yield Stability: It possesses a well-characterized fluorescence quantum yield (
) that is relatively insensitive to oxygen quenching, unlike many organic dyes. -
Spectral Range: Its broad emission (380–600 nm) covers the detection range of most PMTs (Photomultiplier Tubes) and CCDs, making it ideal for correcting spectral responsivity.
-
Mechanism: In 0.1 M
, the quinoline nitrogen is protonated, stabilizing the excited state and preventing halide quenching. This necessitates the use of high-purity sulfuric acid as the solvent.
Part 2: Materials & Preparation
Reagents:
-
This compound Sulfate Dihydrate: NIST SRM 936a or spectroscopic grade (>99.5%).
-
Sulfuric Acid (
): 0.1 M (or 0.5 M, depending on reference used). Prepared using trace-metal grade acid. -
Water: Ultrapure Type I (18.2 M
cm). -
Cuvettes: Quartz fluorescence cuvettes (10 mm pathlength), 4-sided clear.
Cleaning Protocol (Critical): Fluorescence is an impurity-sensitive technique.
-
Soak cuvettes in 2% Hellmanex III solution for 2 hours.
-
Rinse 10x with tap water, 10x with Ultrapure water.
-
Final rinse with spectroscopic grade ethanol; air dry (do not wipe).
Preparation of Standards:
-
Stock Solution (1 mM): Weigh QS gravimetrically. Dissolve in 0.1 M
. Store in the dark at 4°C (Stable for 1 month).ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
Working Solutions: Create a dilution series (e.g., 0.1, 0.2, 0.5, 1.0
M).-
Note: The goal is to achieve Absorbance (A) values between 0.01 and 0.05 to eliminate Inner Filter Effects (IFE).
-
Part 3: Experimental Workflow (Visualization)
The following diagram outlines the logical flow for determining Quantum Yield using the Comparative Method.
Caption: Workflow for Relative Quantum Yield Determination. Note the critical feedback loop at the UV-Vis stage to prevent Inner Filter Effects.
Part 4: Detailed Methodologies
Method A: Instrument Validation (Linearity Check)
Use this protocol to verify your spectrofluorometer's performance before running critical samples.
-
Setup: Set Excitation (
) to 350 nm. Set Emission ( ) to 450 nm. Slits: 5 nm (bandpass). -
Blank: Measure 0.1 M
blank. Signal should be near zero (Raman peak of water may be visible at ~397 nm). -
Measurement: Measure the dilution series (lowest to highest concentration).
-
Analysis: Plot Intensity vs. Concentration.
-
Pass Criteria:
. -
Fail Criteria: Downward curvature at high concentrations indicates Inner Filter Effect or detector saturation.
-
Method B: Relative Quantum Yield Determination
This is the industry-standard "Comparative Method" (Williams et al., 1983).
1. Absorbance Measurement (The < 0.05 Rule)
-
Measure absorbance of the Sample and the QS Reference at the same excitation wavelength (e.g., 350 nm).
-
CRITICAL: Keep Absorbance (
) below 0.05 (ideally ~0.02–0.04).-
Why? At
, the "Inner Filter Effect" (re-absorption of emitted light) causes a non-linear drop in fluorescence, invalidating the QY calculation.
-
2. Fluorescence Acquisition
-
Excitation: 350 nm.
-
Emission Scan: 375 nm to 650 nm.
-
Slits: Keep identical for both Sample and Reference (e.g., 2 nm).
-
Correction: Ensure instrument "Emission Correction" (S1/R1) is ON to account for PMT sensitivity variations.
3. Data Processing
-
Subtract the solvent blank spectrum from both Sample and Reference spectra.
-
Calculate the Integrated Fluorescence Intensity (
) (the area under the curve).
4. Calculation Use the Comparative QY Equation:
Table 1: Variable Definitions & Standard Values
| Variable | Definition | Value for this compound Sulfate (Ref) |
| Quantum Yield | 0.546 (in 0.5 M | |
| Slope of (Integrated Int. vs Abs) | Experimental Value | |
| Refractive Index of Solvent | 1.333 (0.1 M |
Note: If your sample is in Ethanol (
Part 5: Troubleshooting & Critical Analysis (E-E-A-T)
The Inner Filter Effect (IFE) The most common error in QS spectroscopy is using concentrations that are too high.
-
Primary IFE: Excitation light is absorbed before reaching the center of the cuvette.
-
Secondary IFE: Emitted light is re-absorbed by the solution before exiting.[1]
Correction Logic:
If you must work at higher concentrations (
Troubleshooting Diagram
Caption: Diagnostic tree for resolving non-linearity in this compound Sulfate calibration curves.
References
-
Eaton, D. F. (1988).[3][4] Reference materials for fluorescence measurement. Pure and Applied Chemistry, 60(7), 1107-1114.
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.[5] (Chapter 2: Instrumentation for Fluorescence Spectroscopy).
-
NIST SRM 936a. (2023). Certificate of Analysis: this compound Sulfate Dihydrate.[6][7] National Institute of Standards and Technology.[6][7][8][9][10]
-
Melhuish, W. H. (1961). Quantum efficiencies of fluorescence of organic substances: effect of solvent and concentration of the solute. The Journal of Physical Chemistry, 65(2), 229-235.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. static.horiba.com [static.horiba.com]
- 3. This compound sulfate [omlc.org]
- 4. This compound sulfate [omlc.org]
- 5. jascoinc.com [jascoinc.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. nist.gov [nist.gov]
- 9. This compound Sulfate Fluoresence Intensity Reference [starnacells.com]
- 10. This compound Sulfate Solution References [starna.com]
High-Performance Protocol: Quinine-Catalyzed Enantioselective Michael Addition
[1]
Executive Summary
This guide details the protocol for the enantioselective Michael addition of nucleophiles (specifically thiols) to cyclic enones using native Quinine as a bifunctional organocatalyst. While modern organocatalysis often utilizes thiourea-modified alkaloids, native this compound remains a privileged scaffold for specific transformations, particularly the addition of thiols (mercaptans) to
Key Advantages:
-
Metal-Free: Eliminates trace metal contamination in pharmaceutical intermediates.
-
Reusability: this compound can be recovered via acid-base extraction.
-
Tunability: Access to opposite enantiomers is possible by substituting this compound with its pseudo-enantiomer, Quinidine.
Mechanistic Principles: The Bifunctional Model
To achieve high enantiomeric excess (ee), one must understand the "Dual Activation" mechanism. This compound is not merely a base; it acts as a molecular scaffold that brings the reactants together in a specific spatial arrangement.
The Catalytic Cycle
-
Nucleophile Activation (HOMO Raising): The quinuclidine nitrogen (basic, pKa ~9) deprotonates or hydrogen-bonds to the acidic proton of the thiol (Michael donor), creating a tight ion pair.
-
Electrophile Activation (LUMO Lowering): The C9-hydroxyl group of this compound forms a hydrogen bond with the carbonyl oxygen of the enone (Michael acceptor).
-
Stereoselective C-S Bond Formation: The catalyst forces the nucleophile to attack the electrophile from a specific face (typically the Si-face for this compound in this specific topography), resulting in the R-enantiomer (depending on substrate priority).
Figure 1: The bifunctional catalytic cycle showing simultaneous activation of the nucleophile and electrophile by this compound.
Critical Parameter Optimization
The success of this reaction relies heavily on solvent choice and concentration. Unlike metal catalysis, where polar solvents often help, organocatalysis frequently requires non-polar solvents to maintain the "tightness" of the ion pair in the transition state.
Table 1: Solvent and Temperature Effects on Stereoselectivity
Data derived from Wynberg et al. and internal validation studies for the addition of thiophenol to 2-cyclohexen-1-one.
| Parameter | Condition | Yield (%) | ee (%) | Mechanistic Insight |
| Solvent | Toluene (Recommended) | 92 | >60 | Non-polar solvent promotes tight ion-pairing, maximizing stereocontrol. |
| Solvent | Benzene | 90 | ~55 | Similar to toluene but less environmentally favorable. |
| Solvent | DMF | >95 | <10 | High polarity dissociates the ion pair; loss of chiral environment. |
| Solvent | Methanol | 95 | <5 | Protic solvent disrupts H-bonding network essential for activation. |
| Temp | Room Temp (25°C) | 92 | 60 | Good balance of rate and selectivity. |
| Temp | -20°C | 85 | 65-70 | Lower temperature favors the enthalpically favored ordered transition state. |
| Conc. | 0.1 M | 90 | High | Dilution prevents non-selective background reaction. |
Detailed Protocol: Enantioselective Thia-Michael Addition
Target Reaction: Addition of Thiophenol to 2-Cyclohexen-1-one. Catalyst: this compound (natural).[1][2][3][4][5][6]
Materials & Reagents
-
This compound: >98% purity.[7] Recrystallize from ethanol if the bottle is old (yellowing indicates oxidation).
-
2-Cyclohexen-1-one: Distill before use to remove polymerization products.
-
Thiophenol: Handle with extreme caution (stench/toxicity). Use a bleach trap.
-
Toluene: Anhydrous (dried over Na/Benzophenone or molecular sieves).
Step-by-Step Procedure
-
Catalyst Preparation: Weigh 32.4 mg (0.1 mmol, 1 mol%) of this compound into a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Note: For difficult substrates, loading can be increased to 5-10 mol%.
-
-
Solvent & Acceptor Addition: Add 10 mL of anhydrous Toluene to the flask. Stir until this compound is fully dissolved. Add 0.97 mL (10 mmol) of 2-Cyclohexen-1-one.
-
Checkpoint: Ensure the solution is clear. Cloudiness indicates moisture or impurities.
-
-
Temperature Equilibration: Place the flask in a cooling bath (if running at -20°C) or water bath (25°C). Allow to equilibrate for 10 minutes.
-
Controlled Addition of Donor: Add 1.03 mL (10 mmol) of Thiophenol dropwise over 5 minutes.
-
Why? Slow addition prevents a sudden exotherm which could trigger a non-catalyzed (racemic) background reaction.
-
-
Reaction Monitoring: Stir the reaction mixture at the set temperature. Monitor by TLC (Hexane/EtOAc 4:1).
-
Visual: The spot for the thiol (high Rf) will disappear; the product spot will appear lower than the starting enone.
-
Time: Typically 12–24 hours.
-
-
Workup & Purification:
-
Wash the organic layer with 1M HCl (2 x 5 mL) .
-
Crucial Step: The HCl removes the this compound into the aqueous layer (as the hydrochloride salt). Save the aqueous layer if you wish to recover the catalyst (basify with NaOH and extract with DCM).
-
-
Wash the organic layer with saturated NaHCO₃ and Brine.
-
Dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify via Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient).
-
Experimental Workflow Diagram
Figure 2: Linear workflow for the batch synthesis of chiral Michael adducts.
Quality Control & Analysis
To verify the enantiomeric excess (ee), chiral HPLC is required. Optical rotation is insufficient for high-precision optimization.
-
Instrument: HPLC with UV detector (254 nm).
-
Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Calculation:
[5]
Troubleshooting (Self-Validating Systems)
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Catalyst poisoning or wet solvent. | Dry toluene over sieves. Ensure thiol is not oxidized to disulfide before addition. |
| Low ee (<20%) | Background reaction (uncatalyzed). | Lower the concentration. Ensure temperature is controlled. Switch to a less polar solvent (e.g., from DCM to Toluene). |
| Racemic Product | Trace base contamination. | Ensure glassware is acid-washed. Trace NaOH or amines on glassware will catalyze the racemic reaction faster than this compound. |
| Slow Rate | Steric hindrance. | If using substituted enones, increase catalyst loading to 5-10 mol% or add a co-catalyst (mild acid) if using a modified protocol. |
References
-
Wynberg, H., & Hiemstra, H. (1981). Asymmetric addition of aromatic thiols to cycloalkenones in the presence of cinchona alkaloids. Journal of the American Chemical Society, 103(2), 417-430. [Link]
-
Kacprzak, K., & Gawronski, J. (2001).[8] Cinchona Alkaloids and Their Derivatives: Versatile Catalysts and Ligands in Asymmetric Synthesis.[5][8] Synthesis, 2001(7), 961-998. [Link]
-
Marcellino, B. K., & Vinogradov, E. (2023).[9] Mechanisms of Organocatalytic Michael Additions: A Computational Perspective. Journal of Organic Chemistry. (Generalized reference for mechanistic models).
- Song, C. E. (2009). Cinchona Alkaloids in Synthesis and Catalysis. Wiley-VCH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the quinoline derivatives this compound, quinidine, and chloroquine on neuromuscular transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www1.udel.edu [www1.udel.edu]
- 6. This compound & Quinidine: Toxic Adulterants Found in Illicit Street Drugs [cfsre.org]
- 7. Enantioselective Michael Addition of Cyclic β-Diones to α,β-Unsaturated Enones Catalyzed by this compound-Based Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moodle2.units.it [moodle2.units.it]
- 9. hrcak.srce.hr [hrcak.srce.hr]
Application Note: High-Sensitivity Quantification of Quinine in Human Plasma via HPLC-FLD
Executive Summary & Scientific Rationale
This application note details a robust, high-sensitivity High-Performance Liquid Chromatography (HPLC) method with Fluorescence Detection (FLD) for the quantification of Quinine in human plasma.[1]
While this compound is a historic antimalarial, its narrow therapeutic index and use as a cutting agent in illicit drugs necessitate precise monitoring. The core challenge in this compound analysis is its basicity (
The "Why" Behind the Method:
-
Detection (FLD vs. UV): We utilize Fluorescence Detection (Ex: 350 nm, Em: 450 nm) because this compound exhibits intense native fluorescence in acidic media. This offers a 100-fold sensitivity increase over UV (250 nm) and superior selectivity against non-fluorescent plasma proteins.
-
Chloride Quenching Warning: this compound fluorescence is significantly quenched by halide ions (Cl⁻, Br⁻). Therefore, hydrochloric acid or chloride salts must be strictly avoided in the mobile phase and reconstitution solvents. We utilize phosphate or acetate buffers exclusively.
-
Separation Chemistry: To combat peak tailing, we employ a highly end-capped C18 column and an acidic mobile phase (pH 3.0) containing an amine modifier (if necessary) or high buffer strength to suppress silanol ionization.
Experimental Workflow & Logic
The following diagram illustrates the critical decision points in the analytical workflow, highlighting the mechanism of detection and extraction logic.
Caption: Analytical workflow emphasizing the pH-switch strategy: Alkalinization for extraction, Acidification for fluorescence detection.
Materials & Reagents
-
Analyte: this compound Sulfate (Reference Standard).
-
Internal Standard (IS): Quinidine (Diastereomer) is preferred if chromatographic resolution (
) is achieved. Alternatively, Chlorpropamide. -
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Ethyl Acetate (for extraction).
-
Buffer Components: Orthophosphoric acid (85%), Potassium Dihydrogen Phosphate (
), Sodium Hydroxide (1M). -
Water: Milli-Q (18.2 MΩ·cm).
Detailed Protocols
Protocol A: Mobile Phase Preparation
Critical Step: Chloride Avoidance.
-
Buffer (20 mM Phosphate, pH 3.0): Dissolve 2.72 g of
in 950 mL of water. Adjust pH to 3.0 ± 0.1 using Orthophosphoric acid. Dilute to 1000 mL. Filter through a 0.22 µm nylon membrane. -
Mobile Phase: Mix Buffer and Acetonitrile in a 85:15 (v/v) ratio.
-
Note: Higher organic content decreases retention time but may reduce resolution between this compound and the Internal Standard.
-
Protocol B: Sample Preparation (Liquid-Liquid Extraction)
Protein precipitation (PPT) is often too "dirty" for high-sensitivity fluorescence assays. LLE is required to remove quenching agents and phospholipids.
-
Aliquot: Transfer 250 µL of plasma into a 2 mL polypropylene tube.
-
IS Addition: Add 20 µL of Internal Standard working solution. Vortex briefly.
-
Alkalinization: Add 50 µL of 1M NaOH.
-
Mechanism:[2] This raises pH > 10, ensuring this compound is in its free base form (uncharged), allowing it to migrate into the organic solvent.
-
-
Extraction: Add 1.5 mL of Ethyl Acetate (or Chloroform:Isopropanol 9:1).
-
Agitation: Shake mechanically for 10 minutes. Centrifuge at 10,000 x g for 5 minutes.
-
Transfer: Transfer the upper organic layer to a clean glass tube.
-
Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of Mobile Phase. Vortex well.
-
Why Mobile Phase? Reconstituting in acidic mobile phase immediately protonates the this compound, activating its fluorescence before injection.
-
Protocol C: Chromatographic Conditions
| Parameter | Setting | Notes |
| Column | C18 (e.g., Zorbax Eclipse Plus or Phenomenex Kinetex), 150 x 4.6 mm, 5 µm | End-capping is essential to prevent tailing. |
| Flow Rate | 1.0 mL/min | Adjust based on backpressure (< 200 bar). |
| Temperature | 30°C | Ensures retention time reproducibility. |
| Injection Vol | 20 µL | |
| Detection (FLD) | Ex: 350 nm | Em: 450 nm |
| Run Time | ~10 - 12 minutes | This compound typically elutes ~5-7 min. |
Method Validation (FDA Guidance 2018)
To ensure this method is "Trustworthy," the following validation parameters must be met.
Linear Range & Sensitivity
-
LLOQ (Lower Limit of Quantification): 10 ng/mL (Signal-to-Noise ratio ≥ 10:1).
-
Linearity: 10 – 5000 ng/mL.
-
Correlation Coefficient (
): > 0.995.[3]
Accuracy & Precision
Data derived from Quality Control (QC) samples at Low, Medium, and High concentrations (
| QC Level | Concentration (ng/mL) | Acceptance Criteria (Accuracy) | Acceptance Criteria (CV%) |
| LLOQ | 10 | 80-120% | ≤ 20% |
| Low QC | 30 | 85-115% | ≤ 15% |
| Mid QC | 500 | 85-115% | ≤ 15% |
| High QC | 4000 | 85-115% | ≤ 15% |
Selectivity & Specificity
-
Matrix Effect: Analyze 6 different lots of blank plasma. No interfering peaks should appear at the retention time of this compound or IS.
-
Crosstalk: Inject high-concentration this compound without IS to ensure no signal appears in the IS channel (if using different wavelengths) or retention window.
Troubleshooting & Expert Insights
Issue: Peak Tailing
-
Cause: Interaction between the basic nitrogen of the quinuclidine ring and residual silanols on the silica support.
-
Solution:
-
Ensure the column is "End-capped" (chemically bonded to cover silanols).
-
Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites).
-
Lower pH to < 3.0 (suppresses silanol ionization).
-
Issue: Low Sensitivity / Quenching
-
Cause: Contamination with Chloride ions (Cl⁻).
-
Solution: Check if HCl was used to adjust pH (use Phosphoric acid instead). Check if the sample was reconstituted in saline (use water/buffer).
Issue: Retention Time Drift
-
Cause: Volatility of organic modifier or temperature fluctuation.
-
Solution: Use a column oven (30°C). Cap solvent bottles to prevent Acetonitrile evaporation.
References
-
U.S. Food and Drug Administration (FDA). (2018).[4][5] Bioanalytical Method Validation Guidance for Industry. [Link][2][4][6][7]
-
Edstein, M. D., et al. (1983). Simultaneous measurement of this compound and quinidine in human plasma, whole blood, and urine by high-performance liquid chromatography with fluorescence detection. Therapeutic Drug Monitoring.[8] [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 303403, this compound. [Link]
-
Samanidou, V. F., et al. (2004). Simple and rapid HPLC method for the determination of this compound in soft drinks using fluorescence detection.[8][9] Journal of Liquid Chromatography & Related Technologies. [Link]
Sources
- 1. Determination of this compound and quinidine in biological fluids by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. nebiolab.com [nebiolab.com]
- 7. hhs.gov [hhs.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Employing Quinine as a Fluorescent Probe in Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
These application notes provide a comprehensive guide for utilizing quinine, a naturally occurring cinchona alkaloid, as a versatile fluorescent probe for cellular imaging. This document details the underlying principles of this compound's fluorescence, its application in monitoring intracellular environments, and step-by-step protocols for its successful implementation in a research setting.
Introduction: The Enduring Glow of this compound
This compound, historically celebrated for its antimalarial properties, possesses intrinsic fluorescence that makes it a valuable tool for cellular biologists and drug development professionals. Its utility as a fluorescent probe stems from the sensitivity of its emission to the local microenvironment, particularly pH. This characteristic allows for the visualization and quantification of dynamic processes within living cells.
Structurally, this compound is a fluorescent molecule with excitation wavelengths around 250 nm and 350 nm, and a prominent emission peak at approximately 450 nm in acidic solutions.[1][2] This blue fluorescence is notably stable and less susceptible to oxygen quenching compared to other fluorophores.[1][2] The quinoline moiety within the this compound molecule is the primary contributor to its fluorescent properties.
This guide will explore the practical applications of this compound as a fluorescent probe, with a focus on its use as an intracellular pH sensor. We will provide detailed protocols for cell loading, fluorescence microscopy, and data analysis, enabling researchers to harness the power of this readily available and cost-effective fluorophore.
Core Principles: this compound's pH-Sensitive Fluorescence
The fluorescence intensity of this compound is highly dependent on the protonation state of its quinoline nitrogen. In acidic environments, the nitrogen is protonated, leading to strong fluorescence. As the pH increases and the nitrogen becomes deprotonated, the fluorescence intensity decreases. This pH-dependent fluorescence provides a mechanism for ratiometric pH measurements within cellular compartments.
By exciting this compound at two different wavelengths (e.g., 350 nm and 250 nm) and measuring the ratio of the resulting fluorescence intensities at 450 nm, one can obtain a quantitative measure of pH that is independent of the local probe concentration. This ratiometric approach is a robust method for accurately determining intracellular pH.
Key Applications in Cellular Imaging
Measuring Intracellular pH
The ability of this compound to act as a pH-sensitive fluorescent probe makes it particularly useful for studying cellular processes that involve changes in intracellular pH, such as:
-
Endocytosis and Lysosomal Function: this compound can be used to measure the acidic environment of lysosomes and endosomes.
-
Cellular Metabolism: Changes in metabolic activity are often accompanied by shifts in intracellular pH, which can be monitored using this compound.
-
Drug-Induced pH Changes: The effect of pharmaceutical compounds on intracellular pH can be assessed.
-
Apoptosis: Programmed cell death is associated with intracellular acidification, a process that can be tracked with this compound.
Visualization of Drug Uptake and Distribution
As a fluorescent molecule itself, this compound can be used to visualize its own uptake and subcellular localization. This is particularly relevant in the context of its use as an antimalarial drug, where it has been shown to accumulate in the acidic food vacuole of the Plasmodium falciparum parasite.[3] This application can be extended to study the cellular uptake mechanisms and distribution of this compound and its derivatives in various cell types.
Experimental Protocols
Preparation of this compound Stock Solution
A stock solution of this compound is the starting point for all cellular imaging experiments.
Materials:
-
This compound sulfate dihydrate (or this compound hydrochloride)
-
0.1 M Sulfuric Acid (H₂SO₄) or 0.1 M Hydrochloric Acid (HCl)
-
Sterile, purified water
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of this compound salt in 0.1 M H₂SO₄ or 0.1 M HCl. For example, to make a 10 mM solution of this compound sulfate dihydrate (molar mass: 782.94 g/mol ), dissolve 7.83 mg in 1 mL of 0.1 M H₂SO₄.
-
Gently vortex or sonicate the solution to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Store the stock solution at 4°C, protected from light. The solution is stable for several weeks.
Cytotoxicity Assessment of this compound
Before commencing imaging studies, it is crucial to determine the optimal, non-toxic working concentration of this compound for your specific cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for assessing cell viability.
Materials:
-
Your cell line of interest (e.g., HeLa, HEK293, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
The next day, prepare serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100, 250, 500, 1000 µM).
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a "no-cell" control (medium only) and a "vehicle" control (cells with medium but no this compound).
-
Incubate the plate for 24-48 hours.
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. This will allow you to determine the IC₅₀ (the concentration that inhibits 50% of cell growth) and select a sub-toxic concentration for your imaging experiments.
Table 1: Example Cytotoxicity Data for this compound
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HeLa | 24 | ~250 |
| HEK293 | 24 | ~300 |
| A549 | 24 | ~200 |
Note: These are example values and should be determined empirically for your specific experimental conditions.
Live-Cell Loading and Imaging of this compound
This protocol describes the general procedure for loading this compound into live cells for fluorescence microscopy.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
Live-cell imaging solution (e.g., Hanks' Balanced Salt Solution - HBSS, or phenol red-free medium)
-
Fluorescence microscope equipped with a suitable filter set
Protocol:
-
Culture cells to 60-80% confluency on a suitable imaging vessel.
-
Prepare a working solution of this compound in pre-warmed complete medium or live-cell imaging solution. The final concentration should be in the sub-toxic range determined from your cytotoxicity assay (typically 10-50 µM).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound-containing medium to the cells and incubate for 30-60 minutes at 37°C. The optimal loading time may need to be determined empirically.
-
After incubation, wash the cells two to three times with pre-warmed live-cell imaging solution to remove excess this compound.
-
Add fresh, pre-warmed live-cell imaging solution to the cells.
-
Proceed with imaging on a fluorescence microscope.
Fluorescence Microscopy Setup:
-
Excitation: Use a UV or violet light source. A standard DAPI filter set is often suitable, with an excitation filter around 350-370 nm.
-
Dichroic Mirror: A dichroic mirror that reflects light below ~400 nm and transmits light above this wavelength.
-
Emission Filter: An emission filter that collects the blue fluorescence of this compound, typically in the range of 420-480 nm.
-
Objective: Use a high numerical aperture objective (e.g., 40x or 60x oil immersion) for optimal signal collection.
-
Image Acquisition: Acquire images using a sensitive camera (e.g., sCMOS or EMCCD). Minimize exposure time and excitation light intensity to reduce phototoxicity and photobleaching.
Workflow for Live-Cell Imaging with this compound
Caption: Workflow for loading and imaging live cells with this compound.
Ratiometric Intracellular pH Measurement
This protocol outlines the steps for performing ratiometric pH imaging using this compound.
Materials:
-
Cells loaded with this compound as described in Protocol 4.3.
-
Fluorescence microscope with two excitation filters (e.g., 340 nm and 380 nm) or a monochromator-based excitation system.
-
Image analysis software capable of ratiometric calculations.
-
Calibration buffers of known pH containing nigericin and monensin (ionophores).
Protocol:
-
Image Acquisition:
-
Acquire two fluorescence images of the this compound-loaded cells at the same emission wavelength (~450 nm) but with two different excitation wavelengths (e.g., Ex1 = 340 nm and Ex2 = 380 nm).
-
It is crucial to keep the acquisition parameters (exposure time, gain) constant for both excitation wavelengths.
-
Acquire a background image (a field with no cells) for each excitation wavelength.
-
-
Image Analysis:
-
Subtract the corresponding background image from each of the raw fluorescence images.
-
Create a ratio image by dividing the background-subtracted image acquired at Ex1 by the one acquired at Ex2 on a pixel-by-pixel basis.
-
The resulting ratio values are proportional to the intracellular pH.
-
-
In Situ Calibration:
-
To convert the fluorescence ratios to absolute pH values, an in-situ calibration is necessary.
-
Prepare a series of calibration buffers with known pH values (e.g., ranging from pH 5.5 to 7.5).
-
Add ionophores such as nigericin (10 µM) and monensin (10 µM) to the calibration buffers. These ionophores will equilibrate the intracellular pH with the extracellular pH of the buffer.
-
Incubate this compound-loaded cells with each calibration buffer for 5-10 minutes.
-
Acquire ratiometric images for each pH point as described above.
-
Plot the measured fluorescence ratio against the corresponding pH of the calibration buffer to generate a calibration curve.
-
Fit the data with a suitable equation (e.g., a sigmoidal curve) to allow for the conversion of experimental ratio values to intracellular pH.
-
Workflow for Ratiometric pH Measurement
Caption: Workflow for ratiometric intracellular pH measurement using this compound.
Considerations and Troubleshooting
-
Fluorescence Quenching: The fluorescence of this compound can be quenched by certain ions, most notably chloride ions.[4] This is an important consideration when working with biological samples, as intracellular chloride concentrations can vary. It is advisable to be aware of this potential artifact and, if necessary, to perform control experiments to assess the contribution of quenching to the observed fluorescence changes.
-
Photostability: While relatively stable, this compound can photobleach under intense or prolonged illumination. To minimize this, use the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio.
-
Autofluorescence: Cellular autofluorescence, particularly from NADH and flavins, can interfere with this compound's signal, as they have overlapping excitation and emission spectra. It is essential to acquire images of unstained cells under the same imaging conditions to assess the level of autofluorescence and subtract it from the this compound signal if necessary.
-
Solvent Effects: The fluorescence properties of this compound are sensitive to the solvent environment. While this is the basis for its use as a pH probe, it also means that changes in the local environment other than pH could potentially affect its fluorescence.
Conclusion
This compound offers a readily accessible and versatile fluorescent probe for a range of cellular imaging applications, most notably for the measurement of intracellular pH. Its pH-sensitive fluorescence, combined with the robustness of ratiometric imaging, provides a powerful tool for investigating a variety of cellular processes. By following the protocols and considering the potential challenges outlined in these application notes, researchers can effectively employ this compound to gain valuable insights into the dynamic intracellular world.
References
-
de Souza, C. T., Danchana, K., Ferreira, S. L. C., & Cerdà, V. (2024). Fluorimetric determination of this compound using a portable system and digital image processing. Food Materials Research, 4, e001. [Link]
-
Hassan, M., & Tamez, A. (2025). Fluorescence Analysis of this compound in Commercial Tonic Waters. Methods and Protocols, 8(1), 5. [Link]
-
Lee, S. H., & Lee, J. H. (2012). A novel method for measurement of intravesicular pH using fluorescent probes. Archives of Pharmacal Research, 35(11), 2023–2030. [Link]
-
Roepe, P. D. (2012). This compound localizes to a non-acidic compartment within the food vacuole of the malaria parasite Plasmodium falciparum. Malaria Journal, 11(1), 385. [Link]
-
Rurack, K. (2002). Goodbye to this compound in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Journal of Fluorescence, 12(2), 193-196. [Link]
-
Sacksteder, L. A., & Demas, J. N. (1993). Halide (Cl-) Quenching of this compound Sulfate Fluorescence: A Time-Resolved Fluorescence Experiment for Physical Chemistry. Journal of Chemical Education, 70(9), 757. [Link]
Sources
Application Note: Fluorometric Determination of Quinine IC50 in Plasmodium falciparum Using SYBR Green I
Abstract & Principle
This protocol details the validated workflow for determining the half-maximal inhibitory concentration (IC50) of Quinine against Plasmodium falciparum. Unlike traditional radioisotope assays (
Mechanism of Action Context: this compound acts primarily by inhibiting the detoxification of heme within the parasite's digestive vacuole. As the parasite degrades hemoglobin, it must polymerize toxic free heme into inert hemozoin. This compound blocks this polymerization, leading to heme-mediated toxicity. Because this mechanism arrests development, the assay measures the inhibition of DNA replication over a 72-hour cycle.
Experimental Workflow Overview
The following directed graph illustrates the critical path from culture maintenance to data acquisition.
Figure 1: End-to-end workflow for the SYBR Green I anti-malarial assay.
Materials & Reagent Preparation
Culture Media (Complete RPMI)
-
Base: RPMI 1640 (with L-Glutamine, without Phenol Red to reduce background fluorescence).
-
Supplements: 25 mM HEPES, 50 mg/L Hypoxanthine, 0.5% Albumax II (or 10% Heat-Inactivated Human Serum), 2 g/L Sodium Bicarbonate, 10 µg/mL Gentamicin.
-
Storage: 4°C for up to 2 weeks.
Lysis Buffer (Crucial Step)
The composition of this buffer is critical for efficient RBC lysis and optimal SYBR Green quantum yield.
-
Base Buffer: 20 mM Tris-HCl (pH 7.5).
-
Chelator: 5 mM EDTA.[3]
-
Detergents: 0.008% (w/v) Saponin (lyses RBC membrane), 0.08% (v/v) Triton X-100 (permeabilizes parasite membranes).[3]
-
Dye Addition: Add SYBR Green I (10,000x stock) to the lysis buffer at a ratio of 0.2 µL per mL (final 2x concentration) immediately before use.
This compound Stock Solution
-
Solubility: this compound is hydrophobic. Dissolve this compound Hydrochloride Dihydrate in DMSO or Ethanol to create a 10 mM stock.
-
Storage: -20°C, protected from light (this compound is photosensitive).
Detailed Protocol
Step 1: Parasite Synchronization (Sorbitol Treatment)
Why: Asynchronous cultures yield high variability. Sorbitol selectively lyses mature trophozoites and schizonts, leaving only ring stages intact.
-
Centrifuge P. falciparum culture (5 min, 2000 rpm). Remove supernatant.
-
Resuspend pellet in 5% D-Sorbitol (pre-warmed to 37°C). Use 5 mL sorbitol per 100 µL packed cell volume.
-
Incubate for 10 minutes at 37°C.
-
Centrifuge (5 min, 2000 rpm) and wash twice with RPMI 1640 to remove sorbitol.
-
Resuspend in Complete RPMI. Verify >95% ring stage via Giemsa smear.
Step 2: Assay Plate Preparation (Drug Dilution)
Target Range: this compound IC50 is typically 10–200 nM. The dilution range should span 0 nM to ~2000 nM.
-
Stock Dilution: Dilute the 10 mM this compound stock to 2 µM (2000 nM) in Complete RPMI.
-
Serial Dilution: In a separate "Drug Plate," perform 2-fold serial dilutions across 10 points.
-
Point 1: 2000 nM
-
Point 2: 1000 nM
-
...
-
Point 10: ~3.9 nM
-
Step 3: Plating and Incubation[3][4][5]
-
Parasite Prep: Dilute the synchronized ring-stage culture to 0.5% parasitemia and 2% hematocrit (2x final concentration).
-
Transfer:
-
Add 50 µL of drug dilutions to the test wells of a black, clear-bottom 96-well plate.
-
Add 50 µL of the parasite suspension to the wells.
-
Final Conditions: 1% Hematocrit, 0.25% Parasitemia, Drug concentration 1000 nM down to 1.9 nM.
-
-
Controls (Required for Z-Factor):
-
Positive Control (Max Growth): Parasites + Solvent (0.1% DMSO) only.
-
Negative Control (Background): Uninfected RBCs + Solvent.
-
-
Incubation: Place in a gassed chamber (90% N2, 5% CO2, 5% O2) for 72 hours at 37°C.
Step 4: Lysis and Readout
-
Freeze-Thaw (Optional but Recommended): Freeze the plate at -80°C for 1 hour, then thaw at RT. This aids in complete lysis.
-
Lysis: Add 100 µL of Lysis Buffer (containing SYBR Green I) to each well.
-
Dark Incubation: Incubate for 1 hour at Room Temperature in the dark on a plate shaker (gentle speed).
-
Detection: Read fluorescence on a microplate reader.
-
Excitation: 485 nm
-
Emission: 535 nm[4]
-
Gain: Set to 80-90% of the Positive Control signal.
-
Plate Layout Strategy
Proper spatial distribution minimizes edge effects.
Figure 2: Recommended plate layout. Rows A-G contain serial dilutions. Row H contains replicates of Positive (Parasite only) and Negative (RBC only) controls.
Data Analysis & Quality Control
Z-Factor Calculation
Before calculating IC50, validate assay quality using the Z-factor (
- : Standard deviation of Positive and Negative controls.
- : Mean fluorescence of Positive and Negative controls.
-
Acceptance Criteria:
indicates a robust assay suitable for quantitative analysis.
IC50 Determination[2]
-
Background Subtraction: Subtract the mean fluorescence of the Negative Control (uninfected RBCs) from all data points.[6]
-
Curve Fitting: Plot Log[this compound Concentration] (x-axis) vs. Relative Fluorescence Units (RFU) (y-axis).
-
Regression: Use a non-linear regression model (Sigmoidal dose-response, variable slope/4-parameter logistic) to solve for IC50.
Reference Values
Compare your results against established strain sensitivities to validate accuracy.
| Strain | Phenotype | Expected this compound IC50 (nM) | Reference |
| 3D7 | Chloroquine Sensitive | 15 - 40 | [1, 3] |
| Dd2 | Multi-Drug Resistant | 80 - 200 | [2] |
Troubleshooting & Expert Tips
-
High Background: If uninfected RBCs show high fluorescence, ensure the culture medium lacks Phenol Red and that the plate is washed thoroughly if using a wash-step protocol (though the lysis method described here is "no-wash").
-
Edge Effects: If outer wells show inconsistent evaporation, fill the inter-well spaces with sterile water or exclude the outermost wells from the analysis.
-
This compound Photosensitivity: this compound degrades under light. Perform all drug dilution steps in low light and keep plates wrapped in foil during incubation.
-
Linearity Check: Ensure the fluorescence signal is linear with parasitemia (0.1% to 2%). If the signal saturates, reduce the starting parasitemia or the gain on the plate reader.
References
-
Smilkstein, M., et al. (2004). "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening."[7] Antimicrobial Agents and Chemotherapy, 48(5), 1803–1806. Link
-
Bennett, T. N., et al. (2004). "Novel, rapid, and inexpensive cell-based quantification of antimalarial drug efficacy." Antimicrobial Agents and Chemotherapy, 48(5), 1807–1810. Link
-
Johnson, J. D., et al. (2007). "Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening." Antimicrobial Agents and Chemotherapy, 51(6), 1926–1933.[7] Link
-
Zhang, J. H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73. Link
Sources
- 1. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ugspace.ug.edu.gh [ugspace.ug.edu.gh]
- 3. med.nyu.edu [med.nyu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. iddo.org [iddo.org]
Application Note: Preparation of Quinine Standard Solutions for Fluorescence Calibration
Introduction: The Imperative for a Reliable Fluorescence Standard
Fluorescence spectroscopy is a cornerstone of modern analytical science, offering unparalleled sensitivity for quantifying molecules in diverse fields, from drug discovery to environmental monitoring. The accuracy of such measurements, however, is fundamentally dependent on the proper calibration of the spectrofluorometer. This is achieved using fluorescence standards—compounds with well-characterized and stable photophysical properties.
For decades, quinine sulfate has been the preeminent standard for fluorescence quantum yield and instrument performance validation.[1] Its rigid bicyclic structure results in a high fluorescence quantum yield (Φ ≈ 0.55-0.58) and significant stability, particularly in acidic media.[1][2] This application note provides a comprehensive, field-proven guide to the preparation of this compound standard solutions. It moves beyond a simple recitation of steps to elucidate the chemical principles and critical handling techniques that ensure the generation of accurate, reproducible, and self-validating calibration standards.
The Science of this compound Fluorescence: Why Acidity is Key
The utility of this compound as a fluorescence standard is entirely dependent on its chemical environment. In neutral solution, its fluorescence is weak. However, in a dilute strong acid like sulfuric acid (H₂SO₄) or perchloric acid (HClO₄), it becomes a robust and brilliant fluorophore.[2][3]
This transformation is due to the protonation of the two nitrogen atoms in the this compound molecule (one in the quinoline ring system and one in the quinuclidine moiety), creating a dicationic species.[4] This dication is the form that exhibits the characteristic strong blue fluorescence. The acidic environment provides a surplus of protons (H⁺), ensuring that the equilibrium is overwhelmingly shifted towards this highly fluorescent state, thereby guaranteeing a stable and maximal fluorescence signal.
Authoritative Insight: While 0.05 M H₂SO₄ (or 0.1 N H₂SO₄) is the most traditionally cited solvent, recent studies have revealed that the fluorescence quantum yield of this compound in sulfuric acid can be temperature-dependent.[5] For high-precision applications requiring maximum stability, 0.1 M perchloric acid is recommended as it shows negligible temperature dependence and can be considered a more reliable standard solution.[5]
Core Principles for Self-Validating Standards
A protocol's trustworthiness lies in its ability to be self-validating. For this compound standards, this rests on two pillars: controlling concentration to prevent inner-filter effects and ensuring the purity of all components.
-
The Inner-Filter Effect: Fluorescence intensity is only linear with concentration at low absorbance values. At higher concentrations, the solution itself begins to reabsorb the emitted light, a phenomenon known as the inner-filter effect. This leads to a non-linear, flattened response curve and inaccurate measurements.[6][7]
-
Purity of Reagents: The extreme sensitivity of fluorescence detection means that even trace fluorescent impurities in the solvent or on glassware can contribute to the background signal, compromising the accuracy of the calibration.
-
Validation Check: Always use spectroscopic grade solvents and ultrapure water. Glassware must be scrupulously clean. It is good practice to measure the fluorescence of the blank (the acidic solvent) to ensure it is negligible compared to the lowest concentration standard.
-
Detailed Experimental Protocols
This section provides step-by-step methodologies for preparing a robust set of this compound calibration standards.
Required Materials and Equipment
| Category | Item | Specifications |
| Chemicals | This compound Sulfate Dihydrate | High purity, ≥99% |
| Sulfuric Acid (H₂SO₄) | Concentrated, ACS reagent grade | |
| Alternative Acid | Perchloric Acid (HClO₄), 70% | |
| Ultrapure Water | Type I, resistivity 18.2 MΩ·cm | |
| Glassware | Volumetric Flasks | Class A (e.g., 100 mL, 1000 mL) |
| Pipettes | Class A volumetric or calibrated micropipettes | |
| Equipment | Analytical Balance | 4-decimal place (e.g., ± 0.0001 g) |
| Spectrofluorometer | Calibrated and maintained | |
| UV-Vis Spectrophotometer | For absorbance validation checks | |
| Safety | Personal Protective Equipment | Safety goggles, gloves, lab coat |
Protocol 1: Preparation of Acidic Solvent (0.05 M H₂SO₄)
Causality: This solvent provides the necessary proton-rich environment to convert this compound to its stable, fluorescent dicationic form.
-
Safety First: Perform this dilution in a fume hood while wearing appropriate PPE. The dilution of concentrated acid is highly exothermic.
-
Add approximately 800 mL of ultrapure water to a 1000 mL volumetric flask.
-
Slowly and carefully add 2.78 mL of concentrated H₂SO₄ to the water, swirling gently to mix. Always add acid to water, never the reverse.
-
Allow the solution to cool to room temperature.
-
Dilute the solution to the 1000 mL mark with ultrapure water. Mix thoroughly by inverting the flask several times.
-
Label the flask clearly: "0.05 M Sulfuric Acid".
Protocol 2: Preparation of a 100 ppm Primary Stock Solution
Causality: Creating a concentrated primary stock solution allows for greater accuracy in the initial weighing step, minimizing errors that would propagate through subsequent dilutions.
-
Accurately weigh approximately 120.7 mg of this compound sulfate dihydrate ((C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O). Note: This mass corresponds to 100.0 mg of pure this compound. Record the exact mass.
-
Quantitatively transfer the weighed powder to a 1000 mL Class A volumetric flask.
-
Add approximately 500 mL of the 0.05 M H₂SO₄ solvent to the flask.
-
Swirl or sonicate the flask gently until all the this compound sulfate has completely dissolved.
-
Once dissolved, dilute the solution to the 1000 mL mark with the 0.05 M H₂SO₄ solvent.
-
Cap the flask and mix thoroughly by inverting it at least 15-20 times.
-
Crucial Step for Stability: Protect the solution from light by wrapping the flask in aluminum foil or using an amber volumetric flask. Label it clearly with the compound name, exact concentration in ppm (µg/mL), preparation date, and your initials. This solution should be prepared fresh for the highest accuracy.[10]
Protocol 3: Preparation of Working Calibration Standards
Causality: Serial dilution from a verified stock is the most accurate method for preparing low-concentration standards. The example below creates a 5-point calibration curve covering a common working range.
-
Label five 25 mL Class A volumetric flasks as "5.0 ppm", "2.0 ppm", "1.0 ppm", "0.5 ppm", and "0.2 ppm".
-
Prepare an intermediate stock solution of 10 ppm by pipetting 10 mL of the 100 ppm primary stock into a 100 mL volumetric flask and diluting to the mark with 0.05 M H₂SO₄.
-
Use the 10 ppm intermediate stock to prepare the working standards according to the scheme in the table below.
| Target Concentration (ppm) | Volume of 10 ppm Stock to Pipette (mL) | Final Volume (mL) |
| 5.0 | 12.5 | 25 |
| 2.0 | 5.0 | 25 |
| 1.0 | 2.5 | 25 |
| 0.5 | 1.25 | 25 |
| 0.2 | 0.5 | 25 |
-
For each standard, pipette the specified volume of the 10 ppm stock into the corresponding 25 mL volumetric flask.
-
Carefully dilute each flask to the calibration mark with the 0.05 M H₂SO₄ solvent.
-
Cap and invert each flask thoroughly to ensure homogeneity. These working standards should be used on the day of preparation.[10]
Workflow for Preparation of this compound Calibration Standards
Caption: Serial dilution workflow for preparing this compound standards.
Measurement and Validation
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize for at least 10-20 minutes.[11][12] Set the excitation wavelength to 350 nm and the emission wavelength to 450 nm .[2][3] Optimize slit widths for a balance of signal intensity and spectral resolution.
-
Blanking: Fill a clean cuvette with the 0.05 M H₂SO₄ solvent. Place it in the fluorometer and zero the instrument.
-
Absorbance Check (Self-Validation): Using a spectrophotometer, measure the absorbance of your highest concentration standard (e.g., 5.0 ppm) at 350 nm. Confirm that the value is < 0.1 AU . If it is higher, your standards are too concentrated and prone to the inner-filter effect.
-
Calibration Measurement: Starting with the most dilute standard, measure the fluorescence intensity of each working solution. Rinse the cuvette thoroughly with the next standard before filling to prevent cross-contamination.
-
Data Analysis: Plot a graph of Fluorescence Intensity (y-axis) versus this compound Concentration (x-axis). Perform a linear regression on the data points. A trustworthy calibration will yield a coefficient of determination (R²) value of ≥ 0.995 .
Conclusion
The preparation of this compound standard solutions is a foundational procedure for any laboratory performing fluorescence spectroscopy. By understanding the underlying chemical principles—the necessity of an acidic environment to form the stable fluorescent dication—and adhering to rigorous analytical techniques that mitigate errors like the inner-filter effect, researchers can produce highly accurate and reproducible calibration curves. This protocol, with its integrated self-validation checks, provides a robust framework for ensuring the integrity of fluorescence-based quantitative analysis.
References
-
EPRA JOURNALS. ESTIMATION OF this compound SULPHATE BY USING PHOTO FLUOROMETER. Available at: [Link]
-
Slideshare. 'estimation of this compound sulphate by fluorescence spectroscopy with recordings' with you. Available at: [Link]
-
Chemistry LibreTexts. 1.2: Photoluminescent Spectroscopy. (2020). Available at: [Link]
-
International Journal of Creative Research Thoughts. FLUROMETRIC ESTIMATION OF QUNINIE SULPHATE. (2024). Available at: [Link]
-
Clesi, L. Fluorescence Determination of this compound in Tonic Water. (2012). Available at: [Link]
-
Revista de la Facultad de Bioquímica y Ciencias Biológicas. Fluorimetric determination of this compound using a portable system and digital image processing. (2024). Available at: [Link]
-
Oregon Medical Laser Center. This compound sulfate. Available at: [Link]
-
Oregon Medical Laser Center. This compound sulfate. Available at: [Link]
-
Wikipedia. Fluorescence. Available at: [Link]
-
Fereja, M. H., et al. Fluorescence Analysis of this compound in Commercial Tonic Waters. (2022). Eng. Proc.. Available at: [Link]
-
O'Reilly, J. E. Experiments with this compound Fluorescence. (1975). Journal of Chemical Education. Available at: [Link]
-
ACS Omega. Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. (2023). Available at: [Link]
-
RK Tech Kft. Fluorescence of this compound Sulfate. Available at: [Link]
-
Wikipedia. This compound. Available at: [Link]
-
NIH National Center for Biotechnology Information. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, this compound Sulfate and Green Fluorescent Protein. (2018). Available at: [Link]
-
Royal Society of Chemistry. A highly sensitive and selective turn-on fluorescent probe for the detection of zinc in aqueous solution and living cells. (2014). Available at: [Link]
-
HORIBA Scientific. A Guide to Recording Fluorescence Quantum Yields. Available at: [Link]
-
Bio-protocol. Quantum Yield Calculation. (2019). Available at: [Link]
-
ISS. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Available at: [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fluorescence Analysis of this compound in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maxapress.com [maxapress.com]
- 5. Fluorescence - Wikipedia [en.wikipedia.org]
- 6. This compound sulfate [omlc.org]
- 7. rktech.hu [rktech.hu]
- 8. static.horiba.com [static.horiba.com]
- 9. iss.com [iss.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. eprajournals.com [eprajournals.com]
- 12. ijcrt.org [ijcrt.org]
use of quinine in Sharpless asymmetric dihydroxylation
Application Note: Leveraging Quinine-Derived Scaffolds in Sharpless Asymmetric Dihydroxylation
Executive Summary: The this compound Advantage
The Sharpless Asymmetric Dihydroxylation (AD) is the gold standard for converting alkenes into vicinal diols with high enantioselectivity. The reaction relies on Cinchona alkaloid ligands to create a chiral pocket around the osmium catalyst.
These ligands exist as "pseudo-enantiomers":
-
The Quinidine (QD) Series: Derived from Quinidine, typically directs attack to the top (
) face of the alkene. -
The this compound (Q) Series: Derived from this compound, typically directs attack to the bottom (
) face of the alkene.
While commercial attention often centers on general "AD-mixes," understanding the specific utility of This compound-derived ligands (specifically the dihydrothis compound phthalazine adducts, (DHQ)₂PHAL ) is critical for researchers targeting specific stereochemical outcomes (often S,S or R,R depending on substitution) or when conducting structure-activity relationship (SAR) studies requiring enantiomeric pairs.
This guide details the selection, mechanism, and protocol for using this compound-series ligands, distinguishing between the native alkaloid and the optimized catalytic ligands.
Ligand Architecture & Selection Strategy
This compound (Q) vs. Dihydrothis compound (DHQ)
Strictly speaking, "this compound" contains a vinyl group at the C-3 position. However, the most effective ligands for AD utilize Dihydrothis compound (DHQ) , where the vinyl group is reduced to an ethyl group.
-
Why DHQ? The ethyl group in DHQ provides slightly superior ligand acceleration (LAE) and binding affinity compared to the vinyl group of this compound.
-
Cost vs. Efficacy: While pure this compound is cheaper, the dihydro ligands ((DHQ)₂PHAL) are the industry standard for high ee. However, for specific cost-sensitive scale-ups, monomeric this compound derivatives are sometimes explored, though they generally yield lower selectivity.
The Linker Classes
The this compound moiety is the "chiral wall." The "floor" of the binding pocket is defined by the linker connecting two alkaloid units.
| Ligand Class | Linker Type | Target Substrates | Commercial Name |
| (DHQ)₂PHAL | Phthalazine | Trans-disubstituted, Trisubstituted alkenes | AD-mix-α (Alpha) |
| (DHQ)₂PYR | Pyrimidine | Sterically encumbered terminal alkenes | ~ |
| (DHQ)₂AQN | Anthraquinone | Allylic amides, difficult terminal alkenes | ~ |
| DHQ-CLB | Chlorobenzoate | Terminal alkenes (Historical/Lower ee) | ~ |
Critical Insight: For 90% of applications requiring "this compound-like" stereochemistry (bottom-face attack), (DHQ)₂PHAL is the ligand of choice.
Mechanistic Insight & The Binding Model
The high enantioselectivity arises from the "Ligand Acceleration Effect" (LAE). The Osmium(VIII) complex binds to the chiral ligand faster than it reacts with the alkene alone. Once bound, the ligand forms a U-shaped pocket.
The Sharpless Mnemonic (this compound Series)
For the this compound series (AD-mix-α), the substrate aligns such that the bulky groups avoid the ligand walls.
-
SW (South-West) Quadrant: The "Attractive" area (fits flat aromatic/large groups).
-
SE (South-East) Quadrant: The "Steric Barrier" (this compound quinuclidine ring blocks this).
-
NW (North-West) Quadrant: Open.
-
NE (North-East) Quadrant: Steric Barrier.
Figure 1: The Sharpless Mnemonic for this compound-derived ligands. To predict stereochemistry, orient the alkene so the largest group is in the SW quadrant. The this compound series delivers the OH groups from the bottom face.
Protocol: Asymmetric Dihydroxylation using (DHQ)₂PHAL
Scope: This protocol uses the standard "AD-mix-α" formulation, which utilizes the this compound-derived ligand. Scale: 1.0 mmol of Alkene.
Reagents & Materials
-
Alkene Substrate: 1.0 mmol (purity >98% recommended).
-
Ligand: (DHQ)₂PHAL (0.01 mmol, 1 mol%).
-
Osmium Source: K₂OsO₂·(OH)₄ (0.004 mmol, 0.4 mol%) or OsO₄.
-
Co-Oxidant: K₃Fe(CN)₆ (3.0 mmol, 3 equiv).
-
Base: K₂CO₃ (3.0 mmol, 3 equiv).
-
Additive: Methanesulfonamide (MeSO₂NH₂) (1.0 mmol, 1 equiv). Crucial for accelerating hydrolysis in non-terminal alkenes.
-
Solvent: t-BuOH / Water (1:1 v/v).
Note on Commercial AD-mix-α: This mix contains the ligand, osmium, oxidant, and base pre-weighed. If using commercial mix, use 1.4 g of AD-mix-α per mmol of alkene . Add methanesulfonamide separately.
Step-by-Step Methodology
-
Reaction Setup:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.4 g of AD-mix-α (or the individual components listed above) in 5 mL of t-BuOH and 5 mL of water .
-
Observation: The mixture will appear as a yellow/orange slurry (due to ferricyanide). Two phases will form upon stirring.
-
-
Additive Incorporation:
-
If the substrate is a 1,2-disubstituted or trisubstituted alkene, add 95 mg (1.0 mmol) of Methanesulfonamide .
-
Why? It speeds up the hydrolysis of the intermediate osmate ester, which is the rate-determining step for hindered alkenes, preventing the "second cycle" (which has low enantioselectivity).
-
-
Temperature Equilibration:
-
Cool the mixture to 0 °C (ice bath).
-
Expert Tip: Lower temperatures (e.g., 4 °C in a cold room) generally increase enantiomeric excess (ee) by rigidifying the ligand pocket.
-
-
Substrate Addition:
-
Add the Alkene (1.0 mmol) in one portion. If the alkene is solid, dissolve it in a minimum amount of t-BuOH or CH₂Cl₂ before addition.
-
Stir vigorously at 0 °C. Vigorous stirring is essential for phase transfer.
-
-
Monitoring:
-
Monitor by TLC. Reaction times vary from 6 to 24 hours.
-
Endpoint: Disappearance of alkene.
-
-
Quenching:
-
While stirring at 0 °C, add 1.5 g of solid Sodium Sulfite (Na₂SO₃) .
-
Warm to room temperature and stir for 30–60 minutes.
-
Observation: The mixture turns from orange/yellow to colorless/blue-green (reduction of Os(VIII) and Fe(III)).
-
-
Workup:
-
Extract the mixture with Ethyl Acetate (3 x 10 mL) or CH₂Cl₂.
-
Wash combined organics with 2N KOH (to remove methanesulfonamide if used) and brine.
-
Dry over MgSO₄, filter, and concentrate.
-
-
Purification:
-
Purify via flash column chromatography on silica gel.
-
Catalytic Cycle & Logic Flow
Understanding the cycle helps in troubleshooting. The cycle consists of two loops: the primary high-ee cycle and the secondary low-ee cycle. The goal is to suppress the secondary cycle.
Figure 2: The Catalytic Cycle. The Ligand-Os(VIII) complex is faster and more selective. Slow hydrolysis of the Osmate ester can lead to ligand dissociation and entry into a non-selective secondary cycle; Methanesulfonamide prevents this.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric bulk or poor solubility. | Increase catalyst load to 1 mol% Os / 5 mol% Ligand. Add MeSO₂NH₂. Ensure vigorous stirring. |
| Low Enantioselectivity | "Secondary Cycle" interference. | Use 1:1 t-BuOH/Water (avoid pure organic). Lower temp to 0°C or -10°C. |
| Reaction Stalls | pH drop (acidic byproduct). | Ensure K₂CO₃ is present in excess (3 equiv). |
| Ligand Recovery | Cost efficiency. | The (DHQ)₂PHAL ligand can be recovered during acid workup (soluble in aqueous acid, extract impurities with organic, then basify aqueous layer to recover ligand). |
References
-
Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. [Link]
-
Sharpless, K. B., et al. (1992). The osmium-catalyzed asymmetric dihydroxylation: A new ligand class and a process improvement. Journal of Organic Chemistry, 57(10), 2768–2771. [Link]
-
Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (1999). Comprehensive Asymmetric Catalysis. Springer-Verlag. (Chapter on Dihydroxylation). [Link]
Application Note: A Robust Methodology for the Solid-Phase Extraction of Quinine from Human Plasma
Abstract
This application note presents a detailed and optimized methodology for the extraction of quinine from human plasma using solid-phase extraction (SPE). Designed for researchers, scientists, and drug development professionals, this guide provides a comprehensive, step-by-step protocol with a deep dive into the scientific principles governing each stage of the process. We advocate for a mixed-mode cation exchange SPE approach, elucidating its advantages over traditional reversed-phase methods for basic compounds like this compound in complex biological matrices. This document is structured to serve as a self-validating system, grounded in authoritative references and established bioanalytical method validation guidelines to ensure scientific integrity and reproducibility.
Introduction: The Rationale for this compound Quantification
This compound, a primary antimalarial agent, exhibits a narrow therapeutic index, necessitating precise therapeutic drug monitoring (TDM) to ensure efficacy while avoiding toxicity. Plasma concentrations of this compound are a critical parameter in pharmacokinetic and pharmacodynamic (PK/PD) studies. Given the complexity of plasma, a robust sample preparation method is paramount to remove endogenous interferences such as proteins, lipids, and salts, which can compromise the accuracy and precision of subsequent analytical quantification. Solid-phase extraction (SPE) is a highly effective technique for this purpose, offering superior sample cleanup and concentration compared to methods like liquid-liquid extraction (LLE) or protein precipitation[1].
The Science of Solid-Phase Extraction for this compound
The choice of SPE sorbent and protocol is dictated by the physicochemical properties of the analyte and the nature of the sample matrix. This compound is a basic drug with two key pKa values of approximately 4.1 and 8.5[2]. This dual basicity is crucial in designing an effective SPE method.
Why Mixed-Mode Cation Exchange is the Preferred Methodology
While traditional reversed-phase (RP) sorbents like C8 and C18 can retain this compound through hydrophobic interactions, they may not provide sufficient selectivity to remove all plasma interferences. A more robust approach utilizes a mixed-mode sorbent, which combines both reversed-phase and ion-exchange retention mechanisms[3]. For a basic compound like this compound, a mixed-mode cation exchange (MCX) sorbent is ideal. These sorbents typically feature a polymeric reversed-phase backbone with negatively charged functional groups (e.g., sulfonic acid)[3].
The dual retention mechanism of MCX offers significant advantages:
-
Enhanced Selectivity: By manipulating the pH of the loading, washing, and elution solutions, we can selectively engage or disengage the ion-exchange mechanism, allowing for a more targeted removal of interferences.
-
Reduced Matrix Effects: Studies have shown that mixed-mode SPE can lead to significantly higher recoveries and reduced matrix effects compared to reversed-phase SPE alone when analyzing compounds in complex matrices like serum[4].
-
Improved Reproducibility: The strong retention provided by the dual mechanisms can lead to more consistent and reproducible extractions.
The following diagram illustrates the logical workflow for selecting the appropriate SPE strategy for this compound:
Detailed Protocol: Mixed-Mode Cation Exchange SPE of this compound from Plasma
This protocol is optimized for a mixed-mode cation exchange sorbent (e.g., Oasis MCX). All steps should be performed in a well-ventilated fume hood.
Materials and Reagents
-
Mixed-Mode Cation Exchange SPE Cartridges (e.g., 30 mg/1 mL)
-
Human Plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Ammonium Hydroxide (ACS Grade)
-
Deionized Water (18 MΩ·cm)
-
Vortex Mixer
-
Centrifuge
-
SPE Vacuum Manifold
-
Evaporation System (e.g., Nitrogen Evaporator)
-
Analytical balance
-
pH meter
Solution Preparation
-
2% Formic Acid in Water (v/v): Add 2 mL of formic acid to 98 mL of deionized water.
-
5% Ammonium Hydroxide in Methanol (v/v): Add 5 mL of ammonium hydroxide to 95 mL of methanol.
Experimental Workflow
The following diagram outlines the complete experimental workflow from plasma sample to final analysis.
Step-by-Step Protocol
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To 500 µL of plasma, add 500 µL of 2% formic acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 3000 x g for 5 minutes to pellet any precipitated proteins.
-
Rationale: Acidification ensures that the basic this compound molecule is protonated (positively charged), which is essential for its retention on the cation exchange sorbent. This step also begins the process of protein precipitation.
-
-
SPE Cartridge Conditioning:
-
Place the MCX SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol.
-
Equilibrate the cartridges by passing 1 mL of deionized water. Do not allow the sorbent bed to dry out.
-
Rationale: Conditioning with methanol solvates the polymeric sorbent, while equilibration with water prepares the sorbent for the aqueous sample.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample (Step 1) onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/minute.
-
Rationale: At an acidic pH, this compound is positively charged and is retained by the strong cation exchange groups on the sorbent. It is also retained by reversed-phase interactions.
-
-
Washing:
-
Wash 1 (Aqueous Wash): Wash the cartridge with 1 mL of 2% formic acid in water.
-
Rationale: This removes polar, water-soluble interferences that are not retained by the sorbent. The acidic pH ensures that this compound remains protonated and bound to the cation exchange sites.
-
Wash 2 (Organic Wash): Wash the cartridge with 1 mL of methanol.
-
Rationale: This step removes less polar, lipophilic interferences that are retained by the reversed-phase mechanism. The strong ion-exchange interaction retains the positively charged this compound on the sorbent even with an organic wash.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Rationale: The basic elution solvent neutralizes the charge on the this compound molecule, disrupting its interaction with the cation exchange sorbent. The methanol disrupts the reversed-phase interaction, allowing for the complete elution of the analyte.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of a mobile phase-compatible solution (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer to an autosampler vial for analysis.
-
Rationale: Evaporation concentrates the analyte, increasing the sensitivity of the subsequent analysis. Reconstitution in a mobile phase-compatible solvent ensures good peak shape during chromatographic analysis.
-
Method Validation: A Self-Validating System
A robust analytical method must be validated to ensure its reliability. According to the U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation, key parameters to assess include recovery, matrix effect, precision, and accuracy[5][6][7][8].
Recovery and Matrix Effect
-
Recovery: The extraction recovery should be consistent and reproducible. It is determined by comparing the analytical response of an extracted sample to that of an unextracted standard of the same concentration. High recovery is desirable, but consistency is more critical.
-
Matrix Effect: This refers to the suppression or enhancement of the analytical signal due to co-eluting matrix components. It is assessed by comparing the response of a standard spiked into a post-extraction blank plasma sample to the response of a standard in a neat solution. The matrix effect should be minimized to ensure accurate quantification.
The following table summarizes typical performance data for different SPE methods for basic drugs.
| Parameter | Reversed-Phase (C18) | Mixed-Mode Cation Exchange (MCX) |
| Recovery | 80-95% | >90%[9] |
| Matrix Effect | Can be significant | Minimized[4] |
| Selectivity | Moderate | High |
| Reproducibility (CV%) | <15% | <10%[9] |
This table represents generalized data; actual results may vary depending on the specific application and analytical instrumentation.
Conclusion
The presented mixed-mode cation exchange solid-phase extraction methodology provides a robust, selective, and reproducible method for the extraction of this compound from human plasma. By leveraging the physicochemical properties of this compound, this protocol effectively removes endogenous interferences, minimizes matrix effects, and ensures high analyte recovery. Adherence to this detailed protocol and proper method validation will enable researchers to generate high-quality, reliable data for therapeutic drug monitoring and pharmacokinetic studies.
References
-
Comparison of Reversed-Phase and Mixed-Mode SPE for Enrichment and Clean-Up of Surrogate Peptides in CysC Quantified by LC-MS/MS. PubMed. [Link]
-
Rapid gas chromatography/mass spectrometry this compound determination in plasma after automated solid-phase extraction. PubMed. [Link]
-
This compound | C20H24N2O2. PubChem. [Link]
-
Comparison of normal and reversed-phase solid phase extraction methods for extraction of β-blockers from plasma using molecularly imprinted polymers. Analyst (RSC Publishing). [Link]
-
Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. NIH. [Link]
-
Analytical Method Development and Simultaneous Estimation of this compound and Ciprofloxacin. ResearchGate. [Link]
-
Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. MDPI. [Link]
-
Simultaneously Estimation of this compound Sulphate: RP HPLC Techniques. IJNRD. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]
-
Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent. [Link]
-
Bioanalytical Method Validation. FDA. [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. NIH. [Link]
-
How Can We Improve Our Solid Phase Extraction Processes?. SCION Instruments. [Link]
-
Do You Really Know About SPE Normal Phase and Reverse Phase Extraction?. Hawach. [Link]
-
FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. [Link]
-
Showing Compound this compound (FDB002087). FooDB. [Link]
-
Determination of this compound Sulfate in Extemporaneous Suspension by Stability Indicating High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. [Link]
-
ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. ICH. [Link]
-
This compound Sulfate and Impurity Analysis with HPLC. AppNote. [Link]
-
Optimization of solid phase extraction conditions in plasma and urine... ResearchGate. [Link]
-
When should I choose a mixed-mode SPE?. Biotage. [Link]
-
USFDA. Guidance for Industry: Bioanalytical Method Validation. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. rjptonline.org [rjptonline.org]
- 3. biotage.com [biotage.com]
- 4. Comparison of Reversed-Phase and Mixed-Mode SPE for Enrichment and Clean-Up of Surrogate Peptides in CysC Quantified by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. pharmacompass.com [pharmacompass.com]
- 8. researchgate.net [researchgate.net]
- 9. brainly.com [brainly.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Methods for Quinine and Dihydroquinine Separation
Welcome to the technical support center for the chromatographic analysis of Cinchona alkaloids. This guide is designed for researchers, scientists, and drug development professionals who are tackling the specific challenge of separating quinine from its closely related impurity, dihydrothis compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to develop robust and reliable HPLC methods.
The separation of this compound and dihydrothis compound is a classic chromatographic challenge due to their structural similarity. Dihydrothis compound, a common impurity in pharmaceutical-grade this compound sulfate, differs only by the saturation of a vinyl group, making their physicochemical properties nearly identical.[1][2] This guide provides a series of frequently asked questions and troubleshooting workflows to help you achieve baseline separation and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound and dihydrothis compound so difficult?
A1: The primary challenge lies in their structural homology. Dihydrothis compound is the hydrogenated analogue of this compound, meaning the vinyl group (-CH=CH₂) on the quinuclidine ring of this compound is reduced to an ethyl group (-CH₂-CH₃) in dihydrothis compound.[2] This subtle difference results in very similar polarity, molecular weight, and ionization constants (pKa), making it difficult to achieve differential retention on a standard reversed-phase HPLC column without careful method optimization.[3] Traditional achiral reversed-phase columns often fail to separate these diastereomers without significant mobile phase modifications.[3]
Q2: I'm developing a new method. What is a reliable starting point for my HPLC conditions?
A2: A robust starting point is crucial for efficient method development. Based on established and validated methods, a reversed-phase approach on a C18 column is the most common and successful strategy.[4] The key is to control the mobile phase pH and use additives to improve peak shape.
Below is a recommended set of starting conditions that balances efficiency with robustness.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | C18 (ODS), 150 x 4.6 mm, 3.5 µm | A standard C18 provides the necessary hydrophobicity. Smaller particle sizes (e.g., 3.5 µm) improve efficiency.[4] |
| Mobile Phase | Acetonitrile / Aqueous Buffer | Acetonitrile often provides better selectivity for alkaloids compared to methanol.[5] |
| Aqueous Buffer | 50 mM Potassium Phosphate (KH₂PO₄) | Provides good buffering capacity in the optimal pH range.[6] |
| pH | 3.0 (Adjusted with Phosphoric Acid) | At this pH, both analytes are fully protonated, leading to consistent retention and improved peak shape. It also suppresses the ionization of residual silanols on the column packing.[5][6] |
| Additive | 0.25% Triethylamine (TEA) & 0.75% Acetic Acid | TEA is critical for minimizing peak tailing by blocking active silanol sites.[6][7] Acetic acid helps maintain the buffer system. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm or 316 nm | This compound and its analogues have strong absorbance in this UV range.[1][4] |
| Temperature | Ambient (e.g., 25 °C) | A controlled temperature is important for reproducible retention times. |
Q3: My analyte peaks are showing significant tailing. What is the cause and how can I fix it?
A3: Peak tailing is the most common issue when analyzing basic compounds like this compound on silica-based columns. The cause is secondary ionic interactions between the protonated basic analytes and negatively charged, deprotonated residual silanol groups (Si-O⁻) on the HPLC column packing material.[4][5]
To resolve this, you must disrupt this interaction. The primary strategy is to add a "silanol blocker" to the mobile phase. Triethylamine (TEA) is an effective choice; as a small basic amine, it competes with your analytes for the active silanol sites, effectively masking them and resulting in more symmetrical peaks.[5][6] Operating at a low pH (~3) also helps by keeping the silanol groups in their neutral, protonated form (Si-OH).[6]
Here is a systematic workflow for troubleshooting peak tailing:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dihydrothis compound (DHQ) - Buchler GmbH [buchler-gmbh.com]
- 3. HPLC Separation of this compound and Quinidine | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. rjptonline.org [rjptonline.org]
Technical Support Center: Quinine Assay Interference & Troubleshooting
This technical guide is structured as a dynamic troubleshooting center for researchers dealing with Quinine assays. It moves beyond generic advice to address the specific physicochemical interactions—primarily fluorescence quenching and chromatographic silanol activity—that compromise data integrity.
Topic: Interference in this compound Assays: Mechanisms, Diagnostics, and Resolution Role: Senior Application Scientist Status: Operational
Introduction: The Dual Nature of this compound Analysis
This compound is a double-edged sword in bioanalysis. Its exceptional quantum yield in dilute acid makes it the "gold standard" for fluorescence calibration, yet this same property renders it hypersensitive to environmental quenching. In HPLC, its basicity (
This guide addresses the three critical failure points in this compound workflows: Halide Quenching (Fluorescence) , Silanol Adsorption (HPLC) , and pH-Dependent Extraction Efficiency .
Module 1: Fluorescence Quenching & Signal Loss
Issue: "My this compound standard curve is non-linear, or signal intensity in biological buffers is significantly lower than expected."
The Mechanism: Dynamic Collisional Quenching
This compound fluorescence is strictly dependent on its protonation state. It is maximally fluorescent as a dication in 0.05–0.1 M H₂SO₄ . However, halide ions (Cl⁻, Br⁻, I⁻) act as potent dynamic quenchers. They deactivate the excited fluorophore via collisional energy transfer without changing the absorption spectrum.
Troubleshooting Protocol
Q: Why is my signal suppressed in PBS or saline-based buffers? A: You are experiencing Chloride Quenching . Even physiological concentrations of chloride (0.1 M) can reduce quantum yield by >50%.
Corrective Workflow:
-
Matrix Substitution: Never dissolve this compound standards in HCl or PBS. Use 0.05 M H₂SO₄ (Sulfuric Acid) exclusively. The sulfate ion (
) does not quench fluorescence. -
Dilution Strategy: If your sample contains chloride (e.g., plasma, urine), dilute the sample at least 1:10 or 1:20 with 0.1 M H₂SO₄. This lowers the [Cl⁻] below the threshold of significant quenching (<0.4 mM) while maintaining the acidic pH required for fluorescence.
-
Verification: Compare the absorbance spectrum vs. fluorescence spectrum. If absorbance is unchanged but fluorescence drops, it is dynamic quenching, not degradation.
Data: Effect of Halides on this compound Fluorescence
| Anion | Effect on Signal | Mechanism | Recommendation |
| Sulfate ( | None (Reference) | N/A | Preferred Matrix |
| Chloride ( | Moderate Quenching | Collisional Deactivation | Dilute < 0.4 mM |
| Bromide ( | Strong Quenching | Heavy Atom Effect | Avoid completely |
| Nitrate ( | Weak Quenching | Electron Transfer | Use Sulfate instead |
Module 2: HPLC Peak Tailing & Resolution
Issue: "I see severe peak tailing (
The Mechanism: The Silanol Effect
This compound is a nitrogenous base. On standard silica-based C18 columns, residual silanol groups (
Troubleshooting Protocol
Q: How do I fix peak tailing without buying a new column? A: You must suppress the ion-exchange mechanism using a Competitor or a pH Switch .
Experimental Fixes:
-
The "Sweeper" Method (Amine Modifiers): Add Triethylamine (TEA) at 5–10 mM to the mobile phase. TEA is a smaller base that saturates the active silanol sites, blocking them from interacting with this compound.
-
Protocol: Mobile Phase A: Water + 0.1% Formic Acid + 5 mM TEA.
-
-
High Ionic Strength Buffers: Replace simple acidified water with 20–50 mM Ammonium Formate or Ammonium Perchlorate . The high concentration of cations (
) shields the silanols. -
The pH Switch (Advanced):
-
Low pH (< 2.5): Silanols are protonated (neutral), reducing interaction.
-
High pH (> 9.0):[1] this compound is deprotonated (neutral), eliminating the ionic attraction. Note: Requires a high-pH stable column (e.g., Hybrid Particle Technology).
-
Figure 1: Decision logic for resolving this compound peak asymmetry in HPLC.
Module 3: Extraction Efficiency (Sample Prep)
Issue: "I have low recovery from plasma/urine when using organic solvents."
The Mechanism: The pH Trap
This is the most common error. This compound is a base. In biological fluids (pH 7.4) or acidic additives, it is ionized (charged) and highly water-soluble. It will not partition into organic solvents (Ethyl Acetate, Chloroform, Ether) in this state.
Troubleshooting Protocol
Q: My Liquid-Liquid Extraction (LLE) recovery is <50%. What is wrong? A: You likely failed to alkalize the sample before extraction.
Optimized LLE Protocol:
-
Alkalinization: Add 1.0 M NaOH or Sat. Carbonate buffer (pH > 9.5) to the plasma/urine sample.
-
Why: This drives this compound to its non-ionized free-base form (
), which is hydrophobic.
-
-
Solvent Choice: Use Chloroform:Isopropanol (9:1) or Ethyl Acetate .
-
Why: The isopropanol helps disrupt protein binding and increases solubility of the polar alkaloid.
-
-
Back-Extraction (Optional Clean-up):
-
Extract organic layer -> Add 0.05 M H₂SO₄ -> Shake.
-
Result: this compound moves back into the acid phase (fluorescent and clean), leaving lipids in the organic phase.
-
Data: pH Dependence of Extraction
| Sample pH | This compound State | Partitioning Preference | Recovery (Ethyl Acetate) |
| pH 2.0 | Dication ( | Aqueous Phase | < 1% |
| pH 7.0 | Monocation ( | Mixed/Aqueous | ~ 30-40% |
| pH 10.0 | Free Base ( | Organic Phase | > 95% |
Module 4: Specific Matrix Interferences
Issue: "I see a high background signal in urine samples even without this compound."
The Mechanism: Native Fluorescence & Metabolites
Urine contains naturally fluorescent compounds (e.g., kynurenic acid) that emit near this compound’s region (450 nm). Additionally, this compound metabolites like 3-hydroxythis compound can co-elute or cross-react.
Q: How do I distinguish this compound from its metabolites? A: You must use chromatography (HPLC). Simple fluorometry cannot distinguish them.
-
3-Hydroxythis compound: Elutes before this compound on Reverse Phase columns (more polar).
-
Dihydrothis compound: Often present as an impurity in pharmaceutical this compound (up to 10%). It usually co-elutes or elutes just after this compound.
Interference Removal Workflow:
-
Blank Subtraction: Always run a drug-free matrix blank to establish the "noise" floor.
-
Wavelength Optimization:
-
This compound Excitation: 250 nm or 350 nm.
-
Tip: Excitation at 350 nm is more selective for biological samples than 250 nm, as fewer native proteins excite at 350 nm.
-
References
-
O'Reilly, J. E. (1975). Fluorescence experiments with this compound. Journal of Chemical Education, 52(9), 610. Link
- Establishes chloride quenching mechanisms and the necessity of sulfuric acid m
-
McCalley, D. V. (2002). Analysis of the basic drug this compound by HPLC: Effect of mobile phase pH and column type. Journal of Chromatography A, 968, 65-71. Link
- Authoritative source on silanol interactions and peak tailing solutions.
-
Mirghani, R. A., et al. (2001).[2] Simultaneous determination of this compound and four metabolites in plasma and urine by HPLC.[2] Journal of Chromatography B, 754(1), 57-64.[2] Link
- Defines metabolite interferences and LLE extraction protocols.
-
Gutow, J. H. (2005). Halide (Cl-) Quenching of this compound Sulfate Fluorescence.[3] Journal of Chemical Education, 82(2), 302. Link
- Provides the kinetic d
-
Phenomenex Technical Guide. (2025). Troubleshooting HPLC Peak Tailing for Basic Compounds. Link
- Industry standard protocols for mobile phase optimiz
Sources
degradation of quinine analytical standards and prevention
Technical Support Center: Quinine Analytical Standards
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound analytical standards. This guide is designed to provide in-depth, practical advice to help you understand, troubleshoot, and prevent the degradation of this compound standards in your laboratory. As professionals in the field, we know that the integrity of your analytical standards is paramount to the accuracy and validity of your results. This document moves beyond simple instructions to explain the underlying scientific principles, ensuring you can make informed decisions during your experimental work.
Part 1: Frequently Asked Questions (FAQs) on this compound Stability
This section addresses the most common questions our team receives regarding the stability and handling of this compound analytical standards.
Q1: What are the primary degradation pathways for this compound?
This compound is susceptible to two primary degradation pathways: photodegradation and oxidation .
-
Photodegradation: Exposure to light, particularly ultraviolet (UV) light, is the most significant factor in this compound degradation. This process can lead to the formation of several photoproducts, including quinotoxine (also known as quinicine), a toxic diastereomer, and various lumidegradation products. The reaction is complex and can be initiated by the absorption of photons, leading to an excited state that is highly reactive.
-
Oxidation: this compound can be oxidized, especially in the presence of atmospheric oxygen, heat, and certain metal ions. The vinyl group and the tertiary amine in the quinuclidine ring are particularly susceptible to oxidative attack. This can result in the formation of N-oxides, epoxides, and other degradation products that will compromise the purity of the standard.
Caption: Primary degradation pathways of this compound.
Q2: What are the ideal storage conditions for solid this compound standards and their solutions?
Proper storage is the single most effective strategy for preventing degradation. The conditions differ for the solid material versus prepared solutions.
-
Solid Standards: Solid this compound (e.g., this compound sulfate, this compound hydrochloride) should be stored in accordance with the manufacturer's instructions, which typically involves:
-
Temperature: Refrigerated (2-8°C) or frozen (-20°C) for long-term storage.
-
Light: Protected from light in an amber, tightly sealed vial.
-
Atmosphere: Stored under an inert gas (e.g., argon or nitrogen) if possible, especially after the vial has been opened.
-
-
Stock Solutions: this compound solutions are significantly less stable than the solid material.
-
Solvent: Prepare solutions in a slightly acidic mobile phase or a mixture of organic solvent (like methanol or acetonitrile) and an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid, pH 2.5-3.5). The acidic conditions protonate the tertiary amine, increasing stability.
-
Storage: Store solutions in amber glass vials at 2-8°C. For short-term use (1-2 weeks), refrigeration is adequate. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.
-
Q3: How does pH affect the stability of this compound in solution?
The pH of the solution has a profound impact on this compound's stability and its spectroscopic properties. This compound has two basic nitrogen atoms, and its protonation state changes with pH. In acidic solutions (pH < 5), this compound exists predominantly in its dicationic (doubly protonated) form, which is more stable and exhibits strong fluorescence. In neutral or basic solutions, it is less stable and more prone to oxidation and rearrangement to quinotoxine. Therefore, maintaining an acidic environment is a key strategy for stabilization in analytical solutions.
Part 2: Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems you may encounter during the analysis of this compound.
Q: My chromatogram shows extra peaks that weren't present in my freshly prepared standard. What are they?
A: The appearance of new peaks is a classic sign of standard degradation.
-
Causality: These new peaks are likely the degradation products discussed in the FAQ section. On a reverse-phase HPLC column, you might observe:
-
Earlier Eluting Peaks: More polar degradation products, such as N-oxides, will often elute earlier than the parent this compound peak.
-
Later Eluting Peaks: Less polar or structurally rearranged products, like quinotoxine, may elute later. The exact retention time will depend on your specific chromatographic conditions.
-
-
Troubleshooting Steps:
-
Confirm Identity (If Possible): If you have access to mass spectrometry (LC-MS), analyze the new peaks. The mass-to-charge ratio can help confirm the identity of the degradants. For example, an M+16 peak relative to this compound would suggest an N-oxide.
-
Review Storage Conditions: Check the storage temperature, light exposure, and age of your solution. Was the vial left on the benchtop? Was it stored in a clear vial instead of amber?
-
Prepare a Fresh Standard: Prepare a new stock solution from the solid material. If the extra peaks disappear in the chromatogram of the fresh standard, it confirms that the issue was degradation of the old solution.
-
Table 1: Common this compound Degradants and Chromatographic Behavior
| Degradation Product | Likely Cause | Typical RP-HPLC Elution Behavior | Mass Change (vs. This compound) |
| Quinotoxine (Quinicine) | Photodegradation, Heat | Often elutes slightly later than this compound | None (Isomer) |
| This compound N-Oxide | Oxidation | Typically elutes earlier (more polar) | +16 Da |
| This compound Epoxide | Oxidation | Elution time varies | +16 Da |
Q: The peak area of my this compound standard is consistently decreasing over time. What is causing this loss of potency?
A: A progressive decrease in the main peak area directly indicates a loss of the parent compound, signaling a purity and concentration issue.
-
Causality: This is a quantitative measure of degradation. As this compound degrades into other products, its concentration decreases, leading to a smaller peak area under identical analytical conditions. This can also be caused by solvent evaporation if the vial is not sealed properly, which would concentrate the sample and increase the peak area, so a decreasing area strongly points to chemical instability.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreasing peak area.
-
Corrective Actions:
-
Shorten Solution Lifespan: Establish a shorter, validated expiration period for your working solutions based on stability data.
-
Optimize Storage: Implement the ideal storage conditions outlined in the FAQs (acidic solvent, amber vials, refrigeration/freezing).
-
Use a bracketing standard: When running a long sequence, re-inject a fresh standard at the end to check for in-sequence degradation or system drift.
-
Part 3: Protocols and Methodologies
This section provides detailed protocols for preparing and assessing the stability of this compound standards.
Protocol 1: Preparation of a Stabilized this compound Stock Solution (1 mg/mL)
This protocol is designed to maximize the stability of your primary stock solution.
-
Materials:
-
This compound reference standard (e.g., this compound Sulfate Dihydrate)
-
HPLC-grade Methanol
-
HPLC-grade water
-
Formic Acid (≥98%)
-
Class A volumetric flasks (amber)
-
Calibrated analytical balance
-
-
Procedure:
-
Weighing: Accurately weigh the required amount of this compound standard. Causality: The exact amount depends on the salt form and its purity. Correct for water content and purity as per the Certificate of Analysis (CoA). For example, to get 10 mg of free base from this compound sulfate dihydrate ((C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O, MW = 782.9 g/mol ), you would need 10 mg * (782.9 / 648.8) = 12.07 mg.
-
Dissolution: Transfer the solid to a 10 mL amber volumetric flask. Add approximately 7 mL of a diluent consisting of 50:50 Methanol:Water with 0.1% Formic Acid.
-
Sonication: Sonicate the flask for 5-10 minutes to ensure complete dissolution. Causality: The acidic, aqueous-organic mixture ensures full solubility and provides initial protonation for stability.
-
Final Volume: Allow the solution to return to room temperature. Bring to final volume (10 mL) with the same diluent. Mix thoroughly by inverting the flask 15-20 times.
-
Storage: Immediately transfer aliquots into smaller amber glass vials, purge with nitrogen if possible, and store at -20°C. Label clearly with compound name, concentration, date, and initials.
-
Protocol 2: HPLC-UV Method for Assessing this compound Stability
This method is suitable for separating this compound from its common degradants.
-
Instrumentation & Conditions:
-
HPLC System: Standard system with a UV-Vis or DAD detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 60% B
-
15-17 min: 60% to 90% B
-
17-19 min: Hold at 90% B
-
19-20 min: Return to 10% B
-
20-25 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Causality: Controlled temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection: 254 nm or 330 nm. Causality: this compound has multiple absorption maxima. 330 nm can be more selective if matrix interference is an issue at lower wavelengths.
-
-
Procedure:
-
Sample Preparation: Dilute the stock solution (from Protocol 1) to a working concentration (e.g., 10 µg/mL) using the mobile phase A.
-
Analysis: Inject a freshly prepared "time zero" (T₀) sample.
-
Stability Study: Store the working solution under the conditions you wish to test (e.g., on the benchtop under light vs. in the fridge in the dark).
-
Time Points: Inject the solution at regular intervals (e.g., T = 4h, 8h, 24h, 48h).
-
Data Analysis: Compare the chromatograms over time. Calculate the percent loss of this compound and the percent area of any new degradation peaks relative to the total peak area.
-
References
-
Kramer, K. (2021). The Photodegradation of this compound. Journal of Photochemistry and Photobiology A: Chemistry. [Link]
-
Toro, C., & Weiss, R. G. (2005). Mechanisms of the Photodegradation of this compound. The Journal of Organic Chemistry. [Link]
-
Olsen, B. A., & Sowinski, F. (1994). Oxidative Degradation of this compound in Pharmaceutical Formulations. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. [Link]
-
International Council for Harmonisation (ICH). Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. ICH. [Link]
Technical Support Hub: Fluorescence Standards & Calibration
Topic: Photobleaching of Quinine Sulfate & Signal Stabilization
Introduction
Welcome to the Advanced Spectroscopy Support Center. You are likely accessing this guide because your fluorescence standard—this compound Sulfate—is exhibiting signal instability, baseline drift, or intensity loss during calibration.
While this compound Sulfate Dihydrate is the industry "gold standard" for quantum yield determination in the blue region (
This guide provides the diagnostic logic and protocols to distinguish between these factors and stabilize your measurements.
Module 1: Diagnostic & Triage
"Why is my signal dropping?"
Before assuming photobleaching, you must rule out thermal quenching. This compound sulfate in sulfuric acid has a significant temperature coefficient. Use the decision matrix below to identify the root cause of your signal loss.
Troubleshooting Logic Flow
Figure 1: Decision tree for distinguishing thermal quenching from true photochemical degradation.
Module 2: Mitigation Protocols
Protocol A: The NIST-Recommended Preparation (High Stability)
Most researchers use 0.1 N Sulfuric Acid (
Why?
-
H2SO4: Fluorescence intensity drops ~0.5% per 1°C increase.
-
HClO_4: Fluorescence is temperature-independent up to 45°C.
Step-by-Step Preparation:
-
Glassware Prep: Acid wash all volumetric flasks. CRITICAL: Rinse 5x with deionized water to remove all traces of Chloride (
) ions. Halides are potent quenchers of this compound. -
Solvent: Prepare 0.105 M
using ultra-pure water. -
Stock Solution: Weigh this compound Sulfate Dihydrate (NIST SRM 936a or equivalent high-purity grade). Dissolve to reach Absorbance
0.05 at 347.5 nm. -
Storage: Store in an amber glass bottle wrapped in aluminum foil at 4°C.
-
Usage: Allow to equilibrate to room temperature before measurement to prevent condensation on cuvette walls.
Protocol B: Minimizing Photobleaching During Measurement
If you must use
Figure 2: Hardware configuration to minimize photon flux and exposure time.
Key Operational Settings:
-
Attentuation: Place a Neutral Density (ND) filter (OD 1.0) in the excitation path if the signal counts exceed 2 million cps.
-
Slit Widths: Narrow the excitation slit (e.g., 2 nm) and widen the emission slit (e.g., 5 nm). This reduces the UV flux hitting the sample while maintaining signal collection efficiency.
-
Integration Time: Reduce integration time per data point (e.g., 0.1s) and average multiple scans rather than using one long exposure.
Module 3: Comparative Data & Specifications
Use the table below to verify if your standard is behaving within expected physical limits.
| Parameter | This compound in 0.1 N H₂SO₄ (Standard) | This compound in 0.1 M HClO₄ (Recommended) |
| Quantum Yield ( | 0.546 (at 25°C) | ~0.60 |
| Excitation Max | 350 nm | 347.5 nm |
| Emission Max | 450 nm | ~452 nm |
| Temp.[1] Coefficient | -0.5% / °C (High Drift) | Negligible (< 45°C) |
| Halide Sensitivity | High (Quenched by | High (Quenched by |
| Photostability | Moderate | High |
Module 4: Frequently Asked Questions (FAQ)
Q: I see a redshift in my emission spectrum over time. Is this bleaching?
A: Likely not. A redshift often indicates inner-filter effects (re-absorption) if the concentration is too high, or solvent evaporation increasing concentration. True photobleaching usually results in a simple decrease in intensity without a spectral shift. Ensure your Absorbance is
Q: Can I use tap water to wash the cuvette if I rinse with ethanol after?
A: Absolutely not. Tap water contains Chlorine. Even trace chloride ions left on the quartz glass will quench this compound fluorescence via dynamic quenching. Use only 18 M
Q: My signal drops immediately upon opening the shutter, then stabilizes. Why?
A: This is likely a thermal equilibrium issue. The light source heats the sample locally. If using
References
-
NIST Standard Reference Material 936a . Certificate of Analysis: this compound Sulfate Dihydrate. National Institute of Standards and Technology.[2][3]
-
Velapoldi, R. A., & Mielenz, K. D. (1980). A Fluorescence Standard Reference Material: this compound Sulfate Dihydrate.[4] NBS Special Publication 260-64.
-
Eaton, D. F. (1988). Reference materials for fluorescence measurement.[5][6] Pure and Applied Chemistry, 60(7), 1107–1114.
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228.
-
Lakowicz, J. R. Principles of Fluorescence Spectroscopy. (Standard Text). Chapter 2: Fluorophores.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. govinfo.gov [govinfo.gov]
- 3. This compound Sulfate Fluoresence Intensity Reference [starnacells.com]
- 4. A Fluorescence Standard Reference Material: this compound Sulfate Dihydrate. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 5. This compound sulfate [omlc.org]
- 6. This compound sulfate [omlc.org]
addressing matrix effects in LC-MS analysis of quinine
The following guide serves as a specialized Technical Support Center for researchers facing sensitivity or reproducibility issues in the LC-MS/MS analysis of Quinine.
Topic: Addressing Matrix Effects & Ion Suppression Ticket Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
This compound is a cinchona alkaloid with two basic centers (
This suppression is often caused by co-eluting phospholipids (PLs) in plasma/serum which compete for charge on the droplet surface. Because this compound is often analyzed in complex biological matrices (e.g., for antimalarial PK studies or leg cramp monitoring), standard Protein Precipitation (PPT) is frequently insufficient.
This guide provides a self-validating workflow to Diagnose , Quantify , and Eliminate these effects.
Module 1: Diagnosis (The "Is It Real?" Phase)
User Question: "My this compound peak area varies wildly between patient samples, but my standards in solvent look fine. Is this a matrix effect?"
Technical Response: Almost certainly. The gold standard for visualizing this is the Post-Column Infusion (PCI) method. This experiment maps the "suppression zones" of your chromatogram.[1]
Protocol: Post-Column Infusion (PCI) [2]
-
Setup: Connect a syringe pump containing a steady concentration of this compound standard (e.g., 100 ng/mL in mobile phase) to the LC flow via a T-piece connector after the column but before the MS source.
-
Flow Rates: Set the syringe pump to 5–10 µL/min. Set the LC to your standard gradient flow.
-
Injection: Inject a blank matrix extract (e.g., extracted plasma with no this compound).
-
Observation: Monitor the this compound MRM transition (m/z 325.2
307.2).-
Ideal: A flat, elevated baseline.[1]
-
Suppression: A sharp dip in the baseline.
-
Enhancement: A sharp rise in the baseline.
-
Workflow Diagram: Post-Column Infusion Setup
Caption: Schematic of Post-Column Infusion. Dips in the MS baseline indicate elution of suppressing matrix components.
Module 2: Quantification (The Matuszewski Method)
User Question: "I see the suppression. How do I calculate exactly how much signal I'm losing?"
Technical Response: You must perform a "Pre- vs. Post-Extraction Spike" experiment. This differentiates Extraction Recovery (RE) from Matrix Effect (ME) . This approach was standardized by Matuszewski et al. (2003) and is required by FDA/EMA guidelines.
Experimental Design Table
| Set | Description | Preparation | Represents |
| A | Neat Standard | This compound spiked into mobile phase/solvent. | Ideal System Response |
| B | Post-Extraction Spike | Blank matrix is extracted first. This compound is spiked into the final extract. | Matrix Presence (No extraction loss) |
| C | Pre-Extraction Spike | This compound is spiked into plasma before extraction. | Routine Sample Processing |
Calculations
Use the Peak Areas from the table above to calculate the three critical parameters:
-
Matrix Factor (MF): Measures ion suppression/enhancement.[3][4]
-
Recovery (RE): Measures extraction efficiency.
-
Process Efficiency (PE): The total yield of the method.
Module 3: The Solution (Sample Prep & Chromatography)
User Question: "My Matrix Factor is 0.4 (60% suppression). Protein precipitation isn't working. How do I fix this?"
Technical Response: Protein Precipitation (PPT) removes proteins but leaves Phospholipids (PLs) (glycerophosphocholines) in the sample. PLs are the primary cause of ion suppression in plasma analysis.
You have two robust options: Liquid-Liquid Extraction (LLE) or Phospholipid Removal Plates . Given this compound's basicity (
Protocol: High-pH Liquid-Liquid Extraction (LLE)
-
Principle: At high pH (pH > 10), this compound is uncharged (neutral) and migrates into the organic solvent, while zwitterionic phospholipids and salts remain in the aqueous phase.
-
Alkalinization: Add 50 µL Plasma + 50 µL Internal Standard + 50 µL 0.5M Sodium Carbonate (pH ~11) .
-
Why? Neutralizes the basic amine on this compound.
-
-
Extraction: Add 600 µL Tert-butyl methyl ether (TBME) or Ethyl Acetate.
-
Agitation: Vortex vigorously (5 mins) or shake (10 mins).
-
Separation: Centrifuge at 10,000 rpm for 5 mins.
-
Transfer: Transfer the supernatant (organic top layer) to a clean tube.
-
Dry & Reconstitute: Evaporate under nitrogen; reconstitute in mobile phase.
Decision Tree: Selecting the Right Cleanup
Caption: Decision logic for moving from simple precipitation to extraction methods when suppression is high.
Module 4: Internal Standards (The "Compensation" Strategy)
User Question: "I cleaned up the sample, but I still have 10-15% suppression. Can I just use Quinidine as an Internal Standard?"
Technical Response: No. Quinidine is a diastereomer of this compound. While they have the same mass, they are chromatographically separable. If they separate, they elute at different times and therefore experience different matrix effects.
The Requirement: You must use a Stable Isotope Labeled (SIL) Internal Standard , such as This compound-d3 or This compound-13C .
-
Mechanism: The SIL-IS is chemically identical to the analyte. It co-elutes exactly with this compound.
-
Result: If the matrix suppresses this compound by 20%, it also suppresses this compound-d3 by 20%. The ratio of Analyte/IS remains constant, correcting the quantification error.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[6]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
-
Lindegardh, N., et al. (2008). Automated solid-phase extraction method for the determination of this compound in capillary blood on sampling paper by LC-MS/MS. Journal of Chromatography B.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS [mdpi.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Quinine Stability & Sample Preparation
Current Status: Online Operator: Senior Application Scientist Ticket ID: QNN-STAB-001 Subject: Minimizing Degradation and Signal Loss in Quinine Analysis
Introduction: The Stability Paradox
Welcome to the technical support hub. You are likely here because this compound is behaving inconsistently in your assays. While this compound is chemically robust in many environments, it is analytically fragile . It suffers from a "triad of loss": Photodegradation (isomerization), Adsorption (surface binding), and Fluorescence Quenching (halide interference).
This guide bypasses generic advice. We will troubleshoot the specific chemical mechanisms causing your data variability and provide self-validating protocols to fix them.
Module 1: Photostability (The "Disappearing Peak")
User Issue: "My QC standards show decreasing peak areas over the course of a 12-hour autosampler run."
Root Cause: this compound is highly photosensitive. Upon exposure to UV and visible light, the this compound molecule absorbs photons, entering an excited singlet state. Without relaxation, it undergoes photo-isomerization and oxidation, degrading into quinotoxine and other non-fluorescent isomers. This reaction follows first-order kinetics and is accelerated in solution compared to solid state.
Troubleshooting Protocol
-
Amber Everything: Use amber volumetric flasks for stock preparation. If amber glass is unavailable, wrap clear glass in aluminum foil immediately.
-
Autosampler Protection: Ensure your HPLC autosampler has a darkened door. If not, cover the vial tray with a blackout shroud.
-
Lighting Environment: Avoid preparing samples under direct sunlight or high-intensity fluorescent lab lights.
Mechanism Visualization
Figure 1: The competition between fluorescence emission and photodegradation. Light shielding ensures the pathway favors relaxation (signal) over degradation (loss).
Module 2: Adsorption & Materials (The "Ghost Loss")
User Issue: "My calibration curve is non-linear at the lower end (<100 ng/mL), and recovery is poor."
Root Cause: this compound is a basic alkaloid. At low concentrations, it exhibits significant adsorption to the silanol groups (Si-OH) present on the surface of untreated borosilicate glass. This "wall loss" depletes the analyte from the bulk solution before it even reaches your detector.
Material Compatibility Matrix
| Container Material | Suitability | Technical Note |
| Untreated Borosilicate Glass | 🔴 Avoid | High risk of adsorption via silanol interactions, especially at low concentrations. |
| Polypropylene (PP) | 🟢 Recommended | Inert surface minimizes hydrophobic binding and ionic interaction. |
| Silanized Glass | 🟢 Recommended | Surface treated to cap active silanol groups. Essential if using glass is mandatory. |
| Polystyrene (PS) | 🟡 Caution | Can exhibit variable binding; validation required. |
Corrective Action
-
Switch to Plastic: Use polypropylene tubes for all extraction and dilution steps.
-
Silanization: If you must use glass (e.g., for specific autosamplers), treat the glass with a silanizing agent (e.g., dichlorodimethylsilane) to render it inert.
Module 3: Fluorescence Quenching (The "Silent Killer")
User Issue: "I acidified my sample with HCl to improve solubility, but my fluorescence signal dropped significantly."
Root Cause: This is the most common error in this compound analysis. While this compound requires an acidic pH (pH < 4) to protonate the quinoline nitrogen and maximize fluorescence, Chloride ions (Cl⁻) are potent dynamic quenchers . They collide with the excited this compound molecule and deactivate it without photon emission.[1] Using Hydrochloric Acid (HCl) introduces massive amounts of quencher into your sample.
The "Golden Acid" Rule
-
NEVER use: Hydrochloric Acid (HCl)
-
ALWAYS use: Sulfuric Acid (H₂SO₄) or Perchloric Acid (HClO₄)
Quenching Mechanism Diagram
Figure 2: Chloride ions (red path) physically collide with this compound, stealing energy that should have been emitted as light. Sulfate ions (green path) do not interfere.
Module 4: Validated Extraction Protocols
User Issue: "Protein precipitation is giving me dirty baselines. How do I clean up plasma samples?"
Solution: Direct Protein Precipitation (PPT) leaves too many matrix interferents. Use Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) for high purity.
Protocol A: Liquid-Liquid Extraction (LLE)
Best for: Cost-effective, robust cleanup.
-
Alkalinization: To 500 µL plasma, add 100 µL of 1M NaOH.
-
Why? this compound (pKa ~8.5) must be uncharged (neutral) to move into the organic phase.
-
-
Extraction: Add 3 mL of Chloroform:Isopropanol (9:1 v/v) .
-
Why? High solubility of neutral this compound; isopropanol prevents emulsion.
-
-
Agitation: Vortex for 2 minutes. Centrifuge at 3000g for 5 minutes.
-
Phase Separation: Transfer the lower organic layer to a clean Polypropylene tube.
-
Drying: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Dissolve residue in Mobile Phase (must contain H₂SO₄ or Perchloric acid buffer, NOT HCl).
Protocol B: Solid Phase Extraction (SPE)
Best for: High throughput, automation, LC-MS.
-
Cartridge: Mixed-mode Cation Exchange (e.g., Oasis MCX or Bond Elut Plexa PCX).
-
Mechanism: Retains this compound via both hydrophobic interaction and ionic binding (to the positively charged amine).
| Step | Solvent/Buffer | Mechanism |
| 1. Condition | Methanol then Water | Activates sorbent. |
| 2. Load | Acidified Plasma (pH ~2) | This compound is positively charged (+) and binds to the sorbent (-). |
| 3. Wash 1 | 0.1M Formic Acid | Removes proteins/hydrophilic interferences. |
| 4. Wash 2 | Methanol | Removes hydrophobic neutrals. This compound stays locked by ionic bond. |
| 5. Elute | 5% NH₄OH in Methanol | High pH neutralizes this compound, breaking the ionic bond and releasing it. |
References
-
Fluorescence Quenching by Halides
- Source: LibreTexts Chemistry. "Photoluminescent Spectroscopy - Quenching."
-
URL:[Link]
-
Adsorption to Glassware
-
SPE & LLE Extraction Protocols
-
Photodegradation Mechanisms
- Source: Milner, et al. "Photodegradation of this compound by UV irradiation.
-
URL:[Link]
Sources
Validation & Comparative
Quinine vs. Chloroquine: A Comparative Study of Antimalarial Efficacy
[1][2][3][4]
Executive Summary
This technical guide provides a rigorous comparison between Quinine (QN) and Chloroquine (CQ), two quinoline-based antimalarials that defined 20th-century parasitology. While both target the heme detoxification pathway within the Plasmodium falciparum digestive vacuole, their utility has diverged due to specific resistance mechanisms. This analysis synthesizes their pharmacodynamics, resistance profiles (PfCRT vs. PfMDR1), and experimental efficacy data, concluding with a validated SYBR Green I protocol for in vitro sensitivity testing.
Mechanistic Divergence: The Heme Detoxification Pathway
Both this compound and Chloroquine function as weak bases that accumulate in the acidic digestive vacuole (DV) of the malaria parasite. Their primary mechanism of action (MOA) is the inhibition of hemozoin formation.
The Target: Hemoglobin Catabolism
During the erythrocytic stage, P. falciparum consumes up to 80% of the host cell's hemoglobin. This process releases free heme (ferriprotoporphyrin IX), which is toxic to the parasite. To survive, the parasite polymerizes this toxic heme into inert hemozoin crystals (β-hematin).
The Blockade
-
Chloroquine: Caps the growing hemozoin polymer, preventing further sequestration of toxic heme. The accumulation of free heme/drug-heme complexes causes membrane lysis and parasite death.
-
This compound: Shares this mechanism but also inhibits nucleic acid synthesis and glycolysis in the parasite, offering a broader, albeit less potent (molar basis), mode of action.
Visualization: Heme Detoxification & Drug Interference
The following diagram illustrates the pathway and the specific points of drug intervention and resistance efflux.[1]
Figure 1: Mechanism of Action and Resistance. CQ and QN block the conversion of toxic heme to inert hemozoin. Mutant PfCRT pumps CQ out of the vacuole.
Resistance Profiles: Genetic Determinants
The clinical failure of Chloroquine is one of the most significant events in modern epidemiology. Understanding the genetic basis of this failure explains why this compound remains a viable rescue therapy.
Chloroquine Resistance (PfCRT)
Resistance is primarily driven by point mutations in the Plasmodium falciparum Chloroquine Resistance Transporter (pfcrt) gene located on chromosome 7.[2][3]
-
Key Mutation: K76T (Lysine to Threonine at position 76).
-
Mechanism: The wild-type K76 is positively charged, repelling the diprotic weak base CQ++ from the pore. The T76 mutation removes this charge, allowing the mutant transporter to pump CQ out of the digestive vacuole, lowering the drug concentration below the therapeutic threshold.
This compound Resistance (PfMDR1 & PfCRT)
This compound resistance is more complex and multigenic.
-
PfMDR1: Amplification of the pfmdr1 gene (P-glycoprotein homologue) on chromosome 5 is the strongest predictor of reduced this compound susceptibility.
-
Cross-Resistance: While some pfcrt mutations affect this compound, the steric bulk of the this compound molecule prevents it from being efficiently pumped out by the K76T mutant transporter. This is why This compound retains efficacy against Chloroquine-resistant strains.
Pharmacokinetics & Safety Comparison
For drug developers, the choice between these two often comes down to the Therapeutic Index (TI). Chloroquine has a superior half-life but widespread resistance; this compound has a narrow TI and significant toxicity.
| Parameter | Chloroquine (CQ) | This compound (QN) | Clinical Implication |
| Half-Life (t1/2) | 1–2 months (terminal) | 16–18 hours | CQ allows single-dose regimens; QN requires q8h dosing (compliance risk). |
| Volume of Distribution | Very High (200–800 L/kg) | Moderate (1.5–2.5 L/kg) | CQ sequesters extensively in tissues. |
| Primary Toxicity | Retinopathy (long-term), Hypotension (IV) | Cinchonism (Tinnitus, hearing loss, nausea), Hypoglycemia | QN toxicity mimics malaria symptoms, complicating diagnosis. |
| Resistance Status | Widespread (Global) | Variable (SE Asia) | CQ is obsolete for P. falciparum in most regions. |
Experimental Efficacy Data (In Vitro)
The following data summarizes inhibitory concentration (IC50) values derived from standard SYBR Green assays. Note the shift in IC50 for resistant strains (Dd2/W2) compared to the sensitive strain (3D7).
Table 2: Comparative IC50 Values (nM) against P. falciparum
| Strain Phenotype | Chloroquine IC50 (nM) | This compound IC50 (nM) | Interpretation |
| 3D7 (Sensitive) | 15.2 ± 3.4 | 45.0 ± 12.1 | Both highly effective; CQ is more potent on a molar basis. |
| Dd2 (MDR/Resistant) | 185.0 ± 22.0 | 110.0 ± 15.5 | >10x shift for CQ ; only ~2x shift for QN. |
| W2 (Indochina Res.) | 275.0 ± 18.0 | 145.0 ± 20.0 | QN retains sub-micromolar efficacy despite CQ failure. |
Data synthesized from standard reference ranges [1, 4, 5].
Experimental Protocol: SYBR Green I Fluorescence Assay
For researchers validating new quinoline derivatives or assessing field isolates, the SYBR Green I assay is the industry standard. It replaces the radioactive [³H]-hypoxanthine assay, offering a safer, cheaper, and scalable alternative.
Principle
SYBR Green I is a fluorescent dye that intercalates into double-stranded DNA. Since human erythrocytes lack DNA, any fluorescence signal detected after lysis is directly proportional to the parasite load (DNA content).
Workflow Diagram
Figure 2: Step-by-step workflow for the SYBR Green I drug sensitivity assay.
Critical Reagents & Steps
-
Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.
-
Dye Preparation: Dilute SYBR Green I (10,000x stock) to 2x in lysis buffer immediately before use.
-
Self-Validation: Always include a drug-free control (100% growth) and an uninfected RBC control (background noise). The Z-factor should be >0.5 for the assay to be considered robust.
References
-
National Institutes of Health (NIH). In Vitro Activity of Chloroquine, this compound, Mefloquine and Halofantrine Against Gabonese Isolates of Plasmodium Falciparum. [Link]
-
PLOS ONE. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. [Link][1]
-
Drugs.com. Chloroquine vs this compound Comparison: Pharmacokinetics and Side Effects. [Link]
-
ResearchGate. IC50 values of commonly used anti-malarial drugs in in vitro culture of Plasmodium falciparum. [Link]
-
Infectious Diseases Data Observatory (IDDO). P. falciparum drug sensitivity assay using SYBR® Green I - SOP Template. [Link]
Sources
- 1. PfCRT and its role in antimalarial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms for Drug Hypersensitivity Induced by the Malaria Parasite’s Chloroquine Resistance Transporter | PLOS Pathogens [journals.plos.org]
- 3. Molecular basis of the functional conflict between chloroquine and peptide transport in the Malaria parasite chloroquine resistance transporter PfCRT - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Divergence in Antimalarial Action: Quinine vs. Artemisinin
[1][2]
Executive Summary
This guide provides a technical comparison of the mechanisms of action (MoA) for Quinine (a quinoline alkaloid) and Artemisinin (a sesquiterpene lactone). While both target the asexual blood stage of Plasmodium falciparum, their molecular triggers and downstream effects are fundamentally distinct. This compound functions primarily as a biocrystallization inhibitor, whereas Artemisinin acts as a prodrug activated by heme to generate cytotoxic radicals.
Mechanism of Action: this compound
Core Mechanism: Inhibition of Heme Detoxification (Hemozoin Formation).
During the intraerythrocytic stage, malaria parasites digest hemoglobin, releasing free heme (ferriprotoporphyrin IX), which is toxic to the parasite. To survive, the parasite polymerizes this heme into an inert crystal called hemozoin (
-
Molecular Interaction: this compound accumulates in the parasite's acidic digestive vacuole (DV) via weak base trapping.
-
Inhibition Mode: It binds to the growing face of the hemozoin crystal through
stacking interactions with the porphyrin ring of heme. -
The "Capping" Effect: This binding "caps" the crystal, preventing the addition of further heme dimers. The resulting accumulation of free heme causes membrane lysis and parasite death.
Visualization: this compound Pathway
Figure 1: this compound intercepts toxic free heme, preventing its conversion to inert hemozoin.[1]
Mechanism of Action: Artemisinin
Core Mechanism: Endoperoxide Activation and Radical Alkylation.[2]
Artemisinin contains a unique 1,2,4-trioxane ring with an endoperoxide bridge. It functions as a "molecular bomb" triggered by the parasite's own metabolic waste (heme).
-
Activation: The endoperoxide bridge is cleaved by reduced heme (
) or free iron within the parasite.[2] -
Radical Generation: This cleavage generates highly reactive carbon-centered free radicals and Reactive Oxygen Species (ROS).
-
Multi-Targeting: These radicals indiscriminately alkylate parasitic proteins (e.g., PfATP6, a SERCA pump) and heme itself. This "shotgun" approach causes widespread cellular damage, including mitochondrial depolarization and ER stress.
Visualization: Artemisinin Pathway
Figure 2: Artemisinin activation by heme generates radicals that attack multiple cellular targets.[3]
Comparative Analysis: Performance & Efficacy
The following table synthesizes experimental data comparing the two compounds against Plasmodium falciparum (Strain 3D7).
| Feature | This compound | Artemisinin |
| Primary Target | Heme Polymerization (Hemozoin) | Multi-target (Proteins, Heme, PfATP6) |
| IC50 (3D7 Strain) | 100 - 300 nM [1] | 5 - 10 nM [2] |
| Binding Affinity ( | ||
| Stage Specificity | Trophozoites (Active metabolism) | Rings (Early) & Trophozoites |
| Action Speed | Slow (Requires metabolic accumulation) | Rapid (Immediate radical generation) |
| Resistance Marker | PfCRT / PfMDR1 transporters | PfKelch13 (Delayed clearance) |
Key Insight: Artemisinin is significantly more potent (lower IC50) and faster-acting than this compound. However, this compound remains effective against some multidrug-resistant strains where the PfKelch13 mutation compromises Artemisinin efficacy.
Experimental Protocols
Protocol A: -Hematin Inhibition Assay (this compound Validation)
This assay quantifies a drug's ability to inhibit the formation of synthetic hemozoin (
-
Preparation: Dissolve Hemin chloride in DMSO (10 mg/mL). Prepare 1M Acetate buffer (pH 5.0).
-
Incubation: Mix 100
L of Hemin solution with 100 L of this compound (various concentrations) in a 96-well plate. -
Initiation: Add Acetate buffer to initiate crystallization. Incubate at 37°C for 12–24 hours.
-
Quantification:
-
Wash the plate with 5% sodium bicarbonate (dissolves free heme but not
-hematin). -
Dissolve the remaining pellet (
-hematin) in 0.1M NaOH. -
Measure absorbance at 405 nm .
-
-
Validation: Lower absorbance indicates higher inhibition. Calculate IC50 by plotting % inhibition vs. log[concentration].
Protocol B: ROS Generation Assay (Artemisinin Validation)
This assay confirms the generation of oxidative stress, a hallmark of Artemisinin activity.
-
Cell Culture: Culture P. falciparum (3D7) to 5-10% parasitemia (trophozoite stage).
-
Dye Loading: Incubate parasites with 10
M CM-H2DCFDA (chloromethyl-dichlorodihydrofluorescein diacetate) for 30 minutes at 37°C in the dark. This probe fluoresces green upon oxidation by ROS. -
Treatment: Treat cells with Artemisinin (e.g., 20 nM) for 1–4 hours. Include a negative control (DMSO) and positive control (Hydrogen Peroxide).
-
Analysis:
-
Wash cells with PBS.
-
Analyze via Flow Cytometry (Excitation 488 nm / Emission 530 nm).
-
-
Validation: A right-shift in the fluorescence histogram compared to control confirms ROS production.
References
-
State of Artemisinin and Partner Drug Susceptibility in Plasmodium falciparum Clinical Isolates from Colombia. PubMed Central. [Link]
-
In Vitro Assessment of Methylene Blue on Chloroquine-Sensitive and -Resistant Plasmodium falciparum Strains. Antimicrobial Agents and Chemotherapy. [Link]
-
Kinetics of this compound-deuterohemin binding. Biophysical Chemistry. [Link]
-
Binding of Dihydroartemisinin to Hemoglobin H. Molecular Pharmacology. [Link]
-
Artemisinin-Based Drugs Target the Plasmodium falciparum Heme Detoxification Pathway. Antimicrobial Agents and Chemotherapy. [Link]
Sources
- 1. Iron Promotes Dihydroartemisinin Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artemisinin attenuated oxidative stress and apoptosis by inhibiting autophagy in MPP+-treated SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Pseudo-Enantiomeric Imperative: A Comparative Guide to Quinine and Quinidine in Asymmetric Synthesis
Executive Summary: The Illusion of Enantiomers
In the high-stakes arena of drug development, the ability to access both enantiomers of a chiral scaffold is non-negotiable. While true enantiomeric catalysts are often synthesized (e.g.,
These two alkaloids are not enantiomers; they are diastereomers. However, because their chiral centers at the critical C8 and C9 positions possess opposite absolute configurations, they function as pseudo-enantiomers . This guide analyzes how this subtle structural difference allows researchers to "switch" stereoselectivity by simply swapping the catalyst, a strategy essential for Structure-Activity Relationship (SAR) studies.
The Stereochemical Divergence
The catalytic behavior of these alkaloids is dictated by the spatial arrangement of the quinuclidine nitrogen (basic site) and the C9-hydroxyl (H-bond donor).
-
This compound:
Configuration. -
Quinidine:
Configuration.
This mirror-image relationship at the active site—despite identical stereochemistry at N1, C3, and C4—is the basis for their divergent performance.
Structural Basis of Selectivity
To effectively deploy these catalysts, one must understand the "Open" vs. "Closed" conformational equilibrium. The active "Open" conformation places the C9-OH and the quinuclidine nitrogen in a position to permit bifunctional activation.
Visualization: The Pseudo-Enantiomeric Divergence
The following diagram illustrates the stereochemical inversion at the active site that dictates facial selectivity.
Figure 1: The stereochemical divergence at C8/C9 directs the substrate to opposite reaction pathways.
Comparative Performance: Sharpless Asymmetric Dihydroxylation (AD)
The most robust application of these alkaloids is in the Sharpless Asymmetric Dihydroxylation (AD). Here, the alkaloids are not used in their native form but as phthalazine (PHAL) linkers: (DHQ)₂PHAL (from this compound) and (DHQD)₂PHAL (from Quinidine).
Mechanism of Action
The ligand accelerates the reaction of OsO₄ with the alkene and creates a chiral pocket.
-
AD-mix-α (containing DHQ): Attacks the bottom (
) face of the alkene. -
AD-mix-β (containing DHQD): Attacks the top (
) face of the alkene.[1]
Data Comparison: Enantiomeric Excess (ee)
The following table summarizes the performance of both ligand classes on standard substrates. Note the near-perfect complementarity.
| Substrate Class | Representative Alkene | Catalyst: (DHQ)₂PHAL (this compound-derived) | Catalyst: (DHQD)₂PHAL (Quinidine-derived) | Selectivity Switch? |
| Trans-Disubstituted | trans-Stilbene | 99% ee ( | 99% ee ( | ✅ Excellent |
| Terminal Alkene | Styrene | 97% ee ( | 96% ee ( | ✅ Excellent |
| Trisubstituted | 1-Phenylcyclohexene | 89% ee | 92% ee | ✅ Good |
| Cis-Disubstituted | cis-Stilbene | < 20% ee | < 20% ee | ❌ Poor (Both) |
Data Source: Synthesized from Sharpless et al., Chem. Rev. 1994.
Scientist's Note: For cis-disubstituted alkenes, neither QN nor QD derivatives perform well.[2] In these cases, DHQD-IND (Indoline) ligands are required, highlighting the limitation of the standard PHAL system.
Case Study: Organocatalytic Desymmetrization
Beyond metal ligands, the native alkaloids serve as bifunctional organocatalysts. A classic example is the desymmetrization of meso-anhydrides with methanol.
The Wynberg Model
H. Wynberg proposed that the quinuclidine nitrogen deprotonates the nucleophile (methanol), while the C9-OH hydrogen bonds to the anhydride carbonyl, activating it for attack.
-
This compound: Preferentially yields the
-hemiester. -
Quinidine: Preferentially yields the
-hemiester.
Experimental Workflow: Catalyst Selection
This diagram outlines the decision matrix for selecting the correct catalyst based on the desired product configuration.
Figure 2: Decision matrix for catalyst selection in AD and Michael Addition reactions.
Detailed Protocol: Standard Sharpless Asymmetric Dihydroxylation
This protocol is designed to be self-validating . The color change of the reaction mixture serves as a visual indicator of the oxidation state of the Osmium catalyst.
Reagents:
-
Alkene (1.0 mmol)
-
AD-mix-β (1.4 g) (Contains (DHQD)₂PHAL, K₂CO₃, K₃Fe(CN)₆, K₂OsO₄)
-
t-Butanol (5 mL)
-
Water (5 mL)
-
Methanesulfonamide (95 mg) (Accelerator for substituted alkenes)
Step-by-Step Methodology:
-
Preparation of Two-Phase System: In a 25 mL round-bottom flask, dissolve 1.4 g of AD-mix-β in 5 mL of water and 5 mL of t-butanol.
-
Checkpoint: The solution should appear as two phases. The aqueous phase will be bright yellow due to the ferricyanide re-oxidant.
-
-
Activation: Add methanesulfonamide (if the alkene is not terminal). Stir at room temperature until all solids are dissolved. Cool the mixture to 0°C.
-
Why: Lower temperature increases enantioselectivity by rigidifying the ligand-substrate complex.
-
-
Reaction Initiation: Add the alkene (1.0 mmol) in one portion.
-
Observation: The vigorous stirring is crucial to maintain the emulsion. The yellow color should persist. If the color turns green/black, the re-oxidant is exhausted or the stirring is insufficient (Os(VI) accumulation).
-
-
Monitoring (Self-Validation): Monitor by TLC. The reaction typically takes 6–24 hours.
-
Endpoint: Disappearance of the non-polar alkene spot and appearance of the polar diol spot (usually requires high polarity eluent, e.g., EtOAc).
-
-
Quenching: Add solid sodium sulfite (1.5 g) and stir for 45 minutes at room temperature.
-
Isolation: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with 1M KOH (to remove methanesulfonamide). Dry over MgSO₄ and concentrate.
-
Analysis: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column) comparing against a racemate standard.
References
-
Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994).[4] Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. Link
-
Wynberg, H. (1986).[4] Asymmetric catalysis by alkaloids. Topics in Stereochemistry, 16, 87-129. Link
-
O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Cinchona Alkaloid Derivatives. Accounts of Chemical Research, 37(8), 506–517. Link
-
Hiemstra, H., & Wynberg, H. (1981). Addition of aromatic thiols to cycloalkenones catalyzed by chiral amines. Journal of the American Chemical Society, 103(2), 417–430. Link
Sources
a comparative study of different Cinchona alkaloids in asymmetric synthesis
[1][2][3][4][5][6]
Executive Summary
The Privileged Scaffold: Cinchona alkaloids—Quinine (QN), Quinidine (QD), Cinchonine (CN), and Cinchonidine (CD)—represent one of the most versatile families of chiral organocatalysts in modern synthesis. Their utility stems from their unique "pseudo-enantiomeric" relationship, allowing access to both enantiomers of a product not through mirror-image catalysts, but through diastereomers with distinct physical properties.
This guide objectively compares these four alkaloids across three distinct mechanistic pillars: Sharpless Asymmetric Dihydroxylation (SAD) , Organocatalysis (Michael Addition) , and Phase Transfer Catalysis (PTC) .
Structural Analysis: The Pseudo-Enantiomeric "Switch"
To select the correct catalyst, one must understand the stereochemical architecture. These alkaloids are not true enantiomers; they are diastereomers. However, the specific configuration at C-8 and C-9 creates a "chiral pocket" that functions as if they were mirror images.
The Cinchona Family Tree
-
Methoxy Series (The "High Performance" Pair): this compound and Quinidine contain a methoxy group at C-6'. This group increases electron density and steric bulk, often enhancing enantioselectivity (ee) in sterically demanding reactions.
-
De-methoxy Series (The "Economic" Pair): Cinchonidine and Cinchonine lack the methoxy group. They are often more reactive due to reduced steric hindrance but may offer slightly lower ee in complex organocatalytic cycles.
Figure 1: Stereochemical relationships between the four major alkaloids. Note that QN and CD share the (8S, 9R) configuration, while QD and CN share the (8R, 9S) configuration.
Comparative Performance Analysis
Case Study A: Sharpless Asymmetric Dihydroxylation (SAD)
This is the gold standard for Cinchona application. The alkaloids serve as ligands for Osmium Tetroxide (
-
Mechanism: The ligand accelerates the reaction via the "Ligand-Accelerated Catalysis" (LAC) effect. The binding pocket dictates the facial selectivity.
-
The Comparison:
-
(DHQ)2-PHAL (Derived from this compound): Attacks the Bottom (
) face of the alkene. -
(DHQD)2-PHAL (Derived from Quinidine): Attacks the Top (
) face of the alkene.
-
| Feature | AD-mix-α (Dihydrothis compound) | AD-mix-β (Dihydroquinidine) |
| Source Alkaloid | This compound | Quinidine |
| Facial Selectivity | Bottom ( | Top ( |
| Substrate Scope | Excellent for trans-olefins | Excellent for trans-olefins |
| Cost | Generally Lower | Generally Higher |
| Typical ee% | 90-99% | 90-99% |
Insight: In SAD, the "Methoxy" vs "De-methoxy" comparison is less relevant because the standard ligands (PHAL, PYR) are almost exclusively derived from the QN/QD pair due to their superior binding affinity in the osmium complex [1].
Case Study B: Phase Transfer Catalysis (PTC)
Here, the difference between the Methoxy (QN/QD) and De-methoxy (CN/CD) series becomes critical. The reaction of interest is the asymmetric alkylation of glycine imines (O'Donnell/Lygo/Corey method).
-
The "Switch": CD and QN derivatives generally yield the (S)-amino acid , while CN and QD derivatives yield the (R)-amino acid .
-
Performance Data (Benzylation of Glycine Imine):
| Catalyst Scaffold | R-Group (C6') | Product Config. | Yield (%) | ee (%) | Notes |
| N-Benzyl Cinchonidine | -H | (S) | 85 | 64 | 1st Gen (O'Donnell) [2] |
| N-Benzyl Cinchonine | -H | (R) | 75 | 66 | 1st Gen (O'Donnell) [2] |
| N-Anthracenyl Cinchonidine | -H | (S) | 91 | 99 | 3rd Gen (Lygo/Corey) [3] |
| N-Anthracenyl this compound | -OMe | (S) | 88 | 94 | Steric bulk of OMe can sometimes lower ee in specific PTC clefts. |
Expert Insight: Contrary to popular belief, the "cheaper" Cinchonidine/Cinchonine salts often outperform this compound/Quinidine in Phase Transfer Catalysis. The bulky methoxy group in QN/QD can sometimes interfere with the tight ion-pairing required at the interface for small substrates like glycine imines [3]. Recommendation: Start optimization with Cinchonidine/Cinchonine derived catalysts for PTC.
Experimental Protocol: Asymmetric Michael Addition
Objective: Synthesis of chiral adducts via the addition of dimethyl malonate to trans-chalcone. Selection: We utilize Cinchonidine (CD) vs This compound (QN) to demonstrate the impact of the methoxy group in organocatalysis.
Materials
-
Catalyst A: Cinchonidine (10 mol%)
-
Catalyst B: this compound (10 mol%)
-
Substrate: Trans-Chalcone (1.0 equiv)
-
Nucleophile: Dimethyl malonate (1.2 equiv)
-
Solvent: Toluene (Non-polar solvents enhance ion-pairing/H-bonding)
Step-by-Step Methodology
-
Preparation: In a flame-dried reaction vial, dissolve trans-chalcone (0.5 mmol) in anhydrous Toluene (2.0 mL).
-
Catalyst Addition: Add 10 mol% of the chosen catalyst (CD or QN). Stir for 10 minutes at room temperature to allow pre-complexation.
-
Why? The quinuclidine nitrogen activates the nucleophile, while the C-9 hydroxyl coordinates the electrophile (bifunctional activation).[1]
-
-
Nucleophile Addition: Add dimethyl malonate (0.6 mmol) dropwise.
-
Reaction: Stir at room temperature. Monitor by TLC (Hexane/EtOAc 4:1).
-
Note: Reaction times vary. QN is often slower than CD due to steric bulk of the methoxy group.
-
-
Workup: Quench with 1N HCl (removes catalyst into aqueous phase). Extract with EtOAc.
-
Purification: Flash column chromatography on silica gel.
-
Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 90:10).
Expected Results & Causality
-
Cinchonidine (CD): Faster reaction rate. Moderate ee (~60-70%).
-
This compound (QN): Slower reaction rate. Higher ee (~80-90%).
-
Reasoning: The methoxy group in this compound restricts the conformational freedom of the catalyst-substrate complex, leading to a more rigid transition state and higher selectivity, albeit at the cost of reaction speed (steric hindrance).
Mechanistic Visualization (Organocatalysis)
The following diagram illustrates the Bifunctional Activation mode proposed by Wynberg and refined by Houk [4].
Figure 2: Bifunctional activation mechanism. The quinuclidine nitrogen acts as a Brønsted base, while the C-9 hydroxyl group acts as a Brønsted acid (H-bond donor) to activate the electrophile.
Selection Guide: Which Alkaloid When?
| Application | Recommended Catalyst Pair | Rationale |
| Sharpless Dihydroxylation | (DHQ)2-PHAL / (DHQD)2-PHAL | Standardized ligand system; highest predictability. |
| Phase Transfer Catalysis | Cinchonidine / Cinchonine | The "De-methoxy" scaffold is less sterically hindered, allowing tighter ion-pairing at the interface. Cheaper. |
| Organocatalysis (General) | This compound / Quinidine | The Methoxy group provides critical steric bulk to lock the transition state, usually yielding higher ee. |
| Cost-Sensitive Scale-Up | Cinchonidine / Cinchonine | Significantly less expensive than the QN/QD pair. If ee is acceptable, these are preferred for kg-scale. |
References
-
Chemical Reviews (1994). Catalytic Asymmetric Dihydroxylation.[2] Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B.[2] [Link]
-
Journal of the American Chemical Society (1989). Asymmetric synthesis of alpha-amino acids by phase-transfer catalysis. O'Donnell, M. J., Bennett, W. D., & Wu, S. [Link]
-
Accounts of Chemical Research (2004). Rational Principles for Modifying Cinchona Alkaloids for Highly Enantioselective Catalysis. Corey, E. J.[2] [Link]
-
Journal of the American Chemical Society (2016). Cinchona Alkaloid-Catalyzed Asymmetric Conjugate Additions: The Bifunctional Brønsted Acid–Hydrogen Bonding Model.[3] Grayson, M. N., & Houk, K. N. [Link]
-
Journal of the American Chemical Society (1981). Asymmetric catalysis by alkaloids: the Michael reaction. Hiemstra, H., & Wynberg, H. [Link]
A Senior Application Scientist's Guide to Fluorescence Standards: Quinine vs. Rhodamine B for Instrument Calibration
In the realm of fluorescence spectroscopy, the accuracy and reliability of your data hinge on the meticulous calibration of your instrumentation. The choice of a fluorescence standard is a critical decision that directly impacts experimental outcomes. This guide provides an in-depth comparison of two of the most commonly employed fluorescence standards: quinine sulfate and Rhodamine B. We will delve into their fundamental fluorescence properties, provide detailed protocols for their use in calibration, and offer insights to help you select the most appropriate standard for your specific application.
The Cornerstone of Fluorescence: Why Calibration Matters
A fluorescence spectrometer, at its core, measures the intensity of emitted light from a sample after excitation at a specific wavelength. However, the raw data produced by the instrument is a convolution of the true fluorescence signal and the instrument's own characteristics. Factors such as the intensity of the excitation source, the efficiency of the monochromators, and the sensitivity of the detector all vary with wavelength. Instrument calibration is the process of correcting for these instrumental biases, ensuring that the measured spectra are a true representation of the sample's intrinsic properties. This is paramount for:
-
Accurate Quantum Yield Determination: The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a fundamental photophysical parameter.[1][2][3] Its accurate determination is impossible without proper instrument calibration.
-
Comparability of Data: In drug development and other research fields, the ability to compare data across different instruments and laboratories is crucial. Calibration provides a standardized framework for these comparisons.
-
Inter- and Intramolecular Studies: Investigations into processes like Förster Resonance Energy Transfer (FRET) and quenching rely on precise spectral measurements, which can only be achieved with a well-calibrated instrument.
Head-to-Head Comparison: this compound vs. Rhodamine B
This compound, a naturally occurring alkaloid, and Rhodamine B, a synthetic xanthene dye, have long been workhorses in the world of fluorescence spectroscopy.[4][5] Their utility as calibration standards stems from their well-characterized and relatively stable fluorescence properties. However, they possess distinct characteristics that make them suitable for different applications.
| Property | This compound Sulfate | Rhodamine B |
| Solvent | 0.05 M or 0.5 M H₂SO₄[6][7] | Ethanol, Methanol, Water[4][8][9] |
| Excitation Max (λex) | ~350 nm[10] | ~546 nm[11] |
| Emission Max (λem) | ~450 nm[12][10] | ~567 nm[11] |
| Quantum Yield (Φf) | ~0.55 in 0.5 M H₂SO₄[7] | ~0.65 in basic ethanol, 0.49 in ethanol[4] |
| Stokes Shift | ~100 nm | ~21 nm |
| Photostability | Generally good, but can be susceptible to photodegradation with prolonged exposure.[13] | Excellent photostability, making it suitable for long-term measurements.[14] |
| Solvent Sensitivity | Fluorescence is highly dependent on the acidity of the solution.[15][16][17] | Spectroscopic properties are influenced by solvent polarity.[18][19][20] |
| Temperature Sensitivity | Quantum yield can be temperature-dependent.[1] | Fluorescence intensity decreases with increasing temperature.[4] |
| Primary Use Case | Calibration in the UV-Visible range. | Calibration in the Visible range. |
Expert Insights: The choice between this compound and Rhodamine B often comes down to the wavelength range of your experiment. This compound's excitation in the UV and emission in the blue region of the spectrum make it an excellent choice for calibrating instruments for applications involving UV-excitable fluorophores. Conversely, Rhodamine B, with its excitation and emission in the visible range, is the preferred standard for experiments with visible light-excitable dyes.
Rhodamine B's superior photostability is a significant advantage for applications requiring prolonged or intense light exposure, such as time-lapse imaging or single-molecule studies.[14][] However, its sensitivity to solvent polarity necessitates careful control over the experimental environment.[18][19] this compound's fluorescence is strongly influenced by pH, making it imperative to use a buffered acidic solution for consistent results.[15][16][17]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, incorporating steps to ensure the accuracy and reliability of your calibration.
Protocol 1: Preparation of Stock and Standard Solutions
Objective: To prepare accurate and stable stock solutions of this compound sulfate and Rhodamine B and a series of dilutions for calibration.
Materials:
-
This compound sulfate dihydrate (or this compound hemisulfate salt monohydrate)
-
Rhodamine B
-
0.05 M Sulfuric acid (H₂SO₄)
-
Ethanol (spectroscopic grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
Procedure:
-
This compound Sulfate Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound sulfate.
-
Dissolve the this compound sulfate in a 100 mL volumetric flask with 0.05 M H₂SO₄.[22] Ensure complete dissolution before making up to the mark.
-
Causality: The acidic environment is crucial to ensure the dicationic form of this compound, which has a stable and well-defined fluorescence spectrum.[12]
-
-
Rhodamine B Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of Rhodamine B.
-
Dissolve the Rhodamine B in a 100 mL volumetric flask with ethanol.
-
Causality: Ethanol is a common solvent for Rhodamine B, providing a good balance of solubility and spectral stability.[4]
-
-
Preparation of Standard Dilutions:
-
Perform serial dilutions of the stock solutions to prepare a series of standards with decreasing concentrations (e.g., for this compound: 10, 5, 2.5, 1, 0.5, 0.1 µg/mL; for Rhodamine B: a similar range may be appropriate).[23][24][25][26]
-
Trustworthiness: Using a series of dilutions allows for the construction of a calibration curve, which is more robust than a single-point calibration. It also helps to identify the linear dynamic range of the instrument.
-
Protocol 2: Spectrometer Calibration and Data Acquisition
Objective: To acquire the absorption and fluorescence spectra of the standard solutions and to construct a calibration curve.
Procedure:
-
Instrument Warm-up: Allow the fluorescence spectrometer to warm up for at least 30 minutes to ensure lamp and detector stability.
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the excitation wavelength of the respective standard (e.g., ~350 nm for this compound, ~546 nm for Rhodamine B).
-
Crucially, ensure the absorbance of the solutions used for fluorescence measurements is below 0.1. [6][27]
-
Causality: This is to avoid the inner filter effect, where high concentrations can lead to self-absorption of the emitted fluorescence, distorting the spectrum and leading to a non-linear relationship between concentration and fluorescence intensity.[28][29][30][31][32]
-
-
Fluorescence Measurements:
-
Set the excitation and emission wavelengths on the fluorometer. For broad emission spectra, it is best to scan a range of emission wavelengths.
-
Run a blank sample (the solvent used for the standards) to obtain a background reading.
-
Measure the fluorescence intensity of each standard solution, starting from the most dilute.
-
Trustworthiness: Measuring in order of increasing concentration helps to minimize carryover effects.
-
-
Data Analysis:
-
Subtract the blank reading from the fluorescence intensity of each standard.
-
Plot a graph of fluorescence intensity versus absorbance. The resulting plot should be linear.
-
The slope of this line is proportional to the quantum yield of the standard.
-
Workflow for Fluorescence Spectrometer Calibration
Sources
- 1. Quantum yield - Wikipedia [en.wikipedia.org]
- 2. static.horiba.com [static.horiba.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rhodamine B - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound sulfate [omlc.org]
- 7. This compound sulfate [omlc.org]
- 8. "Study the spectroscopic characteristics of Rhodamine B Dye in Ethanol " by Rafed A. Ali, Oday Mazin Abdul-Munem et al. [bsj.uobaghdad.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence Analysis of this compound in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectrum [Rhodamine B] | AAT Bioquest [aatbio.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.aip.org [pubs.aip.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Solvent effect on two-photon absorption and fluorescence of rhodamine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.aip.org [pubs.aip.org]
- 20. researchgate.net [researchgate.net]
- 22. static1.squarespace.com [static1.squarespace.com]
- 23. staff.buffalostate.edu [staff.buffalostate.edu]
- 24. 'estimation of this compound sulphate by fluorescence spectroscopy with recordings' with you | PPTX [slideshare.net]
- 25. scribd.com [scribd.com]
- 26. edu.rsc.org [edu.rsc.org]
- 27. omlc.org [omlc.org]
- 28. edinst.com [edinst.com]
- 29. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 30. static.horiba.com [static.horiba.com]
- 31. Scattering and absorption differ drastically in their inner filter effects on fluorescence, resonance synchronous, and polarized resonance synchronous spectroscopic measurements - Analyst (RSC Publishing) [pubs.rsc.org]
- 32. Virtual Labs [mfs-iiith.vlabs.ac.in]
enantioselectivity comparison: quinine vs. other chiral amine catalysts
Executive Summary: The "Privileged" vs. The "Workhorse"
In the landscape of asymmetric organocatalysis, few scaffolds rival the historical and practical significance of Quinine (Cinchona alkaloids) and Proline (and its derivatives). While both are chiral amines, they occupy distinct mechanistic niches.
-
This compound functions primarily as a non-covalent bifunctional catalyst . It excels in reactions requiring soft nucleophile activation via ion-pairing and electrophile activation via hydrogen bonding.
-
Proline (and MacMillan-type imidazolidinones) operates via covalent catalysis (enamine/iminium activation), dominating aldol and functionalization of saturated aldehydes/ketones.
This guide objectively compares their enantioselectivity profiles, highlighting where this compound derivatives (thioureas/squaramides) have superseded native alkaloids and how they perform against proline-based systems in complex desymmetrizations.
Mechanistic Distinction: Non-Covalent vs. Covalent Activation
To select the correct catalyst, one must understand the activation mode. This compound's architecture allows it to simultaneously activate a nucleophile (via the quinuclidine nitrogen) and an electrophile (via the C9-hydroxyl or modified H-bond donor), a "soft" activation mode ideal for fragile substrates. Proline forms robust covalent intermediates, ideal for overcoming high activation energy barriers but often requiring higher catalyst loading (10-20 mol%).
Comparative Mechanism Pathways[1]
Figure 1: Mechanistic divergence between this compound (Non-covalent assembly) and Proline (Covalent modification).
Performance Data: Head-to-Head Analysis
Michael Addition: The this compound Stronghold
In the Michael addition of malonates or nitroalkanes to enones/nitroolefins, this compound derivatives often outperform Proline due to the absence of a requisite carbonyl group for enamine formation on the nucleophile.
Data Set A: Michael Addition to Nitroolefins Reaction: Dimethyl malonate + trans-β-nitrostyrene
| Catalyst Type | Catalyst Structure | Loading | Yield (%) | ee (%) | Notes |
| Native this compound | Natural Alkaloid | 10 mol% | 85% | 34-50% | Poor H-bond directionality from single C9-OH. |
| This compound-Thiourea | C9-Amine Thiourea | 10 mol% | 96% | 92-96% | Bifunctional H-bonding locks transition state. |
| Proline | L-Proline | 20 mol% | <10% | N/A | Ineffective; lacks enolizable aldehyde/ketone. |
| Takemoto Catalyst | Non-Quinine Thiourea | 10 mol% | 88% | 90% | Competitive, but often slower than this compound-derived. |
Insight: Native this compound is often insufficient for high enantioselectivity (34% ee). However, This compound-derived thioureas (e.g., Soós or interactions described in Ref [1]) restore the scaffold's dominance by providing a "chiral pocket" via dual H-bond donors, achieving >90% ee.
Case Study: Spiro-Fused Coumarin Synthesis
A direct comparison was conducted in the synthesis of spiro-fused coumarins via [4+2] cycloaddition (Ref [3]). This study highlights the superiority of this compound-derived catalysts in complex diastereocontrol.
Data Set B: Spiro-Coumarin Synthesis (Ref [3]) Reaction: 2,5-dienone + ethyl 3-coumarincarboxylate[1]
| Catalyst | Class | Conversion | Diastereomeric Ratio (dr) | ee (%) |
| Proline Derivative | Covalent | Good | Moderate | Moderate |
| This compound Derivative (V) | Bifunctional | High | High (Major 3a') | 97% |
| Quinidine Derivative | Bifunctional | Low | Poor | N/A |
Critical Analysis: The Proline derivative yielded a mixture of diastereomers with only moderate ee. The this compound derivative (V), utilizing the flexibility of the quinuclidine rotation, allowed for a specific exo-transition state stabilization, resulting in 97% ee and superior diastereoselectivity.
Experimental Protocol: this compound-Thiourea Catalyzed Michael Addition
This protocol utilizes a this compound-derived thiourea catalyst, representing the state-of-the-art over native this compound.
Objective: Enantioselective synthesis of γ-nitroesters via Michael addition. Target Audience: Medicinal Chemists scaling up chiral building blocks.
Materials
-
Substrate: Trans-β-nitrostyrene (1.0 equiv)
-
Nucleophile: Dimethyl malonate (1.2 equiv)
-
Catalyst: 9-epi-aminothis compound-thiourea derivative (10 mol%)
-
Solvent: Toluene (Anhydrous) or DCM (depending on solubility)
-
Workup: 1N HCl, Ethyl Acetate
Workflow Diagram
Figure 2: Standardized workflow for this compound-Thiourea catalyzed Michael addition.
Step-by-Step Procedure
-
Setup: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under Argon.
-
Dissolution: Add the this compound-thiourea catalyst (0.05 mmol, 10 mol%) and trans-β-nitrostyrene (0.5 mmol, 1.0 equiv). Dissolve in 2.5 mL of Toluene (0.2 M concentration).
-
Note: Toluene is often preferred over DCM for higher enantioselectivity due to π-stacking interactions (Ref [1]).
-
-
Addition: Cool the mixture to 0°C (optional, often improves ee). Add dimethyl malonate (0.6 mmol, 1.2 equiv) dropwise.
-
Reaction: Stir at the set temperature. Monitor consumption of nitrostyrene by TLC (Hexane:EtOAc 8:2). Reaction time is typically 12–24 hours.
-
Workup: Quench with 1N HCl (2 mL) to protonate the catalyst and separate it into the aqueous layer (allows for catalyst recovery). Extract the aqueous layer with EtOAc (3 x 5 mL).
-
Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography.
-
Validation: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/i-PrOH).
Conclusion: Selection Heuristics
When choosing between this compound and other chiral amines:
-
Choose this compound (specifically Thiourea/Squaramide derivatives) when:
-
The reaction involves nitroolefins, imines, or anhydrides .
-
You require non-covalent activation of a nucleophile (soft enolization).
-
Proline fails due to steric bulk or lack of an aldehyde/ketone handle.
-
Key Stat: this compound derivatives frequently achieve >95% ee in Michael additions where native proline is inactive.
-
-
Choose Proline/MacMillan Catalysts when:
-
The reaction is an Aldol, Mannich, or
-functionalization of an aldehyde/ketone. -
You need to activate a saturated carbonyl via enamine formation .
-
References
-
This compound-Derived Thiourea and Squaramide Catalyzed Conjugate Addition. Journal of Organic Chemistry. [Link]
-
Comparison of Cinchona Catalysts Containing Ethyl or Vinyl Groups. Materials (Basel). [Link]
-
Diastereodivergent and Enantioselective Organocatalytic Synthesis of Spiro-Fused Coumarins. Organic Letters. [Link]
-
Cinchona Alkaloids in Asymmetric Catalysis. Macmillan Group Resources. [Link]
-
Selectivity Control in Nitroaldol (Henry) Reaction. Molecules. [Link]
Sources
Comparative Method Validation: Fluorescence Spectroscopy vs. HPLC-UV for Quinine Quantification
Executive Summary
This guide serves as a technical bridge between rapid screening (Fluorescence) and regulatory-grade quantification (HPLC-UV) of Quinine. While Fluorescence Spectroscopy offers superior sensitivity (LOD ~ ppb levels) and speed, it suffers from poor selectivity in complex matrices due to quenching and spectral overlap. Conversely, High-Performance Liquid Chromatography (HPLC) provides the necessary separation of this compound from its stereoisomers (e.g., quinidine) and degradation products (dihydrothis compound), albeit with higher operational costs and lower absolute sensitivity.
Strategic Method Selection
Before initiating protocols, researchers must determine the analytical priority: Sensitivity or Selectivity .
Figure 1: Decision matrix for selecting the primary analytical technique based on matrix complexity.
Method A: Fluorescence Spectroscopy (High Sensitivity)
Principle: this compound is a native fluorophore with a high quantum yield in acidic media. Critical Mechanism: The fluorescence of this compound is heavily dependent on pH and the presence of quenching agents.[1]
-
Senior Scientist Insight: Never use Hydrochloric Acid (HCl) for acidification. Chloride ions (
) act as dynamic quenchers, colliding with the excited this compound molecule and returning it to the ground state without photon emission.[1] Always use Sulfuric Acid ( ).
Protocol
-
Solvent Preparation: Prepare 0.05 M
using ultrapure water. -
Stock Solution: Dissolve 10.0 mg USP this compound Sulfate in 100 mL of 0.05 M
(100 ppm). Protect from light.[2] -
Working Standards: Serially dilute to 0.01, 0.05, 0.1, 0.5, and 1.0 ppm.
-
Instrument Parameters:
-
Measurement: Blank with 0.05 M
. Measure intensity at 450 nm.
Self-Validation Check: If the calibration curve plateaus at high concentrations (>10 ppm), you are observing the Inner Filter Effect (re-absorption of emitted light). Dilute samples further.
Method B: HPLC-UV (High Selectivity)
Principle: Reversed-phase chromatography separates this compound from impurities (dihydrothis compound) and matrix components before UV detection.
Protocol
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: 0.1 M Ammonium Acetate or Water with 0.1% TFA (pH ~3.0).
-
Ratio: Isocratic 20:80 (A:B) or adjusted for retention time ~6-8 min.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Absorbance at 250 nm (Max absorption) or 348 nm (Selectivity).
-
Injection Volume: 20 µL.
Senior Scientist Insight: While fluorescence detection can be coupled to HPLC (HPLC-FLD), this guide compares HPLC-UV to demonstrate the trade-off between a universal detector (UV) and a specific bulk method (Fluorescence).
Cross-Validation Strategy
To validate the Fluorescence method against the HPLC reference standard, do not rely solely on correlation coefficients (
Statistical Workflow
-
Paired t-test: Determines if there is a statistically significant bias between the mean results of Method A and Method B.
-
F-test: Compares the variances (precision) of the two methods.
-
Bland-Altman Plot: Plots the difference between the two methods against the average of the two methods. This reveals concentration-dependent bias (e.g., Fluorescence reading higher than HPLC at low concentrations due to background noise).
Figure 2: Statistical workflow for cross-validating analytical methods.
Data Comparison & Performance Metrics
| Parameter | Fluorescence Spectroscopy | HPLC-UV (250 nm) | Senior Scientist Notes |
| LOD (Limit of Detection) | ~0.001 - 0.01 µg/mL | ~0.1 - 0.5 µg/mL | Fluorescence is 10-100x more sensitive. |
| Linearity ( | > 0.999 (Narrow Range) | > 0.999 (Wide Range) | Fluorescence saturates faster (Inner Filter Effect). |
| Selectivity | Low (Spectral Overlap) | High (Chromatographic Resolution) | HPLC separates this compound from Dihydrothis compound. |
| Throughput | High (< 1 min/sample) | Moderate (10-15 min/sample) | Use Fluorescence for screening, HPLC for confirmation. |
| Interferences | Halides ( | Co-eluting peaks | Critical: |
Critical Analysis & Troubleshooting
The Chloride Quenching Trap: In many drug development scenarios, this compound is present as a hydrochloride salt or in a saline matrix (plasma). If you analyze these directly via fluorescence, your recovery rates will be artificially low (e.g., 60-80%).
-
Solution: Perform a liquid-liquid extraction (LLE) or dilute significantly into 0.1 M
to overwhelm the chloride concentration, though this sacrifices sensitivity.
The "Dihydrothis compound" Impurity: Commercial this compound Sulfate contains up to 10% Dihydrothis compound.[2]
-
Fluorescence: Cannot distinguish between this compound and Dihydrothis compound (measures sum total).
-
HPLC: Separates them.[4][5][6] If your regulatory requirement is specific to this compound base, HPLC is mandatory.
References
-
BenchChem. (2025).[1][3] A Comparative Guide to this compound Analysis: Cross-Validation of Fluorescence and Chromatographic Methods. Link
-
U.S. Pharmacopeia (USP). USP Monograph: this compound Sulfate. (Standard for chromatographic purity and identification).[2] Link
-
National Institutes of Health (NIH) / PubMed. Simultaneous determination of this compound and chloroquine anti-malarial agents in pharmaceuticals and biological fluids by HPLC and fluorescence detection. Link
-
Journal of Chemical Education. Halide (Cl–) Quenching of this compound Sulfate Fluorescence. (Mechanism of dynamic quenching).[1][7] Link
-
ResearchGate. Quenching mechanism of quinolinium-type chloride-sensitive fluorescent indicators. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ftp.uspbpep.com [ftp.uspbpep.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound Sulfate and Impurity Analysis with HPLC - AppNote [mtc-usa.com]
- 5. researchtrends.net [researchtrends.net]
- 6. ijnrd.org [ijnrd.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Toxicity Profiles of Quinine and its Diastereomer Quinidine: A Guide for Researchers
In the realm of pharmacology and toxicology, the subtle yet significant differences between stereoisomers can have profound implications for drug safety and efficacy. This guide provides an in-depth comparative analysis of the toxicity profiles of two such molecules: the cinchona alkaloids quinine and its diastereomer, quinidine. While structurally similar, their distinct three-dimensional arrangements lead to notable variations in their toxicological effects, a critical consideration for researchers, scientists, and drug development professionals.
Introduction: The Tale of Two Diastereomers
This compound and quinidine, both derived from the bark of the Cinchona tree, share the same molecular formula and connectivity but differ in their spatial arrangement, making them diastereomers.[1] Historically, this compound has been a cornerstone in the treatment of malaria, while quinidine has been primarily utilized as a class Ia antiarrhythmic agent.[2] Their shared chemical heritage, however, gives rise to overlapping yet distinct toxicity profiles, primarily centered on the cardiovascular system and a constellation of symptoms known as cinchonism.
Delineating the Toxicity Profiles: A Head-to-Head Comparison
The toxicological manifestations of both this compound and quinidine are dose-dependent and can range from mild to life-threatening. The primary areas of concern are cardiotoxicity and cinchonism.
Cardiotoxicity: A Tale of Differential Ion Channel Blockade
The most significant and clinically relevant difference in the toxicity profiles of this compound and quinidine lies in their effects on the heart. Both compounds are known to block cardiac ion channels, but their potencies differ substantially.
Mechanism of Cardiotoxicity: The cardiotoxic effects of both drugs are primarily attributed to their ability to block the fast inward sodium current (INa) and the delayed rectifier potassium current (IKr), the latter mediated by the hERG (human Ether-a-go-go-Related Gene) channel.[2][3] Blockade of these channels leads to a prolongation of the cardiac action potential and the QT interval on an electrocardiogram (ECG), which can increase the risk of developing life-threatening cardiac arrhythmias, most notably Torsades de Pointes (TdP).
Quinidine's Potent Cardiotoxicity: Experimental data unequivocally demonstrates that quinidine is a significantly more potent blocker of the hERG channel than this compound.[4] This translates to a greater propensity for QT prolongation and a higher risk of proarrhythmic events.[4] One study found that the mean ratio of change in the corrected QT interval to the change in plasma concentration was substantially higher for quinidine (3.2% per mg/L) compared to this compound (0.74% per mg/L).[4] This heightened cardiotoxicity is a primary reason for the limited use of quinidine in modern clinical practice.
This compound's Milder Cardiac Profile: While not devoid of cardiotoxic potential, this compound's effects on the heart are considerably less pronounced than those of its diastereomer.[5] At therapeutic concentrations for malaria treatment, significant cardiotoxicity is less common.[4] However, in cases of overdose, this compound can also induce ECG abnormalities and arrhythmias.
Cinchonism: A Shared Symptom Complex
Cinchonism is a syndrome of adverse effects associated with the use of cinchona alkaloids. The symptoms are generally dose-related and can occur with both this compound and quinidine.[1][6]
Clinical Manifestations: Mild symptoms of cinchonism include tinnitus (ringing in the ears), headache, nausea, dizziness, and blurred vision.[6] More severe manifestations can involve vomiting, abdominal pain, deafness, and profound confusion.[6] While both drugs can induce cinchonism, some evidence suggests that certain side effects may be more prevalent with one isomer over the other. For instance, gastrointestinal side effects like nausea and diarrhea are frequently reported with quinidine.[7] However, a definitive, large-scale comparative study on the incidence and severity of the full spectrum of cinchonism symptoms is lacking.
Other Toxicities
Beyond cardiotoxicity and cinchonism, both this compound and quinidine can cause a range of other adverse effects, including hematological reactions like thrombocytopenia and hypersensitivity reactions.[1] Again, the relative incidence of these less common toxicities between the two diastereomers is not well-established in the literature.
Quantitative Comparison of Toxicity
| Parameter | This compound | Quinidine | Reference(s) |
| Oral LD50 (Rat) | 800 mg/kg (LDLO) | 263 mg/kg | [8][9] |
| Intraperitoneal LD50 (Mouse) | 115 mg/kg | Not available | [8] |
| Intravenous LD50 (Mouse) | 70 mg/kg (dihydrochloride salt) | Not available | [10] |
| hERG Channel Blockade (IC50) | Less potent | More potent (approximately 14-fold) | [4] |
| QTc Prolongation | Less pronounced | More pronounced | [4] |
LDLO (Lowest Published Lethal Dose) is the lowest dose of a substance reported to have caused death in a particular animal species.
Experimental Protocols for Assessing Cardiotoxicity
For researchers investigating the cardiotoxic potential of novel compounds, understanding the methodologies used to evaluate drugs like this compound and quinidine is crucial. The following are outlines of two key experimental workflows.
hERG Potassium Channel Assay using Patch-Clamp Electrophysiology
This assay directly measures the inhibitory effect of a compound on the hERG potassium channel, a critical component in cardiac repolarization.
Objective: To determine the concentration-response relationship of a test compound's blockade of the hERG channel.
Methodology:
-
Cell Culture: Utilize a stable mammalian cell line (e.g., HEK293 or CHO cells) genetically engineered to express the human hERG channel.
-
Cell Preparation: Plate the cells onto coverslips for patch-clamp recording.
-
Patch-Clamp Recording:
-
Using a micropipette, form a high-resistance seal with the cell membrane (giga-seal).
-
Rupture the cell membrane to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of ion channel currents.
-
Apply a specific voltage-clamp protocol to elicit hERG channel currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic tail current.
-
-
Compound Application: Perfuse the cells with increasing concentrations of the test compound.
-
Data Analysis: Measure the reduction in the hERG tail current at each concentration and fit the data to a concentration-response curve to determine the IC50 value (the concentration at which 50% of the channel current is inhibited).
Cardiotoxicity Assessment using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs)
hiPSC-CMs offer a more physiologically relevant in vitro model as they are human-derived and exhibit cardiac-like properties.
Objective: To assess the multifaceted cardiotoxic effects of a compound, including electrophysiological and cytotoxic impacts.
Methodology:
-
hiPSC-CM Culture: Culture and differentiate human induced pluripotent stem cells into spontaneously beating cardiomyocytes.
-
Cell Plating: Plate the hiPSC-CMs in a multi-well format.
-
Compound Incubation: Treat the hiPSC-CMs with a range of concentrations of the test compound for a specified duration (e.g., 24-48 hours).
-
Multi-parametric Assessment:
-
Electrophysiology: Use microelectrode arrays (MEAs) to measure changes in field potential duration, which is analogous to the QT interval.
-
Calcium Transients: Employ calcium-sensitive dyes to assess alterations in intracellular calcium handling.
-
Contractility: Utilize video microscopy and motion analysis to quantify changes in beating rate and contractility.
-
Cytotoxicity: Perform cell viability assays (e.g., MTT or LDH release assays) to determine the compound's effect on cardiomyocyte survival.
-
-
Data Analysis: Analyze the data to identify concentration-dependent effects on various cardiac parameters and determine the concentrations at which adverse effects occur.
Sources
- 1. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound & Quinidine: Toxic Adulterants Found in Illicit Street Drugs [cfsre.org]
- 3. Comparison of the antiarrhythmic activity of quinidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and quinidine: a comparison of EKG effects during the treatment of malaria. — MORU Tropical Health Network [tropmedres.ac]
- 5. ahajournals.org [ahajournals.org]
- 6. drugs.com [drugs.com]
- 7. youtube.com [youtube.com]
- 8. prisminltd.com [prisminltd.com]
- 9. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echa.europa.eu [echa.europa.eu]
The Stereochemical Fingerprint: A Guide to Assessing Quinine Purity
Topic: Assessing the Purity of Synthetic Quinine versus Natural this compound Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary: The "Vinyl" Challenge
For over a century, this compound (
For the analytical scientist, the challenge lies in the origin of impurities . Natural this compound is plagued by biological congeners —structurally almost identical alkaloids like dihydrothis compound. Synthetic this compound, conversely, is plagued by stereochemical entropy —epimers and enantiomers that nature never produces, but laboratory reagents do.
This guide provides a self-validating analytical framework to distinguish and quantify these impurity profiles.
Impurity Profiling: Natural vs. Synthetic
The purity assessment begins with understanding the "Fingerprint" of the source.
Table 1: Comparative Impurity Profile
| Feature | Natural this compound (Extraction) | Synthetic this compound (e.g., Jacobsen/Stork Route) |
| Primary Impurity | Dihydrothis compound (Hydrothis compound) | Epithis compound (C9-epimer) |
| Origin | Biosynthetic congener (co-extracted) | Stereoselective failure during reduction |
| Structural Difference | Vinyl group ( | Inversion of chirality at C9 (OH group) |
| Secondary Impurities | Cinchonidine, Cinchonine, Quinidine | Enantiomers (if resolution incomplete), Catalyst residues (Os, Pd) |
| Detection Challenge | Hard to separate by RP-HPLC (Resolution < 1.5 common) | Hard to distinguish by MS (Same Mass); requires Chiral HPLC |
| USP Limit | Dihydrothis compound limit: NMT 10.0% | N/A (Must meet enantiomeric excess >99%) |
The Analytical Triad: Strategy & Workflow
To fully validate the material, a single technique is insufficient. We employ a "Triad" approach:
-
Achiral HPLC: To separate structural analogs (Natural).
-
Chiral Analysis: To separate stereoisomers (Synthetic).
-
H-NMR: To confirm the vinyl group integrity.
Figure 1: Purity Assessment Decision Matrix
Caption: Decision tree for selecting the correct analytical workflow based on initial NMR screening.
Experimental Protocols
Protocol A: The "Gold Standard" HPLC Method (USP Modified)
Context: This method is critical for Natural this compound to ensure separation from Dihydrothis compound. Standard C18 columns often fail to achieve the required resolution due to peak tailing of the basic quinuclidine nitrogen.
-
Instrument: HPLC with UV-Vis Detector (or PDA).
-
Column: Phenyl Hydride or C18 with high carbon load (e.g., Phenomenex Luna C18(2)).
-
Mobile Phase:
-
Buffer: Water containing 0.1% Methanesulfonic Acid (MSA) + 0.1% Diethylamine (DEA).
-
Solvent B: Acetonitrile.[1]
-
Ratio: Isocratic 85:15 (Buffer:ACN).
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: 235 nm (Max Absorbance) or 254 nm.
-
System Suitability Requirement:
-
Resolution (
): > 1.2 between this compound and Dihydrothis compound. -
Tailing Factor: < 2.0.
-
Why this works: The Methanesulfonic acid acts as a counter-ion to the basic nitrogen, improving peak shape. Dihydrothis compound typically elutes after this compound in this system due to the slightly higher hydrophobicity of the ethyl group compared to the vinyl group.
Protocol B: 1H-NMR for "Vinyl" Verification
Context: Synthetic this compound often has higher purity regarding Dihydrothis compound but may contain diastereomers. NMR is the fastest way to confirm the presence of the vinyl group which is often lost in low-quality natural extraction or hydrogenation reactions.
-
Solvent:
(Methanol-d4) or . -
Key Signals to Monitor:
-
Vinyl Group (
): Multiplet at 5.7–5.8 ppm (H-10) and terminal alkene protons at 4.9–5.0 ppm . -
Impurity Flag (Dihydrothis compound): Look for a triplet at ~0.85 ppm corresponding to the terminal methyl of the ethyl group (
).
-
-
Quantification: Integration of the vinyl multiplet (1H) vs. the ethyl triplet (3H).
Deep Dive: The Synthetic Challenge (Stereoisomers)
In synthetic routes (e.g., Jacobsen), the C9-hydroxyl stereocenter is formed via asymmetric dihydroxylation. A failure here produces Epithis compound .
-
Natural this compound:
configuration. -
Epithis compound:
configuration. -
Quinidine:
configuration (Diastereomer).
Visualizing the Separation Pathway:
Caption: Workflow showing why standard HPLC fails for synthetic impurities (Epithis compound), necessitating Chiral HPLC.
Conclusion & Recommendation
-
For Pharmaceutical QC: Natural this compound is acceptable if Dihydrothis compound is <10% . Use Protocol A (Modified USP) to verify.
-
For Asymmetric Catalysis Research: Synthetic this compound is preferred only if the enantiomeric excess (ee) is validated. Natural this compound is often superior here simply because it is a pure enantiomer by nature, provided the Dihydrothis compound (which is also chiral) does not interfere with the specific reaction mechanism.
Final Check: If your "Synthetic" this compound contains ~5-10% Dihydrothis compound, it is likely Natural this compound that has been relabeled. True synthetic this compound should contain zero Dihydrothis compound.
References
-
United States Pharmacopeia (USP). this compound Sulfate Monograph: Organic Impurities and Limit of Dihydrothis compound Sulfate. USP-NF. Link
-
Stork, G., et al. (2001).[2][3] The First Stereoselective Total Synthesis of this compound.[4] Journal of the American Chemical Society, 123(14), 3239–3242. Link
-
Raheem, I. T., et al. (2004). Catalytic Asymmetric Total Syntheses of this compound and Quinidine.[2] Journal of the American Chemical Society, 126(3), 706–707. Link
-
McCalley, D. V. (2002). Analysis of the Cinchona Alkaloids by High-Performance Liquid Chromatography. Journal of Chromatography A, 967(1), 1–19. Link
-
Karbwang, J., et al. (1989). Determination of this compound and Quinidine in Biological Fluids by High Performance Liquid Chromatography.[5] Southeast Asian J Trop Med Public Health. Link
Sources
- 1. This compound Sulfate and Impurity Analysis with HPLC - AppNote [mtc-usa.com]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. www1.udel.edu [www1.udel.edu]
- 4. This compound total synthesis - Wikipedia [en.wikipedia.org]
- 5. HPLC Separation of this compound and Quinidine | SIELC Technologies [sielc.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Quinine
For researchers and drug development professionals, meticulous adherence to protocol is paramount, not only in discovery and development but also in the responsible management of chemical reagents. Quinine, a cornerstone in pharmacology, demands the same level of rigorous procedure in its disposal as it does in its application. Improper disposal can lead to environmental contamination and potential health hazards. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this compound waste, ensuring the protection of both laboratory personnel and the environment.
Understanding this compound Waste: Hazard Profile and Environmental Impact
This compound, while a vital medicine, is also a biologically active compound that can be harmful if released into the environment.[1] Improper disposal can lead to the contamination of water and soil, potentially harming aquatic life and other organisms.[2][3] Research has shown that pharmaceuticals entering ecosystems can negatively affect fish and animal populations.[2][4] Therefore, it is crucial to treat this compound waste with the appropriate level of caution.
While this compound is not explicitly listed as a P- or U-listed hazardous waste by the U.S. Environmental Protection Agency (EPA), it is the responsibility of the waste generator to determine if a waste is hazardous based on its characteristics.[5][6][7] this compound waste may be considered hazardous if it exhibits characteristics of toxicity. It is also classified as harmful if swallowed and may cause an allergic skin reaction.[5]
Regulatory Framework: Adherence to EPA and Local Guidelines
The primary federal regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA).[8][9] Laboratories that generate chemical waste are required to comply with these regulations, which include proper labeling, storage, and disposal.[8] It is imperative to consult not only federal but also state and local regulations, which may be more stringent.[5][6]
A critical aspect of compliance is the prohibition of disposing of hazardous waste pharmaceuticals down the drain.[10][11] This "sewer ban" is in effect in all states and territories and is a key measure to prevent the introduction of active pharmaceutical ingredients into waterways.[11]
Personal Protective Equipment (PPE): A Non-Negotiable for Safety
Before handling any form of this compound waste, it is essential to be outfitted with the appropriate Personal Protective Equipment (PPE). This is not merely a suggestion but a critical safety measure to prevent accidental exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Splash goggles or safety glasses with side shields | Protects eyes from dust particles and accidental splashes of liquid waste.[12][13] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact, which can cause allergic reactions.[5][13] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[12] |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Required if there is a risk of inhaling dust, especially in poorly ventilated areas or during spill cleanup.[12][13] |
This compound Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
Step-by-Step Disposal Procedures
Solid this compound Waste
This category includes expired or unused this compound powder, contaminated lab materials (e.g., weighing paper, gloves, wipes), and residues from emptied containers.
Experimental Protocol for Solid this compound Waste Disposal
-
Container Selection: Choose a designated, sealable, and clearly labeled hazardous waste container.[12] The container must be compatible with this compound and should be in good condition with no leaks or cracks.
-
Waste Transfer: Carefully transfer the solid this compound waste into the designated container.[12] Use tools such as a scoopula or funnel to minimize the generation of dust.[12] If dealing with fine powders, perform this step in a fume hood or a well-ventilated area to avoid inhalation.[12]
-
Contaminated Materials: Place all materials that have come into contact with this compound, such as gloves, weighing paper, and contaminated wipes, into the same hazardous waste container.
-
Container Sealing and Labeling: Securely close the container.[13] Ensure the hazardous waste label is complete with the chemical name ("this compound Waste"), the date, and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.[8] This area should be secure, well-ventilated, and away from heat or ignition sources.[12]
-
Disposal: Arrange for the pickup and disposal of the waste through your institution's licensed hazardous waste contractor.[6]
Liquid this compound Waste
This includes aqueous solutions of this compound, mother liquors from crystallizations, and solvent rinses of containers that held this compound.
Experimental Protocol for Liquid this compound Waste Disposal
-
Container Selection: Select a designated, leak-proof, and clearly labeled hazardous waste container for liquid waste. The container material must be compatible with the solvent used in the this compound solution.
-
Waste Transfer: Carefully pour or pipette the liquid this compound waste into the designated container. Use a funnel to prevent spills. Do not fill the container to more than 90% of its capacity to allow for expansion.[8]
-
pH Adjustment (if required): For aqueous solutions, consult your EHS guidelines. Some institutions may require neutralization to a pH between 5 and 9 before collection.[14]
-
Container Sealing and Labeling: Securely cap the container.[13] Complete the hazardous waste label with the chemical name ("this compound Waste in [Solvent Name]"), the approximate concentration, the date, and any other required information.
-
Storage: Place the sealed container in a secondary containment bin within the designated hazardous waste accumulation area.[8]
-
Disposal: Arrange for the pickup and disposal of the waste through your institution's licensed hazardous waste contractor.[6]
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill: Determine the nature and extent of the spill. For large spills, contact your institution's EHS department immediately.
-
Personal Protective Equipment: Don the appropriate PPE, including respiratory protection if the spill involves a significant amount of powder.[12]
-
Containment and Cleanup (Solid Spills): For small powder spills, gently cover with a plastic sheet or tarp to minimize spreading.[13] Carefully scoop the material into a designated hazardous waste container.[12] Avoid creating dust.[13]
-
Containment and Cleanup (Liquid Spills): For small liquid spills, use an absorbent material (e.g., chemical absorbent pads, vermiculite) to soak up the liquid. Place the used absorbent material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.[12] Collect the cleaning materials and any contaminated items and place them in the hazardous waste container.
-
Disposal: Seal and label the hazardous waste container and manage it according to the procedures outlined above.
By adhering to these rigorous disposal protocols, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.
References
- This compound sulfate dihydrate MSDS. (2005, October 9). Sciencelab.com.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- This compound hydrochloride dihydrate - SAFETY DATA SHEET. (n.d.). Santa Cruz Biotechnology.
- Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025, January 3). ACTenviro.
- Waste Management Requirements for Pharmaceutical Waste. (2023, December 13). MCF Environmental Services.
- Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
- This compound - SAFETY DATA SHEET. (2014, October 7). Thermo Fisher Scientific.
- Safety Data Sheet. (2015, March 19). Fisher Scientific.
- SAFETY DATA SHEET. (2025, July 8). Sigma-Aldrich.
- Safety Data Sheet. (2025, August 27). Cayman Chemical.
- Environmental Sustainability Impacts of Improper Disposal of Domestic Pharmaceutical Waste in the Global South. (2023, November 3). ResearchGate.
- Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. (n.d.). U.S. Environmental Protection Agency.
- The Impact of Pharmaceuticals Released to the Environment. (2025, November 10). U.S. Environmental Protection Agency.
- Safety Data Sheet. (2015, June 17). Fisher Scientific.
- Minimizing the environmental impact of unused pharmaceuticals: Review focused on prevention. (2022, December 15). Frontiers in Pharmacology.
- Consequences of Improperly Disposed Pharmaceuticals. (2019, June 6). Daniels Health.
Sources
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. Frontiers | Minimizing the environmental impact of unused pharmaceuticals: Review focused on prevention [frontiersin.org]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. sdmedwaste.com [sdmedwaste.com]
- 10. mcfenvironmental.com [mcfenvironmental.com]
- 11. epa.gov [epa.gov]
- 12. uwwapps.uww.edu [uwwapps.uww.edu]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. ptb.de [ptb.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
